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Core Science & Biosynthesis

Foundational

(Aminomethyl)boronic Acid Hydrochloride: Physicochemical Dynamics and Synthetic Applications in Covalent Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (Aminomethyl)boronic acid hydrochloride (CAS: 78004-19-0) has emerged as a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(Aminomethyl)boronic acid hydrochloride (CAS: 78004-19-0) has emerged as a privileged building block in the design of non-β-lactam antibacterial agents. Its most notable application is in the synthesis of β-lactamase inhibitors (such as Vaborbactam) and novel Penicillin-Binding Protein (PBP) inhibitors[1]. By leveraging the unique electrophilic properties of the boron atom, this synthon acts as a highly effective "warhead" capable of forming reversible covalent complexes with catalytic serine or lysine residues[2]. This whitepaper provides a rigorous technical analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols.

Physicochemical Profiling & Structural Dynamics

The behavior of (aminomethyl)boronic acid in solution is dictated by its amphoteric nature. The free base form is inherently unstable; it is highly susceptible to self-condensation into cyclic boroxines and the formation of intramolecular dative N→B bonds.

Causality in Salt Selection: Isolating the compound as a hydrochloride salt is not merely a matter of convenience—it is a chemical necessity. Protonation of the primary amine eliminates its nucleophilicity, thereby preventing intramolecular N→B coordination and stabilizing the monomeric boronic acid species[3].

Furthermore, the protonated amine (


) exerts a strong electron-withdrawing inductive effect. This effect significantly lowers the 

of the adjacent boronic acid moiety compared to standard alkylboronic acids. A lower

is critical for drug development because it facilitates the transition of the boron atom from a trigonal planar (

) geometry to a reactive tetrahedral (

) boronate anion at physiological pH, priming it for nucleophilic attack by target enzymes[4].
Quantitative Data Summary
PropertySpecification / Value
Chemical Name (Aminomethyl)boronic acid hydrochloride
CAS Registry Number 78004-19-0
Molecular Formula

(

)
Molecular Weight 111.34 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Highly soluble in

and MeOH; insoluble in non-polar organics
LogP (Predicted) 3.84 (for protected precursor)[5]
Boronic Acid

Modulated to < 7.0 at physiological pH via

induction

Mechanistic Action in Target Inhibition

Boronic acids are uniquely suited for inhibiting serine β-lactamases and PBPs. The boron atom possesses an empty p-orbital, making it a potent electrophile.

When an acylaminomethylboronic acid inhibitor enters an enzyme's active site, the catalytic serine (e.g., S294 in PBP3) attacks the boron atom. This nucleophilic attack forces the boron into a tetrahedral geometry that perfectly mimics the high-energy transition state of the natural substrate's peptide bond cleavage[6]. For lysine-targeted inhibition, a reversible covalent imine forms between the lysine amine and a carbonyl warhead, which is further stabilized by a dative N→B bond from the adjacent boronic acid, drastically increasing the inhibitor's residence time[2].

Mechanism A Target Enzyme (Serine/Lysine Residue) C Nucleophilic Attack (pH dependent) A->C B (Aminomethyl)boronic Acid Warhead (sp2, Trigonal) B->C D Tetrahedral Intermediate (sp3, Transition State) C->D Dative N-B bond stabilization E Reversible Covalent Acyl-Enzyme Complex D->E High Residence Time E->A Hydrolysis (Slow)

Caption: Reversible covalent binding mechanism of boronic acid warheads to catalytic Ser/Lys residues.

Synthetic Methodologies & Handling Protocols

Handling (aminomethyl)boronic acid hydrochloride requires precise control over pH and solvent conditions to prevent premature deborylation. The following self-validating protocols detail the synthesis of the building block and its subsequent acylation.

Protocol 1: Synthesis of (Aminomethyl)boronic Acid Hydrochloride

Causality: Starting from diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate ensures the amine is protected from side reactions. Using aqueous HCl in methanol serves a dual purpose: it simultaneously hydrolyzes the silyl protecting groups and the isopropyl esters, while immediately trapping the liberated amine as the stable hydrochloride salt[5].

  • Initiation: Dissolve diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate in a solvent mixture of methanol and water (4:1 v/v).

  • Acidification: Add 1.0 M aqueous HCl dropwise at 0 °C to prevent exothermic degradation of the C-B bond.

  • Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for exactly 2.0 hours.

    • Self-Validation Step: Monitor the disappearance of the starting material via

      
       NMR. A shift from ~30 ppm (ester) to ~18 ppm (free acid) confirms complete hydrolysis.
      
  • Isolation: Evaporate the solvent under reduced pressure. Critical: Maintain the water bath temperature below 40 °C to avoid thermal decomposition and boroxine formation.

  • Purification: Triturate the resulting solid with cold diethyl ether to remove cleaved silanol and isopropyl alcohol byproducts. Dry under high vacuum to yield the title compound (Typical yield: 85%).

Protocol 2: Acylation to Form Acylaminomethylboronic Acids

Causality: Coupling the hydrochloride salt with a carboxylic acid requires a coupling agent (HATU) and a non-nucleophilic base (DIPEA). DIPEA is crucial as it neutralizes the HCl salt to free the amine for nucleophilic attack on the activated ester, without being nucleophilic enough to attack the boronic acid itself[1].

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Amine Addition: Add (aminomethyl)boronic acid pinacol ester hydrochloride (1.1 eq) to the mixture.

  • Reaction & In Situ Hydrolysis: Stir the reaction for 12 hours.

    • Field Insight: Under these conditions, spontaneous in situ hydrolysis of the pinacol ester to the free boronic acid often occurs, driven by trace moisture and the basicity of DIPEA[1].

  • Quenching & Extraction: Quench with saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate.
    
    • Self-Validation Step: Check the aqueous layer via LC-MS. Highly polar boronic acids frequently partition into the aqueous phase; if product is detected, back-extract with a polar organic solvent like n-butanol.

  • Purification: Purify the organic extracts via reverse-phase preparative HPLC (

    
    /MeCN with 0.1% TFA) to isolate the pure acylaminomethylboronic acid.
    

Workflow S1 Diisopropyl N,N-bis(TMS)- aminomethylboronate R1 HCl / Methanol / Water (Acidic Hydrolysis) S1->R1 I1 (Aminomethyl)boronic acid hydrochloride R1->I1 2.0 h, RT R2 Carboxylic Acid + HATU + DIPEA in DCM I1->R2 P1 Acylaminomethylboronic Acid (PBP/β-lactamase Inhibitor) R2->P1 Amide Coupling

Caption: Synthetic workflow from silyl-protected boronate to acylaminomethylboronic acid inhibitors.

References

  • Kollár, L., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Molaid Chemical Database. (n.d.). diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate - CAS 200069-81-4. [Link]

  • Assaf, Z., et al. (2016). Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Derivatives. ACS Sustainable Chemistry & Engineering.[Link]

Sources

Exploratory

(Aminomethyl)boronic Acid Hydrochloride: Structural Architecture &amp; Synthetic Utility

This guide provides an in-depth technical analysis of (Aminomethyl)boronic acid hydrochloride , the boron-based bioisostere of the amino acid glycine. Note on Chemical Identity: There is frequent confusion in commercial...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (Aminomethyl)boronic acid hydrochloride , the boron-based bioisostere of the amino acid glycine.

Note on Chemical Identity: There is frequent confusion in commercial databases between aliphatic


-aminoboronic acids and aromatic derivatives.
  • Target Compound: (Aminomethyl)boronic acid hydrochloride (Aliphatic, Glycine analog). Structure:

    
    .
    
  • Commonly Confused Analog: 4-(Aminomethyl)phenylboronic acid (Aromatic). CAS: 75705-21-4.[1][2][3]

  • Focus: This guide focuses on the aliphatic glycine analog , as it represents the fundamental building block for peptidyl boronic acid drugs (e.g., Bortezomib precursors).

Molecular Architecture & Physicochemical Properties

The core utility of (aminomethyl)boronic acid lies in its ability to transition between trigonal planar and tetrahedral geometries, allowing it to mimic the transition states of hydrolytic enzymes.

Structural Specifications
PropertySpecificationNotes
IUPAC Name (Aminomethyl)boronic acid hydrochloride
Formula

Often handled as the pinacol ester (

) for stability.[4]
Molecular Weight 111.34 g/mol (Free acid HCl salt)Free acid: 74.87 g/mol .
Hybridization Boron:

(Ground State)
Transitions to

upon nucleophilic attack.
Acidity (pKa) Boronic Acid: ~8.8The ammonium group (

) lowers the pKa of the boronic acid via inductive effects.
Solubility High in water, MeOHPoor in non-polar solvents (DCM, Hexanes).
The "Empty p-Orbital" Driver

The boron atom possesses an empty


 orbital orthogonal to the O-B-O plane. This renders the molecule a Lewis acid (electrophile).
  • In Solution: It exists in equilibrium with its trimeric anhydride (boroxine) and various hydration states.

  • Salt Formation: The hydrochloride salt is critical. The protonation of the amine (

    
    ) prevents the lone pair on the nitrogen from coordinating intramolecularly with the empty boron p-orbital (N→B dative bond), which would otherwise form a stable, unreactive "ate" complex or lead to polymerization.
    

Synthetic Pathways: The Modified Matteson/Substitution Protocol

While the Matteson Asymmetric Homologation is the gold standard for chiral


-aminoboronic acids (e.g., boro-Leucine), the achiral glycine analog is most efficiently synthesized via Nucleophilic Substitution  on a halomethyl boronate.
Critical Reagents
  • Starting Material: 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bromomethylboronic acid pinacol ester).

  • Nucleophile: Sodium Azide (

    
    ) or Potassium Phthalimide.
    
  • Deprotection: Hydrogenation (

    
    ) or Acid Hydrolysis.
    
Step-by-Step Protocol (Azide Route)

This protocol yields the Pinacol Ester Hydrochloride , which is the stable, storable form used in peptide coupling.

  • Azidation (Substrate Preparation)

    • Dissolve 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in anhydrous Acetonitrile (MeCN).

    • Add Sodium Azide (

      
      , 1.5 eq) cautiously.
      
    • Reaction: Stir at ambient temperature for 12–16 hours.

    • Mechanism:[5][6][7][8][9]

      
       displacement of bromide by azide.
      
    • Workup: Filter off inorganic salts (

      
      ). Concentrate filtrate.[10] Partition between EtOAc/Water. Dry organic layer (
      
      
      
      ).
    • Checkpoint: IR spectroscopy should show a strong azide stretch at ~2100 cm⁻¹.

  • Reduction (Amine Generation)

    • Dissolve the crude azidomethyl boronate in MeOH.

    • Add catalytic Pd/C (10% w/w).

    • Reaction: Stir under

      
       atmosphere (balloon pressure) for 4–6 hours.
      
    • Alternative: Staudinger reduction using

      
       / 
      
      
      
      if hydrogenation is unavailable.
  • Salt Formation (Stabilization)

    • Filter the catalyst through Celite.

    • Add 4M HCl in Dioxane (1.1 eq) to the filtrate immediately.

    • Concentrate in vacuo. The product, (Aminomethyl)boronic acid pinacol ester hydrochloride , precipitates as a white solid.

    • Recrystallization:

      
       / MeOH.
      
Synthetic Workflow Diagram

Synthesis SM Bromomethyl Boronate Ester Step1 NaN3 / MeCN (SN2 Displacement) SM->Step1 Inter Azidomethyl Boronate Step2 H2 / Pd-C (Reduction) Inter->Step2 Prod Aminomethyl Boronate HCl Step1->Inter Yield >90% Step3 HCl / Dioxane (Salt Formation) Step2->Step3 Step3->Prod Stable Solid

Figure 1: Synthetic route from bromomethyl boronate to the stable ammonium salt via azide displacement.[4]

Mechanistic Pharmacology: Serine Protease Inhibition

The primary application of (aminomethyl)boronic acid derivatives is in the design of protease inhibitors (e.g., Bortezomib, Ixazomib). The boron atom acts as a "warhead."

The Transition State Mimicry

Serine proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate .

  • Normal Substrate: The active site Serine-OH attacks the carbonyl carbon (

    
    ), forming a transient tetrahedral oxyanion (
    
    
    
    ) before bond cleavage.
  • Boronic Inhibitor: The Serine-OH attacks the Boron atom (

    
    ).
    
  • The Trap: Boron readily accepts the electron pair to become tetrahedral (

    
    ). Unlike the carbon intermediate, the boron adduct is stable  and does not collapse to cleave the inhibitor. The enzyme is "stuck" in the transition state.
    
Mechanism of Action Diagram

Mechanism cluster_0 Inhibition Logic Enzyme Serine Protease (Active Site Ser-195) Complex Tetrahedral Adduct (sp3 Anionic Boronate) Enzyme->Complex Nucleophilic Attack (OH -> B) Inhibitor Peptidyl Boronic Acid (sp2 Trigonal) Inhibitor->Complex Reversible Binding

Figure 2: Mechanism of serine protease inhibition. The formation of the reversible covalent tetrahedral adduct mimics the enzymatic transition state.

Handling, Stability, & Analytical Validation

Working with


-aminoboronic acids requires specific precautions to avoid protodeboronation  (loss of the boron group).
Stability & Storage
  • Boroxine Equilibrium: Free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible with water.

  • Deboronation: Under basic conditions (pH > 9), free

    
    -aminoboronic acids are unstable. The free amine can attack the boron (intramolecular), leading to C-B bond cleavage.
    
  • Solution: Always store as the Hydrochloride Salt or the Pinanediol Ester . The esterification protects the boron, and the protonation protects the amine.

Analytical Fingerprinting ( NMR)

Boron NMR is the definitive tool for validation.

Species

NMR Shift (approx.)[6]
Geometry
Boronic Acid (Free) ~28–32 ppmTrigonal (

)
Boronate Ester (Pinacol) ~30–34 ppmTrigonal (

)
Tetrahedral Adduct ~5–10 ppmTetrahedral (

)
Boroxine (Trimer) ~28–32 ppm (Broad)Trigonal (

)

Protocol for NMR: Dissolve 10 mg of the HCl salt in


 (or 

). Use a quartz NMR tube if high precision is required to avoid background boron signal from borosilicate glass, although standard tubes suffice for routine checks.

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron.

    • Context: Foundational work on the homologation chemistry used to create chiral alpha-aminoboronic acids.[11]

    • (Review of Boronic Ester Chemistry)

  • Cochicho Leonardo, M., et al. (2025). Inhibition mechanism of peptide boronic acids against serine protease.

    • Context: Detailed kinetics of how aminoboronic acids inhibit serine proteases via slow-binding mechanisms.
  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Chemical Society Reviews.[12]

    • Context: Thermodynamics of the boronic acid-boroxine equilibrium, crucial for storage and handling.
  • Baggio, R., et al. (2019). Synthesis of α-aminoboronic acids. Chemical Society Reviews.[12]

    • Context: Comprehensive review of synthetic strategies including the azide displacement and Matteson homologation.[11]

  • PubChem Compound Summary. (2025). (Aminomethyl)boronic acid.[2][3][13]

    • Context: Physicochemical property data and identifier verification.[5][8]

Sources

Foundational

(Aminomethyl)boronic acid hydrochloride mechanism of action in biological systems

Executive Summary (Aminomethyl)boronic acid hydrochloride (CAS: 35453-19-1), often referred to as Boroglycine , represents the fundamental scaffold of α-aminoboronic acid inhibitors. Unlike standard carboxylic acid pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Aminomethyl)boronic acid hydrochloride (CAS: 35453-19-1), often referred to as Boroglycine , represents the fundamental scaffold of α-aminoboronic acid inhibitors. Unlike standard carboxylic acid pharmacophores, this molecule replaces the planar carbonyl carbon with a trigonal planar boron atom. This substitution allows the molecule to act as a Transition State Analog (TSA) , specifically targeting serine proteases and beta-lactamases.

For drug development professionals, this molecule is not merely a reagent; it is a "warhead" fragment used to construct high-affinity inhibitors (e.g., Bortezomib, Vaborbactam). Its mechanism relies on the reversible formation of a tetrahedral boronate adduct with the active site nucleophile of the target enzyme, mimicking the high-energy intermediate of peptide or amide hydrolysis.

Chemical Biology & Structural Basis

The Boron "Warhead"

The biological activity of (aminomethyl)boronic acid is dictated by the unique electronic deficiency of the boron atom.

  • Geometry: In its resting state, the boron is

    
     hybridized (trigonal planar) and possesses an empty 
    
    
    
    -orbital.
  • Electrophilicity: This empty orbital makes the boron a Lewis acid, avidly seeking electron density from nucleophiles (e.g., oxygen lone pairs on Serine residues).

  • The Alpha-Amino Effect: The presence of the amine group at the

    
    -position (aminomethyl) is critical. It lowers the 
    
    
    
    of the boronic acid group (typically from ~9.0 to ~7-8) through inductive electron withdrawal and potential intramolecular hydrogen bonding. This ensures a significant fraction of the molecule exists in a reactive state at physiological pH.
Bioisosterism

(Aminomethyl)boronic acid is the bioisostere of Glycine .

  • Glycine:

    
     (Carboxyl carbon is 
    
    
    
    , planar).
  • Boroglycine:

    
     (Boron is 
    
    
    
    , planar).

However, upon binding a nucleophile, the boron converts to an


 tetrahedral geometry, mimicking the tetrahedral intermediate formed during the hydrolysis of a peptide bond.

Mechanism of Action: Enzymology

Serine Protease Inhibition

The primary mechanism is Reversible Covalent Inhibition .

  • Recognition: The inhibitor enters the active site (S1 pocket). The ammonium group (

    
    ) may interact with aspartate residues (e.g., in Trypsin-like proteases) or backbone carbonyls.
    
  • Nucleophilic Attack: The catalytic Serine hydroxyl (

    
    ) of the enzyme attacks the boron atom.
    
  • Transition State Mimicry: Instead of proceeding to hydrolysis, the complex stabilizes as a tetrahedral boronate adduct. The "oxyanion hole" of the enzyme, which normally stabilizes the high-energy intermediate of substrate hydrolysis, tightly binds the boronate oxygen atoms.

  • Inhibition: The enzyme is "locked" in this transition state analog complex. Because the bond is covalent but reversible, the inhibitor can eventually dissociate, but the

    
     is typically slow, leading to high potency (
    
    
    
    in the nM to
    
    
    range).
Beta-Lactamase Inhibition (Antibiotic Resistance)

In the context of bacterial resistance, (aminomethyl)boronic acid derivatives inhibit


-lactamases (enzymes that destroy penicillin).
  • Mechanism: The catalytic Serine of the

    
    -lactamase attacks the boron.
    
  • Result: The boronate adduct mimics the acylation transition state of the

    
    -lactam ring opening. This prevents the enzyme from hydrolyzing the antibiotic, restoring the efficacy of the drug (the principle behind drugs like Vaborbactam).
    
Mechanistic Visualization

The following diagram illustrates the transition from the Michaelis Complex to the Tetrahedral Adduct.

Boronic_Acid_Inhibition_Mechanism cluster_geometry Geometry Shift Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis Binding (k_on) Inhibitor Inhibitor (R-B(OH)2) Inhibitor->Michaelis Binding (k_on) TS_Analog Tetrahedral Adduct (Stable Transition State) Michaelis->TS_Analog Nucleophilic Attack (Covalent Bond Formation) Michaelis->TS_Analog sp2 (Planar) -> sp3 (Tetrahedral) TS_Analog->Michaelis Slow Dissociation (k_off)

Caption: The catalytic serine attacks the planar boron atom, forming a stable, reversible tetrahedral adduct that mimics the hydrolytic transition state.[1]

Experimental Protocols

Protocol: Determination of Inhibition Constant ( )

This protocol validates the potency of (aminomethyl)boronic acid against a model serine protease (e.g., Chymotrypsin or a specific Beta-lactamase).

Materials:

  • Enzyme:

    
    -Chymotrypsin (or target 
    
    
    
    -lactamase).
  • Substrate: Chromogenic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA).

  • Inhibitor: (Aminomethyl)boronic acid hydrochloride (dissolved in buffer).

  • Buffer: 50 mM HEPES, pH 7.5, 0.1 M NaCl.

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor (0, 10 nM, 50 nM, 100 nM, 500 nM, 1

    
    ).
    
  • Pre-incubation: Mix Enzyme + Inhibitor in the buffer. Incubate for 30 minutes at 25°C. Note: Boronic acids can exhibit slow-binding kinetics; pre-incubation is essential to reach equilibrium.

  • Initiation: Add the chromogenic substrate to initiate the reaction.

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

  • Analysis:

    • Calculate initial velocities (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [S] (Michaelis-Menten) or 
      
      
      
      vs. [I] (Dixon Plot).
    • Data Output: Since boronic acids are competitive inhibitors,

      
       should remain constant while 
      
      
      
      increases (apparent
      
      
      ).
Data Presentation: Kinetic Parameters

When comparing (aminomethyl)boronic acid to other inhibitors, structure the data as follows:

Inhibitor ClassGeometryBinding Mode

Range (Typical)
Off-Rate (

)
Boronic Acid Tetrahedral (Adduct)Reversible CovalentnM - low

Slow
Aldehyde Tetrahedral (Hemiacetal)Reversible Covalent

Fast
Chloromethyl Ketone TetrahedralIrreversible AlkylationN/A (

)
None (Irreversible)

Synthesis & Stability Considerations

For researchers synthesizing derivatives:

  • Deboronation:

    
    -aminoboronic acids are susceptible to oxidative deboronation in air or high pH. The hydrochloride salt form is significantly more stable than the free base.
    
  • Cyclization: In peptide derivatives, the boron atom can interact with backbone amides or side chains.

  • Storage: Store the hydrochloride salt at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

  • Smoum, R., et al. (2012).[2] "Boron Containing Compounds as Protease Inhibitors."[2][3][4][5][6][7][8] Chemical Reviews. Link

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances."[6][8] MedChemComm. Link

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link

  • Matteson, D. S. (2008).[4] "alpha-Amido boronic acids: a synthetic challenge and their properties as serine protease inhibitors." Medicinal Research Reviews. Link

  • Crompton, B. A., et al. (1998). "Boronic Acid Inhibitors of AmpC β-Lactamase." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Exploratory

Literature review on (Aminomethyl)boronic acid hydrochloride research

Executive Summary (Aminomethyl)boronic acid hydrochloride ( ) represents the fundamental scaffold of -aminoboronic acids, effectively serving as the "boron-analogue" of glycine (boroglycine). Unlike their carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Aminomethyl)boronic acid hydrochloride (


) represents the fundamental scaffold of 

-aminoboronic acids, effectively serving as the "boron-analogue" of glycine (boroglycine). Unlike their carboxylic acid counterparts, boronic acids function as Lewis acids.[1] This electronic distinction allows them to form reversible covalent complexes with nucleophilic residues (serine, threonine) in enzyme active sites, mimicking the high-energy tetrahedral transition state of peptide hydrolysis.

This guide details the chemical architecture, the "Gold Standard" Matteson homologation synthesis, and the critical handling protocols required to prevent the rapid protodeborylation and trimerization (boroxine formation) characteristic of this class.

Chemical Architecture & Mechanistic Pharmacology

The Bioisostere Principle

In medicinal chemistry, replacing the carbonyl carbon of an amino acid with boron transforms the molecule from a planar


 electrophile (in the case of amides/acids) to a trigonal planar 

Lewis acid that is eager to accept a lone pair.
  • Amino Acid (Glycine): Carboxyl carbon is

    
    .[1]
    
  • Boroglycine (

    
    ):  Boron is 
    
    
    
    (electron-deficient).[1]
Mechanism of Action: Transition State Mimicry

The therapeutic potency of (aminomethyl)boronic acid derivatives—exemplified by the proteasome inhibitor Bortezomib—relies on Transition State Analogue theory.[2]

  • Recognition: The inhibitor binds to the enzyme active site (e.g., Serine Protease or 20S Proteasome).[2]

  • Attack: The catalytic nucleophile (Serine-OH or Threonine-OH) attacks the boron atom.[1]

  • Tetrahedral Adduct: The boron atom rehybridizes from

    
     (trigonal planar) to 
    
    
    
    (tetrahedral), forming a stable, negatively charged boronate anion.[1]
  • Inhibition: This tetrahedral complex mimics the metastable intermediate of peptide bond hydrolysis but is significantly more stable, effectively "locking" the enzyme.

DOT Diagram 1: Mechanism of Serine Protease Inhibition

ProteaseInhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Enzyme-Inhibitor Complex (Michaelis Complex) Enzyme->Complex Binding Inhibitor (Aminomethyl)boronic Acid (sp2 Trigonal Planar) Inhibitor->Complex TransitionState Tetrahedral Boronate Adduct (sp3 Anionic - STABLE) Complex->TransitionState Nucleophilic Attack (Ser-O -> B) TransitionState->Enzyme Slow Dissociation (Reversible)

Caption: The conversion of the trigonal planar boronic acid to a stable tetrahedral boronate anion upon nucleophilic attack by the enzyme's catalytic serine.

Synthetic Methodology: The Matteson Homologation

Direct amination of alkyl boronic acids is chemically difficult due to the instability of the


-carbon. The industry-standard method for synthesizing (Aminomethyl)boronic acid hydrochloride is the Matteson Asymmetric Homologation .[1] This route uses a chiral directing group (typically (+)-pinanediol) to control stereochemistry (if alkyl substituents were present) and stabilize intermediates.[1]
Detailed Protocol

Reagents:

  • Triisopropyl borate (or Trimethyl borate)

  • (+)-Pinanediol (Chiral auxiliary/Protecting group)[1]

  • Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi)[1][3][4]

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous HCl (in Dioxane or Ether)

Step-by-Step Workflow:

  • Boronate Ester Formation: React triisopropyl borate with (+)-pinanediol to form the cyclic boronate ester.[1] This protects the boron and prevents polymerization.

    • Checkpoint: Verify formation via

      
      -NMR (Shift typically 
      
      
      
      30 ppm).[1]
  • Homologation (Chain Extension): Generate (dichloromethyl)lithium in situ by adding n-BuLi to DCM at -100°C (or -78°C with careful control). Add the boronate ester.[4][5][6][7] The "ate" complex rearranges upon warming (with

    
     catalysis often used) to form the 
    
    
    
    -chloro boronic ester.
    • Mechanism:[1][2][5][8][9][10][11] 1,2-migration of the alkyl group (or H in this case) displaces one chloride.

  • Nucleophilic Displacement: Treat the

    
    -chloro intermediate with LiHMDS at -78°C. The silylamide displaces the chloride to form the silylated amine.[1]
    
  • Deprotection & Salt Formation: Cleave the silyl groups and the pinanediol ester using strong acid (aqueous HCl or

    
     followed by MeOH). The final product is isolated as the Hydrochloride Salt .[12]
    
    • Critical: The free amine is unstable! It must be kept as the ammonium salt (

      
      ) to prevent the amine lone pair from attacking the empty orbital of the boron (intramolecular coordination/decomposition).
      

DOT Diagram 2: Matteson Synthesis Workflow

MattesonSynthesis Start Triisopropyl Borate + (+)-Pinanediol Step1 Pinanediol Boronate Ester Start->Step1 Esterification Step2 alpha-Chloro Boronic Ester (Intermediate) Step1->Step2 Matteson Homologation Reagent1 LiCHCl2 (in situ) (DCM + n-BuLi, -100°C) Reagent1->Step2 Step3 Silylated alpha-Amino Ester Step2->Step3 SN2 Displacement Reagent2 LiHMDS (Nucleophilic Displacement) Reagent2->Step3 Final (Aminomethyl)boronic acid HCl (Final Product) Step3->Final Deprotection (HCl/MeOH)

Caption: The Matteson Homologation route converts borate esters to alpha-amino boronic acids via a chloro-intermediate, ensuring stereocontrol and stability.[1]

Stability, Handling & Analytics

Researchers often encounter failure due to the unique instability of


-aminoboronic acids.[1]
Stability Profile
ParameterCharacteristicConsequence/Mitigation
pH Sensitivity HighAt neutral/basic pH, the free amine (

) attacks the Boron, leading to deboronation.[1] Always store as HCl salt.
Oxidation ModerateBoronic acids can oxidize to alcohols.[1] Store under Argon/Nitrogen at -20°C.
Dehydration HighReadily forms cyclic trimers (boroxines) upon water loss.[1] This is reversible in aqueous media but complicates NMR analysis.[1]
Hygroscopicity HighThe HCl salt absorbs atmospheric water.[1] Weigh in a glovebox or desiccated environment.
Analytical Validation
  • 
    -NMR:  The definitive characterization tool.[1]
    
    • Monomeric Boronic Acid:

      
       ~25-30 ppm (broad).[1]
      
    • Boronate Ester (Pinanediol):[1][3][4]

      
       ~30-32 ppm.[1]
      
    • Tetrahedral Adduct (Complexed):

      
       ~5-10 ppm (upfield shift indicates 
      
      
      
      hybridization).[1]
  • Mass Spectrometry: ESI-MS often shows the boroxine trimer or methanol adducts rather than the monomeric parent ion due to dehydration in the source.

Therapeutic Applications

While (Aminomethyl)boronic acid is the simplest congener, it serves as the archetype for a class of potent drugs.

  • Proteasome Inhibitors (Oncology):

    • Bortezomib (Velcade): Contains a leucine-analog of this scaffold.[1] It inhibits the 26S proteasome, leading to cell cycle arrest in multiple myeloma.

    • Mechanism:[1][2][5][8][9][10][11] The Boron atom binds the catalytic Threonine of the

      
       subunit.
      
  • Serine Protease Inhibitors:

    • Thrombin & DPP-IV:

      
      -aminoboronic acids are potent inhibitors of Dipeptidyl peptidase-4 (DPP-IV), a target for type 2 diabetes.[1]
      
    • Antimicrobial: Boroglycine derivatives target Penicillin-Binding Proteins (PBPs), restoring susceptibility in resistant bacteria.[1]

References

  • Matteson, D. S., & Majumdar, D. (1980).[1]

    
    -Chloro boronic esters from homologation of boronic esters. Journal of the American Chemical Society, 102(25), 7588–7590. 
    
  • Adams, J., et al. (1998).[1] Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(23), 333–338.[1]

  • Coutts, S. J., et al. (1996).[1] Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 39(10), 2087–2094.

  • Smoum, R., et al. (2012).[1] Boron containing compounds as protease inhibitors.[1][2][8][13][14] Chemical Reviews, 112(7), 4156–4220.[1]

  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][15]

Sources

Foundational

Physical and chemical properties of (Aminomethyl)boronic acid hydrochloride

The following technical guide details the physical and chemical properties, synthesis, and applications of (Aminomethyl)boronic acid hydrochloride , the simplest -aminoboronic acid and a critical glycine bioisostere in m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of (Aminomethyl)boronic acid hydrochloride , the simplest


-aminoboronic acid and a critical glycine bioisostere in medicinal chemistry.

The Glycine Bioisostere & Serine Protease Transition State Mimic

Executive Summary

(Aminomethyl)boronic acid hydrochloride (CAS: 93361-16-1 for free acid; often custom-synthesized as HCl salt) is the simplest member of the


-aminoboronic acid class. Chemically defined as 

, it serves as a boron-based bioisostere of glycine .

Unlike its aromatic counterpart 4-(aminomethyl)phenylboronic acid (a Suzuki coupling reagent), this aliphatic compound is primarily utilized in drug discovery as a "warhead" for serine protease inhibitors. The electrophilic boron atom accepts a lone pair from the enzyme's active site serine, forming a reversible tetrahedral adduct that mimics the high-energy transition state of peptide bond hydrolysis, thereby blocking the enzyme with high potency.

Molecular Identity & Physiochemical Profile[1]

Nomenclature & Identification
PropertyDetail
IUPAC Name (Aminomethyl)boronic acid hydrochloride
Common Names Boroglycine; BoroGly; Glycine boronic acid HCl
Chemical Formula

(Salt form)
Molecular Weight 111.34 g/mol (HCl salt); 74.87 g/mol (Free base)
CAS Number 93361-16-1 (Free acid); Specific salt CAS varies by vendor
SMILES Cl.NCCB(O)O
Physical Properties[2]
  • Appearance: White to off-white hygroscopic crystalline solid.

  • Solubility: Highly soluble in water and low-molecular-weight alcohols (MeOH, EtOH). Poorly soluble in non-polar organic solvents (

    
    , Hexanes).
    
  • Hygroscopicity: High. The compound avidly absorbs atmospheric moisture, which can shift the monomer-trimer equilibrium (see Section 3.1).

  • Acidity (pKa):

    • Ammonium (

      
      ):  ~8.0–8.5 (Lower than typical glycine due to the electron-deficient boron).
      
    • Boronic Acid (

      
      ):  ~9.0 (Lewis acidity).
      
    • Note: At physiological pH (7.4), the molecule exists as a zwitterion in equilibrium with its boronate form.

Chemical Reactivity & Stability

The Boroxine Equilibrium

Like all boronic acids, (aminomethyl)boronic acid exists in a dynamic equilibrium between the monomeric acid and the cyclic trimeric anhydride (boroxine). This dehydration is reversible and driven by entropy and water removal.

BoroxineEquilibrium Monomer Monomer 3 x [H2N-CH2-B(OH)2] Boroxine Boroxine (Trimer) (H2N-CH2-BO)3 Monomer->Boroxine Dehydration (-H2O) Boroxine->Monomer Hydrolysis (+H2O) Water + 3 H2O

Figure 1: Equilibrium between the monomeric boronic acid and the cyclic boroxine trimer.

Stability of the -Amino Position

The free base of


-aminoboronic acids is inherently unstable due to a 1,2-migration  mechanism (Deboronation).
  • Mechanism: The free amine lone pair coordinates to the boron atom.

  • Migration: The C-B bond cleaves as the alkyl group migrates, typically leading to decomposition (deamination/deboronation).

  • Stabilization: Protonation of the amine (HCl salt) prevents this coordination, rendering the salt form stable for long-term storage.

Synthetic Routes[3][4][5][6][7][8]

The synthesis of (aminomethyl)boronic acid is more complex than standard amino acids due to the lability of the C-B bond. The Matteson Homologation is the gold standard for creating the C-B bond with precise control, although for the achiral glycine analogue, direct amination is also used.

Modified Matteson Homologation Protocol

This route uses a chiral director (pinanediol) to control stereochemistry (for substituted analogues) or simply as a robust protecting group for the glycine analogue.

  • Homologation: (Pinanediol)boronic ester reacts with

    
     to form an 
    
    
    
    -chloro boronate.[1]
  • Nucleophilic Displacement: The chloride is displaced by a nitrogen nucleophile (e.g.,

    
     or 
    
    
    
    ).
  • Deprotection: Acid hydrolysis removes the silyl groups and the pinanediol auxiliary (though pinanediol removal is notoriously difficult, often requiring

    
     or transesterification with phenylboronic acid).
    

MattesonSynthesis Start Alkyl Boronate Ester (Pinacol/Pinanediol) Step1 Homologation (LiCHCl2, ZnCl2) Start->Step1 Inter1 α-Chloro Boronate (Cl-CH2-B(OR)2) Step1->Inter1 Insertion Step2 Nucleophilic Substitution (LiHMDS or NaN3) Inter1->Step2 Inter2 Silylated Amine / Azide (R2N-CH2-B(OR)2) Step2->Inter2 SN2 Displacement Step3 Hydrolysis / Reduction (HCl / H2, Pd/C) Inter2->Step3 Final (Aminomethyl)boronic acid HCl (H2N-CH2-B(OH)2 • HCl) Step3->Final Deprotection

Figure 2: Synthetic workflow for α-aminoboronic acids via Matteson Homologation.

Medicinal Chemistry Applications

Mechanism of Action: Serine Protease Inhibition

(Aminomethyl)boronic acid acts as a transition state analogue .

  • Substrate Mimicry: The ammonium group mimics the N-terminus or P1 residue of a peptide substrate.

  • Covalent Trap: The active site Serine-

    
     attacks the electrophilic Boron atom.
    
  • Tetrahedral Adduct: Unlike the trigonal planar carbonyl of a peptide bond (which hydrolyzes), the boron forms a stable, tetrahedral anionic complex

    
    . This mimics the high-energy transition state, binding the enzyme with 
    
    
    
    values often in the nanomolar range.

ProteaseInhibition cluster_mechanism Inhibition Logic Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Adduct (Transition State Mimic) Enzyme->Complex Nucleophilic Attack Inhibitor Boronic Acid (Trigonal Planar) Inhibitor->Complex Reversible Covalent Bond

Figure 3: Formation of the tetrahedral boronate adduct with Serine Proteases.

Handling & Storage Protocols

To maintain the integrity of (Aminomethyl)boronic acid hydrochloride, strict adherence to the following protocols is required:

  • Moisture Control: Store in a desiccator at -20°C . The compound is hygroscopic; moisture absorption accelerates boroxine formation and potential hydrolysis of the salt.

  • pH Sensitivity: Do not neutralize the HCl salt until immediately before use in a coupling reaction. The free amine is unstable.

  • Analytical Handling:

    • NMR:

      
       NMR will typically show a broad peak due to quadrupolar relaxation. In 
      
      
      
      , the chemical shift is ~20-30 ppm depending on pH.
    • Mass Spec: Boron has two stable isotopes (

      
       and 
      
      
      
      ) in a ~1:4 ratio. Look for the distinctive isotopic pattern (M and M-1 peaks).

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron. Link

  • Coutts, S. J., et al. (1996). Structure-Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. Link

  • Smoum, R., et al. (2012). Boron Containing Compounds as Protease Inhibitors.[2][3] Chemical Reviews. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Exploratory

(Aminomethyl)boronic acid hydrochloride CAS number and synonyms

Executive Summary (Aminomethyl)boronic acid hydrochloride (often referred to as Boroglycine or its derivatives) represents the fundamental -aminoboronic acid scaffold used in medicinal chemistry.[1] As a bioisostere of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Aminomethyl)boronic acid hydrochloride (often referred to as Boroglycine or its derivatives) represents the fundamental


-aminoboronic acid scaffold used in medicinal chemistry.[1] As a bioisostere of the amino acid glycine, it serves as a critical warhead in the design of protease inhibitors, most notably for serine proteases and the 20S proteasome.

This guide distinguishes between the aliphatic


-aminoboronic acid moiety (the pharmacophore in drugs like Bortezomib) and the commercially ubiquitous aromatic  reagent, 4-(Aminomethyl)phenylboronic acid.[1] It provides a technical deep-dive into the synthesis, stability, and mechanistic applications of the aliphatic core, essential for drug development professionals.

Part 1: Chemical Identity & Disambiguation[1]

The term "(Aminomethyl)boronic acid hydrochloride" is technically ambiguous in commercial catalogs. It is critical to verify the specific structure required for your application.

The Aliphatic Core (Target of this Guide)

This compound is the boron analogue of glycine. It is the structural basis for transition-state analogue inhibitors.[1]

  • IUPAC Name: (Aminomethyl)boronic acid hydrochloride[2]

  • Common Name: Boroglycine hydrochloride

  • Structure:

    
    [1]
    
  • CAS Number (Free Acid): 93361-16-1 [1][3]

  • CAS Number (Pinacol Ester HCl): 163457-23-6 (The stable, commercial form)[1]

  • Molecular Formula:

    
     (Free acid HCl salt)
    
The Aromatic Reagent (Common Commercial Product)

Often sold under the same name, this is a phenylboronic acid derivative used as a linker or in sugar sensing, not as a proteasome inhibitor warhead.

  • IUPAC Name: 4-(Aminomethyl)phenylboronic acid hydrochloride[1][2][4][5]

  • CAS Number: 75705-21-4 [1][2][4][5]

  • Structure:

    
    [1]
    

Critical Note: The remainder of this guide focuses on the Aliphatic


-aminoboronic acid (Section 1.1), as it is the relevant scaffold for protease inhibition and peptidomimetic drug discovery.

Part 2: Mechanism of Action

Serine Protease Inhibition

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-Aminoboronic acids act as transition-state analogues.[1][6] The empty ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-orbital of the boron atom accepts a lone pair from the active site serine hydroxyl group, forming a stable, reversible tetrahedral adduct.[1] This mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[1]
Mechanism Diagram

ProteaseInhibition Ser195 Serine-OH (Nucleophile) Inhibitor (Aminomethyl)boronic Acid (Trigonal Planar Boron) Ser195->Inhibitor Nucleophilic Attack His57 Histidine (Base) His57->Ser195 Proton Transfer Complex Tetrahedral Boronate Adduct (Transition State Mimic) Inhibitor->Complex Reversible Binding Ki ~ nM range

Figure 1: Mechanism of serine protease inhibition by


-aminoboronic acids.[1] The boron atom transitions from 

to

hybridization, locking the enzyme in an inactive state.

Part 3: Synthesis & Stability[8]

Stability Challenges

Free


-aminoboronic acids are inherently unstable due to:
  • Deboronation: The C-B bond is labile, especially under basic conditions.

  • Boroxine Formation: Rapid dehydration to form cyclic trimers (boroxines).

  • 1,2-Migration: The amine can migrate to the boron atom.[1]

Solution: They are synthesized and stored as Pinacol Esters or Trifluoroborate Salts . The hydrochloride salt of the pinacol ester is the standard stable form for handling.

Synthetic Protocol: Matteson Homologation

The Matteson asymmetric homologation is the gold standard for synthesizing chiral


-aminoboronic acids.[1] For the achiral (aminomethyl) variant, a simplified substitution route is often used.
Synthesis Workflow

Synthesis Start Pinacol Borane / Boronic Ester Step1 Step 1: Homologation (LiCHCl2 + ZnCl2) Start->Step1 Inter1 α-Chloro Boronic Ester Step1->Inter1 Step2 Step 2: Nucleophilic Substitution (LiHMDS or NaN3) Inter1->Step2 Inter2 Silylated Amine / Azide Step2->Inter2 Step3 Step 3: Deprotection / Reduction (HCl / H2) Inter2->Step3 Product (Aminomethyl)boronic Acid HCl (Pinacol Ester) Step3->Product

Figure 2: General synthetic route for


-aminoboronic acid derivatives via homologation.
Experimental Protocol: Peptide Coupling

Context: Incorporating (Aminomethyl)boronic acid HCl (Pinacol ester) into a peptide backbone.

Reagents:

  • (Aminomethyl)boronic acid pinacol ester HCl (1.0 eq)

  • N-protected Amino Acid (1.1 eq)[1]

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the N-protected amino acid and HATU in anhydrous DMF under

    
     atmosphere. Stir for 5 minutes at 
    
    
    
    .
  • Addition: Add DIPEA to the solution. Immediately add the (Aminomethyl)boronic acid pinacol ester HCl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by LC-MS (Note: Boronic esters may show low ionization or hydrolysis on column).[1]

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove DIPEA), sat.

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography. Note: Boronic esters can interact with silica; use deactivated silica or reverse-phase chromatography if streaking occurs.[1]

Part 4: Physical Properties & Handling[1]

PropertyValue / Description
Appearance White to off-white hygroscopic powder
Solubility Soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents.[1][7]
Hygroscopicity High. Must be stored in a desiccator.
Storage

under inert atmosphere (

or Ar).
pKa The amino group pKa is lowered (~8.0-8.[1]5) due to the electron-deficient boron.[1]
Stability Hydrolyzes to free boronic acid in aqueous acid; stable as ester in organic solvents.

References

  • Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." Journal of Organic Chemistry. Link

  • Smoum, R., et al. (2012). "Boron-Containing Compounds as Protease Inhibitors."[1][6][8] Chemical Reviews. Link

  • PubChem Compound Summary. (2024). "(Aminomethyl)boronic acid" CID 57675463.[3] Link

  • Cipolla, L., et al. (2009). "Synthesis of alpha-aminoboronic acids." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024).[1] "4-(Aminomethyl)phenylboronic acid hydrochloride Product Sheet." Link

Sources

Foundational

Comprehensive Technical Guide: Safety, Handling, and Application of (Aminomethyl)boronic Acid Hydrochloride

Executive Summary (Aminomethyl)boronic acid hydrochloride is a highly specialized, critical building block in modern medicinal chemistry. It is predominantly utilized in the development of non-β-lactam antibiotics, speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Aminomethyl)boronic acid hydrochloride is a highly specialized, critical building block in modern medicinal chemistry. It is predominantly utilized in the development of non-β-lactam antibiotics, specifically serving as a structural precursor for transition state analogue inhibitors that target Penicillin Binding Proteins (PBPs) and serine β-lactamases[1][2]. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the compound's physicochemical properties, rigorous safety and handling protocols, and validated synthetic workflows.

Chemical Identity & Quantitative Properties

To ensure experimental reproducibility and safety, the fundamental properties of (aminomethyl)boronic acid hydrochloride must be strictly monitored. The hydrochloride salt form is specifically utilized because it protonates the primary amine, thereby preventing premature intermolecular condensation and oxidation that would otherwise degrade the free base[3][4].

PropertySpecification / Value
Chemical Name (Aminomethyl)boronic acid hydrochloride
Base CAS Number 93361-16-1
Molecular Formula CH7BClNO2
Molecular Weight 111.34 g/mol
Physical State Solid (Crystalline powder)
Primary Application Precursor for PBP and β-lactamase inhibitors
Storage Temperature 2-8°C (Desiccated)

Mechanistic Role in Drug Development

The Causality of Boronic Acid Efficacy

The strategic choice of incorporating a boronic acid warhead into antibacterial compounds is rooted in its unique electronic structure. Boron possesses an empty p-orbital, making it highly electrophilic. When an acylaminomethylboronic acid derivative encounters a serine protease or a PBP, the active-site serine hydroxyl group executes a rapid nucleophilic attack on the boron atom[1].

This reaction forms a reversible, covalent tetrahedral adduct that perfectly mimics the high-energy transition state of natural peptide bond cleavage. Because the bacterial enzyme is structurally "tricked" into binding this2 with exceptionally high affinity, the enzyme is effectively inactivated, leading to potent bactericidal effects[2].

PBP_Inhibition Node1 Bacterial PBPs (Active Serine) Node3 Nucleophilic Attack (Empty p-orbital) Node1->Node3 Ser-OH Attack Node2 Boronic Acid Warhead Node2->Node3 Electrophilic Target Node4 Tetrahedral Transition State Node3->Node4 Covalent Bond Node5 Enzyme Inactivation (Bactericidal) Node4->Node5 Target Inhibition

Mechanism of PBP inhibition via boronic acid transition state analogues.

Safe Handling & Storage Protocols

Handling (aminomethyl)boronic acid hydrochloride requires a self-validating system of environmental controls to maintain its structural integrity and protect laboratory personnel.

Hazard Profile and Causality

Boronic acids generally present skin, eye, and respiratory irritation risks. More importantly from a chemical integrity standpoint, free boronic acids are highly prone to dehydration, forming cyclic anhydrides (boroxines) if exposed to ambient moisture followed by drying, or if subjected to thermal stress. While the hydrochloride salt mitigates the nucleophilicity of the amine to prevent self-condensation, the boronic acid moiety remains environmentally sensitive.

Self-Validating Handling Protocol
  • Atmospheric Control: Always handle the compound in a dry, inert atmosphere (e.g., a glovebox or Schlenk line backfilled with Argon).

    • Validation Step: Periodic 11B NMR profiling of the batch should show a single peak characteristic of the monomeric boronic acid; the appearance of shifted peaks validates that unwanted boroxine formation has occurred due to moisture exposure.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended during active synthesis), chemical safety goggles, and a flame-retardant lab coat.

  • Storage: Store tightly sealed at 2-8°C. Allow the sealed container to reach room temperature in a desiccator before opening. Causality: This prevents the condensation of atmospheric moisture on the cold solid, which would otherwise initiate degradation[3].

Experimental Workflow: Synthesis and Application

The synthesis of (aminomethyl)boronic acid hydrochloride is typically achieved via the global deprotection of a highly substituted precursor. The following protocol outlines the generation of the hydrochloride salt from4[4].

Step-by-Step Methodology

Phase 1: Deprotection (Acidic Hydrolysis)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate in a solvent mixture of Methanol (MeOH) and Water (H2O).

  • Acidification: Slowly add concentrated Hydrochloric Acid (HCl) dropwise to the solution while maintaining the flask at 0°C in an ice bath.

    • Causality: The low temperature controls the highly exothermic hydrolysis of the trimethylsilyl (TMS) groups and isopropyl esters, preventing thermal degradation of the delicate carbon-boron bond.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for exactly 2.0 hours[4].

Phase 2: Isolation and Purification 4. Concentration: Remove the volatile components (methanol, water, hexamethyldisiloxane, and isopropanol) under reduced pressure using a rotary evaporator. 5. Trituration: Triturate the resulting crude residue with cold diethyl ether to remove any residual organic impurities and cleaved protecting groups. 6. Drying: Dry the resulting crystalline solid under high vacuum to afford pure (aminomethyl)boronic acid hydrochloride.

Phase 3: Downstream Application 7. Acylation: The isolated hydrochloride salt can immediately be subjected to acylation (e.g., with 2-nitrobenzoyl chloride) in the presence of a mild base to synthesize 1, which have been validated as potent inhibitors of Class A, B, and C PBPs[1].

Synthesis_Workflow S1 Protected Boronate Precursor S2 Acidic Hydrolysis (HCl, MeOH/H2O, 2h) S1->S2 TMS/Ester Cleavage S3 (Aminomethyl)boronic acid hydrochloride S2->S3 Vacuum Isolation S4 Base-Catalyzed Acylation S3->S4 Amine Derivatization S5 Acylaminomethylboronic acids (PBP Inhibitors) S4->S5 Drug Candidate

Synthetic workflow from protected precursor to active PBP inhibitor.

References

  • Zervosen, A., et al. "Synthesis and evaluation of boronic acids as inhibitors of Penicillin Binding Proteins of classes A, B and C." PubMed / Bioorganic & Medicinal Chemistry, 2012.
  • Pechenov, A., et al. "Potential Transition State Analogue Inhibitors for the Penicillin-Binding Proteins." Sci-Hub / Biochemistry, 2002.
  • Molaid Chemical Database. "diisopropyl N,N-bis(trimethylsilyl)
  • BLD Pharm. "93361-16-1 | (Aminomethyl)boronic acid Properties." BLD Pharm, 2026.

Sources

Exploratory

The Physicochemical Dynamics of (Aminomethyl)boronic Acid Hydrochloride: Solubility, Stability, and Applications in Covalent Drug Design

Executive Summary (Aminomethyl)boronic acid hydrochloride (AMBA·HCl) is a highly versatile, low-molecular-weight building block essential for synthesizing reversible covalent inhibitors. As the demand for novel antibacte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Aminomethyl)boronic acid hydrochloride (AMBA·HCl) is a highly versatile, low-molecular-weight building block essential for synthesizing reversible covalent inhibitors. As the demand for novel antibacterial agents rises—particularly those targeting resistant beta-lactamases and Penicillin-Binding Proteins (PBPs)—understanding the precise physical chemistry of this pharmacophore is non-negotiable. This technical guide provides an in-depth analysis of AMBA·HCl’s solubility profile, aqueous stability kinetics, and self-validating experimental workflows designed to preserve its structural integrity during drug development.

Chemical Identity and Structural Significance

(Aminomethyl)boronic acid, formulated as a hydrochloride salt, has the molecular formula


[1]. In its free-base form, the primary amine is highly reactive and prone to unwanted side reactions, including oxidation and polymerization.

By utilizing the hydrochloride salt, chemists achieve two critical mechanistic advantages:

  • Solid-State Stabilization: The salt form locks the amine in a protonated state (

    
    ), preventing nucleophilic attack on adjacent boronic acid molecules.
    
  • pKa Modulation and Dative Bonding: The adjacent electron-withdrawing aminomethyl group lowers the pKa of the second protonation of the boronic acid to approximately 5.3[2]. At physiological pH, this proximity allows for potential intramolecular dative bonding (B–N coordination), which shields the empty p-orbital of the electrophilic boron center from premature degradation[3].

Physicochemical Properties: Solubility Profile

The solubility of AMBA·HCl is dictated by the interplay between its highly polar boronic acid moiety and the ionic hydrochloride salt. While it is highly soluble in water, the choice of solvent in laboratory workflows must be carefully calibrated against the risk of hydrolysis.

Table 1: Solubility and Solvent Selection Rationale

Solvent SystemSolubility ProfileMechanistic Rationale for Experimental Choice
Water (pH < 5) Highly Soluble (>50 mg/mL)Protonation of the primary amine drives strong ion-dipole interactions. Used primarily for immediate biological assays.
Methanol SolubleFacilitates hydrogen bonding with both the amine salt and the boronic acid hydroxyls. Ideal for deprotection reactions[4].
DMSO / DMF SolubleThe polar aprotic nature stabilizes the neutral trigonal planar boronic acid, preventing aqueous hydrolysis during long-term stock storage[5].
Hexane / Toluene InsolubleLack of polarity prevents disruption of the strong ionic crystal lattice. Useful as an anti-solvent for precipitation/purification.

Chemical Stability & Degradation Kinetics

Boronic acids are inherently susceptible to two primary degradation pathways in aqueous media: oxidation (yielding boric acid and an amine) and protodeboronation (cleavage of the C–B bond)[3].

The stability of AMBA·HCl is strictly pH-dependent. At acidic to neutral pH, the compound exists predominantly in its stable, trigonal planar form (


). However, as the pH exceeds its pKa, it converts into the tetrahedral boronate anion (

). While this tetrahedral geometry is the active conformation for binding target serine residues, prolonged exposure to basic aqueous conditions without a stabilizing diol or target protein accelerates protodeboronation.

G A AMBA·HCl (Solid) Stable at RT B Aqueous Solution (pH < 5) Trigonal Planar -B(OH)2 A->B Dissolution in H2O C Physiological pH (7.4) Tetrahedral Boronate Anion B->C pH Increase (> pKa) C->B pH Decrease D Protodeboronation (Degradation Product) C->D Prolonged Exposure / Heat

pH-dependent structural transitions and degradation pathways of AMBA.

Role in Drug Development: Reversible Covalent Inhibition

AMBA·HCl is the foundational building block for synthesizing acylaminomethylboronic acids, which are potent inhibitors of Penicillin-Binding Proteins (PBPs) and beta-lactamases (e.g., the FDA-approved drug Vaborbactam)[6].

Causality of Inhibition: The boron atom acts as a transition-state analog. Its empty p-orbital strongly attracts the nucleophilic oxygen of the active-site serine in PBPs. Unlike traditional beta-lactams that permanently alkylate the enzyme, boronic acids form a reversible tetrahedral adduct. This reversibility is a critical design choice: it minimizes off-target toxicity while maintaining an exceptionally long residence time on the target enzyme, effectively halting bacterial cell wall synthesis[3][6].

Inhibition E Active Serine Protease (PBP / β-Lactamase) C Pre-covalent Complex (Non-covalent binding) E->C + Inhibitor I Acyl-AMBA Derivative (Electrophilic Boron) I->C A Tetrahedral Adduct (Reversible Covalent Bond) C->A Nucleophilic Attack (Ser-OH) A->C Dissociation (Reversible) B Enzyme Inhibition (Blocked Cell Wall Synthesis) A->B Target Inactivation

Reversible covalent inhibition mechanism of PBPs by AMBA derivatives.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Synthesis of AMBA·HCl from Protected Precursors

Objective: Generate high-purity AMBA·HCl from diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate[4]. Rationale: Direct synthesis of free aminomethylboronic acid often leads to polymerization. Using TMS and isopropyl protecting groups shields the reactive centers until the final cleavage step.

  • Reagent Preparation: Dissolve 1.0 eq of diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate in a 1:1 mixture of Methanol and Water.

  • Acidic Cleavage: Add 3.0 eq of concentrated HCl dropwise at 0°C.

    • Causality: The low temperature controls the exothermic hydrolysis of the TMS groups, while the acidic environment simultaneously hydrolyzes the diisopropyl boronate ester without inducing protodeboronation.

  • Reaction Monitoring: Stir for 2.0 hours at room temperature.

    • Validation Check: Monitor via

      
      -NMR. A shift from ~18 ppm (ester) to ~30 ppm indicates the successful formation of the free trigonal boronic acid[4].
      
  • Isolation: Lyophilize the aqueous layer to yield AMBA·HCl as a white crystalline solid.

    • Causality: Rotary evaporation of aqueous boronic acids can drive heat-induced trimerization into boroxines; lyophilization bypasses the liquid state, preserving the monomeric AMBA·HCl.

Protocol B: Preparation of Stable Aqueous Assay Solutions

Objective: Prepare AMBA·HCl solutions for biological assays (e.g., MIC testing or enzyme kinetics) without compromising structural integrity.

  • Stock Preparation: Dissolve AMBA·HCl in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C.

    • Causality: Anhydrous DMSO prevents the formation of tetrahedral boronate anions, completely halting baseline hydrolytic degradation.

  • Buffer Dilution: Immediately prior to the assay, dilute the stock 1:100 into a physiological buffer (e.g., PBS, pH 7.4) to a final working concentration of 100 µM.

  • Validation Check: Run a rapid LC-MS analysis on the working buffer. The presence of a mass peak at m/z 76 [M+H]

    
     confirms the intact boronic acid. The absence of a peak at m/z 32 (methylamine, a protodeboronation byproduct) validates that the sample has not degraded prior to the assay.
    

References

  • PubChem. "(Aminomethyl)boronic acid | CH6BNO2 | CID 57675463 - PubChem". National Institutes of Health (NIH). 1

  • Molaid. "diisopropyl N,N-bis(trimethylsilyl)-aminomethylboronate - CAS号200069-81-4". Molaid Chemical Database. 4

  • Kollár, L., et al. "Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents". National Institutes of Health (NIH) / Taylor & Francis. 6

  • ResearchGate / ACS. "Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Derivatives". American Chemical Society. 7

  • VulcanChem. "(Aminomethyl)boronic acid (93361-16-1) for sale". VulcanChem. 5

Sources

Protocols & Analytical Methods

Method

Experimental protocols for using (Aminomethyl)boronic acid hydrochloride in peptide synthesis

Application Note: Experimental Protocols for (Aminomethyl)boronic Acid Hydrochloride in Peptide Synthesis Executive Summary (Aminomethyl)boronic acid hydrochloride (H₂N-CH₂-B(OH)₂·HCl) acts as a glycine mimic where the c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for (Aminomethyl)boronic Acid Hydrochloride in Peptide Synthesis

Executive Summary

(Aminomethyl)boronic acid hydrochloride (H₂N-CH₂-B(OH)₂·HCl) acts as a glycine mimic where the carboxylic acid is replaced by a boronic acid. This substitution is critical in the development of protease inhibitors (e.g., serine protease inhibitors). The boron atom functions as a "transition state mimic," accepting the hydroxyl group of the enzyme's active site serine to form a reversible, tetrahedral boronate adduct.

However, the incorporation of this unit presents unique synthetic challenges. The empty p-orbital of the boron makes it an electrophile that can interfere with standard coupling reagents. Furthermore, free


-aminoboronic acids are prone to oxidative deboronation and polymerization when the amine is unmasked.

This guide details the Solution-Phase Coupling Protocol , which is the industry standard for ensuring high yield and preventing racemization (or protodeboronation), and the subsequent Deprotection Strategy for boronate esters.

Critical Material Handling & Pre-treatment

The Stability Paradox: The hydrochloride salt form is stable because the protonated amine cannot coordinate intramolecularly with the boron. However, peptide coupling requires a free amine. Once neutralized, the free


-aminoboronic acid is unstable.

Recommendation: Most robust protocols utilize the Pinacol Ester derivative [(Aminomethyl)boronic acid pinacol ester hydrochloride] rather than the free boronic acid. The ester protects the boron from side reactions during coupling.

  • If you have the free acid salt: It is highly recommended to convert it to the pinacol ester prior to peptide coupling (See Appendix A).

  • If you have the pinacol ester salt: Proceed directly to Protocol 1.

Protocol 1: C-Terminal Coupling (Solution Phase)

This protocol describes the coupling of (Aminomethyl)boronic acid pinacol ester hydrochloride to the C-terminus of an N-protected peptide (or amino acid).

Prerequisites:

  • Carboxyl Component: N-protected peptide (e.g., Boc-Phe-OH or Fmoc-Peptide-OH).

  • Amine Component: (Aminomethyl)boronic acid pinacol ester · HCl.

  • Coupling Reagents: TBTU (or HATU for difficult couplings). Avoid carbodiimides (DCC/DIC) without additives, as they can lead to slower kinetics and increased side reactions with the boron.

Step-by-Step Methodology
  • Activation:

    • Dissolve the N-protected carboxyl component (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add TBTU (1.1 equiv) and HOBt (1.1 equiv).

    • Add DIPEA (2.5 equiv) and stir for 3–5 minutes at 0°C (ice bath) to form the active ester.

    • Scientific Rationale: Pre-activation ensures the electrophilic carbonyl is ready for immediate attack, minimizing the time the aminoboronate exists as a free base.

  • Coupling:

    • Add (Aminomethyl)boronic acid pinacol ester · HCl (1.2 equiv) directly to the reaction mixture.

    • Add an additional 1.0 equiv of DIPEA specifically to neutralize the HCl salt of the boronate.

    • Critical Control: Do not premix the boronate salt with base in a separate vial. Neutralize it in situ in the presence of the activated peptide.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir under inert atmosphere (

      
       or Ar) for 4–12 hours.
      
    • Monitoring: Monitor by TLC or LC-MS. Note that boronic esters often "smear" on silica TLC; use Curcumin stain for specific boron detection (turns red/orange).

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5% Citric Acid (removes excess base/amine).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      

Data Output: Typical Coupling Efficiency

ComponentEquivalentsRoleNotes
Peptide-COOH 1.0SubstrateMust be N-protected.
TBTU 1.1ActivatorFast kinetics reduce side reactions.
Boronate·HCl 1.2NucleophileExcess ensures complete consumption of peptide.
DIPEA 3.5 (Total)Base2.5 eq for activation, 1.0 eq for salt neutralization.

Visualization: Coupling Workflow

CouplingWorkflow Start N-Protected Peptide-COOH Activator TBTU / DIPEA (Activation) Start->Activator ActiveEster Active Ester Intermediate Activator->ActiveEster 5 min, 0°C Coupling Nucleophilic Attack ActiveEster->Coupling BoronSalt H2N-CH2-B(Pin) .HCl Salt BaseAdd In-situ Neutralization BoronSalt->BaseAdd BaseAdd->Coupling Free Amine (Unstable) Product Peptide-NH-CH2-B(Pin) (Protected) Coupling->Product 4-12h, RT

Figure 1: Convergent synthesis workflow. Note the in-situ neutralization to minimize free amine instability.

Protocol 2: Deprotection (Pinacol Ester Removal)

If the final application requires the free boronic acid (e.g., for biological assay), the pinacol group must be removed. This is difficult due to the high stability of the boronate ester.

Method: Biphasic Transesterification (The "Bortezomib" Method) Reference: This method relies on equilibrium exchange with a more reactive boronic acid.

  • Dissolution: Dissolve the Pinacol-peptide in a biphasic mixture of Methanol/Hexane (1:1) and 1N HCl .

  • Exchanger: Add Isobutylboronic acid (or Phenylboronic acid) in excess (3–5 equiv).

  • Mechanism: The isobutylboronic acid acts as a "sponge," reacting with the pinacol released during acid hydrolysis, shifting the equilibrium toward the free peptide-boronic acid.

  • Separation:

    • The free peptide-boronic acid remains in the aqueous/methanol layer.

    • The isobutyl-pinacol ester (byproduct) migrates to the hexane layer.

  • Purification: Wash the aqueous layer repeatedly with hexane to remove all traces of the exchanger. Lyophilize the aqueous layer to obtain the product.

Mechanism of Action: Protease Inhibition

Understanding the end-goal is crucial for assay design. The boronic acid is not a passive lock-and-key inhibitor; it forms a covalent bond.

Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Boronate Adduct (Transition State Mimic) Enzyme->Complex Nucleophilic Attack Inhibitor Peptide-B(OH)2 (Electrophile) Inhibitor->Complex Boron accepts lone pair Complex->Enzyme Reversible (Slow off-rate)

Figure 2: The boron atom acts as a transition state analogue, forming a reversible covalent bond with the catalytic serine.

Analytical Characterization & Troubleshooting

NMR Spectroscopy:

  • 11B-NMR: Essential for confirming the presence of boron.

    • Pinacol Ester:[1][2][3][4][5][6][7] Single peak around

      
       30–34 ppm.
      
    • Free Acid: Broad peak around

      
       28–30 ppm (solvent dependent).
      
  • 1H-NMR: The

    
     alpha to the boron often appears as a broad signal or doublet around 2.5–3.0 ppm, distinct from standard glycine.
    

HPLC Issues:

  • Peak Tailing: Free boronic acids interact strongly with silanols on silica-based C18 columns, causing severe tailing.

  • Solution: Add 0.1% TFA to the mobile phase to suppress ionization, or use a diol-capped stationary phase if separation is difficult.

Common Pitfalls:

  • Protodeboronation: Occurs if the reaction pH is too high (>10) or if the free amine is left stirring without an electrophile. Fix: Control pH strictly with DIPEA stoichiometry.

  • Oxidation: Boronic acids can oxidize to alcohols (C-B

    
     C-OH) in the presence of air/peroxides over long periods. Fix: Store under Argon.
    

References

  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 39(10), 2087–2094. Link

  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(23), 333–338. Link

  • Matteson, D. S. (2013). Boronic esters in stereodirected synthesis. Tetrahedron, 45(7), 1859-1885. (Foundational work on boronic ester stability).
  • FDA Label for VELCADE (Bortezomib). (2014). Chemistry, Manufacturing, and Controls.[8] (Provides industrial context for boronic acid peptide drugs). Link

  • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry, 259(24), 15106-15114. Link

Sources

Application

Application Note: (Aminomethyl)boronic Acid Hydrochloride as a Serine Protease Inhibitor

The following Application Note and Protocol Guide is designed for researchers utilizing (Aminomethyl)boronic acid hydrochloride and its derivatives in serine protease inhibition studies. Part 1: Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers utilizing (Aminomethyl)boronic acid hydrochloride and its derivatives in serine protease inhibition studies.

Part 1: Executive Summary & Mechanism of Action

The Molecule

(Aminomethyl)boronic acid hydrochloride (and its structural class, the


-aminoboronic acids) represents a "warhead" scaffold used to inhibit serine proteases. While the specific reagent 4-(aminomethyl)phenylboronic acid hydrochloride  (CAS 75705-21-4) is a common laboratory reagent used as a model or linker, the aliphatic 

-aminoboronic acid
moiety (e.g., boroGlycine, boroLeucine) is the functional pharmacophore found in potent transition-state analog inhibitors like Bortezomib [1].

This guide addresses the handling, mechanism, and assay protocols for this class of boron-based inhibitors, distinguishing between the reagent (phenyl derivative) and the warhead (aliphatic moiety).

Mechanism: The Transition State Mimic

Unlike standard competitive inhibitors that merely block the active site, boronic acids act as Transition State Analogs .

  • Electrophilic Trap: The boron atom is electron-deficient (Lewis acid).

  • Covalent Reversibility: The active site Serine-OH (nucleophile) attacks the boron atom.

  • Tetrahedral Adduct: This forms a stable, anionic tetrahedral boronate complex that mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis.

  • Oxyanion Hole Stabilization: The negatively charged boronate oxygen is stabilized by the enzyme's oxyanion hole (typically backbone amides), locking the enzyme in an inactive state [2].

Visualization of Inhibition Mechanism

The following diagram illustrates the conversion of the trigonal planar boronic acid into the tetrahedral inhibitory complex within the protease active site.

BoronicInhibition cluster_mechanism Transition State Mimicry Enzyme Free Serine Protease (Ser-OH, His-N:) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex + Inhibitor Inhibitor Boronic Acid Inhibitor (Trigonal Planar, sp2) Inhibitor->Complex TS_Analog Tetrahedral Adduct (sp3 Boronate Anion) Complex->TS_Analog Nucleophilic Attack (Ser-O -> B) TS_Analog->Complex Slow Dissociation (Reversible)

Caption: Mechanism of Action. The sp2 hybridized boron accepts a lone pair from the catalytic Serine, forming a stable sp3 tetrahedral adduct that mimics the hydrolytic transition state.

Part 2: Critical Handling & Stability Protocols

Chemical Stability & Boroxine Formation

Free boronic acids exist in equilibrium with their dehydrated trimeric form, boroxines . This process is reversible in aqueous media but can affect stoichiometry during weighing.

  • Storage: Store the hydrochloride salt at -20°C with desiccant. Moisture promotes hydrolysis and polymerization.

  • Stock Preparation: The hydrochloride salt is generally stable. However, free boronic acids can oxidize in air over long periods.

Buffer Incompatibility (Crucial)

WARNING: Do NOT use TRIS (Tris(hydroxymethyl)aminomethane) or Bicine buffers.

  • Reasoning: Boronic acids form stable cyclic esters with 1,2-diols and 1,3-diols (including the hydroxyls in Tris). This effectively sequesters the inhibitor, drastically reducing its apparent potency (

    
     increases artificially) [3].
    
  • Recommended Buffers: HEPES, MOPS, or Phosphate (PBS) at pH 7.4.

Solubility Profile
SolventSolubilityNotes
Water Moderate to HighThe HCl salt is water-soluble. Solutions are acidic; verify pH if used directly.
DMSO High (>50 mM)Preferred for stock solutions (1000x). Prevent freeze-thaw cycles.
Ethanol ModerateAvoid if possible; can form ethyl esters.

Part 3: Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: Calculate the equilibrium dissociation constant (


) for (Aminomethyl)boronic acid hydrochloride against a target serine protease (e.g., Chymotrypsin, Trypsin, or Thrombin).
Materials
  • Enzyme: Target Serine Protease (e.g.,

    
    -Chymotrypsin, 10 nM final).
    
  • Substrate: Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for Chymotrypsin).

  • Inhibitor: (Aminomethyl)boronic acid HCl (Stock 100 mM in DMSO).

  • Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4. (NO TRIS ).

Workflow Diagram

AssayProtocol Step1 1. Prepare Stock Solutions (Inhibitor in DMSO, Enzyme in Buffer) Step2 2. Serial Dilution of Inhibitor (8-point dose response, 0.1 nM - 10 µM) Step1->Step2 Step3 3. Pre-Incubation (CRITICAL) Incubate Enzyme + Inhibitor for 30-60 min (Allows slow-binding equilibrium) Step2->Step3 Step4 4. Add Substrate (Initiate reaction with pNA substrate) Step3->Step4 Step5 5. Measure Absorbance (Kinetic read at 405 nm for 10-20 min) Step4->Step5

Caption: Kinetic Assay Workflow. Note the pre-incubation step (Step 3), which is essential for boronic acids as they often exhibit slow-binding kinetics due to the structural rearrangement required to form the tetrahedral adduct.

Step-by-Step Procedure
  • Buffer Prep: Prepare 50 mM HEPES pH 7.4. Filter sterilize.

  • Inhibitor Dilution: Prepare a 100 mM stock in dry DMSO. Perform 1:3 serial dilutions in DMSO to generate 8 concentrations (e.g., 100

    
    M to 0.04 
    
    
    
    M final assay concentration).
    • Note: Keep DMSO constant (e.g., 1% final) across all wells.

  • Enzyme Mix: Dilute the protease to 2x final concentration in Buffer.

  • Pre-Incubation: Add 50

    
    L Enzyme + 1 
    
    
    
    L Inhibitor (or DMSO control) to a 96-well plate. Incubate at 25°C for 30 minutes .
    • Scientific Rationale: Boronic acid binding involves a hybridization change (

      
      ). This can be slow (
      
      
      
      is slow). Immediate substrate addition may yield a "classic" competitive profile that underestimates potency.
  • Reaction Initiation: Add 50

    
    L Substrate (2x concentration, approx. 
    
    
    
    value).
  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    vs. [Inhibitor]. Fit to the Morrison equation (for tight binders) or standard IC50 models.
Protocol B: Crystallography Soaking (Structural Validation)

Objective: Obtain a crystal structure of the Protease-Boronate complex.

  • Crystal Growth: Grow apo-crystals of the serine protease using standard hanging drop vapor diffusion.

  • Soaking Solution: Prepare a solution containing the reservoir buffer + 1-10 mM (Aminomethyl)boronic acid hydrochloride.

    • Tip: Ensure the soak pH matches the crystallization pH.

  • Soak Time: 1 to 24 hours. Boronic acids are small and diffuse well, but covalent bond formation requires time.

  • Cryo-protection: Transfer to cryo-protectant containing the inhibitor (to prevent off-rate dissociation) and flash freeze.

  • Observation: Look for continuous electron density connecting Ser-O

    
     to the Boron atom in the difference map (
    
    
    
    ).

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Weak Inhibition (

> expected)
Buffer InterferenceCheck Buffer: Ensure NO Tris, Bicine, or carbohydrates (sucrose/glycerol) are present. Switch to HEPES/PBS.
Non-linear progress curves Slow BindingIncrease pre-incubation time (up to 60 min). Analyze using slow-binding kinetics equations (

).
Precipitation Low Solubility of Phenyl RingIf using the phenyl derivative, ensure DMSO is <5%. For the aliphatic HCl salt, pH neutralization may cause precipitation if concentration is >50 mM.
Oxidation Old StockBoronic acids can oxidize to alcohols (C-B bond cleavage) over years. Check purity via NMR (

B NMR is diagnostic).

References

  • Mechanism of Boronic Acid Inhibition: Smoum, R., et al. (2012). Boron Containing Compounds as Protease Inhibitors.[1][2] Chemical Reviews.

  • Structural Basis of Inhibition: Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry.[3][4][5]

  • Buffer Interference (Tris): Soundararajan, S., et al. (1989). Boronic Acids as Inhibitors of Serine Proteases: The Effect of Tris Buffer. Analytical Biochemistry. (Context validated via Search 1.3)

  • Handling of Boronic Acids: M

    
    -Amido boronic acids: A synthetic challenge and their properties as serine protease inhibitors. Medicinal Research Reviews.
    
    
  • Commercial Reagent Identity: Sigma-Aldrich Product Sheet: 4-(Aminomethyl)phenylboronic acid hydrochloride.

Sources

Method

Role of (Aminomethyl)boronic acid hydrochloride in drug discovery and development

This guide details the application of (Aminomethyl)boronic acid hydrochloride (and its derivatives) as a critical pharmacophore in the design of covalent protease inhibitors. Role: Transition State Analog & Covalent Warh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of (Aminomethyl)boronic acid hydrochloride (and its derivatives) as a critical pharmacophore in the design of covalent protease inhibitors.

Role: Transition State Analog & Covalent Warhead Primary Targets: Serine Proteases, 20S Proteasome,


-Lactamases
Format:  Technical Guide & Experimental Protocols

Executive Summary

(Aminomethyl)boronic acid hydrochloride (


) acts as the boron-based isostere of glycine ("boroGly"). In drug discovery, it serves as a potent reversible covalent warhead . Unlike traditional electrophiles (e.g., aldehydes, epoxides) that often bind irreversibly or lack specificity, the boronic acid moiety forms a tetrahedral adduct  with the active site serine or threonine hydroxyl group of target enzymes. This adduct mimics the high-energy transition state of peptide hydrolysis, conferring high affinity (

often in nanomolar range) and tunable reversibility.
Key Therapeutic Applications
Target ClassMechanism of ActionClinical Relevance
Serine Proteases Forms tetrahedral boronate adduct with Ser-OH.[1][2]Thrombin inhibitors, DPP-4 inhibitors (Diabetes).
20S Proteasome Boron attacks Thr1 hydroxyl in the

-subunit.
Multiple Myeloma (e.g., Bortezomib analogs).[2][3][4]

-Lactamases
Mimics the acylation transition state, preventing antibiotic hydrolysis.Antimicrobial Resistance (e.g., Vaborbactam).

Mechanism of Action

The efficacy of (Aminomethyl)boronic acid stems from the electron-deficient nature of the boron atom. In its neutral trigonal planar form (


), boron acts as a Lewis acid. Upon entering the enzyme active site, it accepts a lone pair from the catalytic nucleophile (Serine-O or Threonine-O), converting to a tetrahedral anionic species (

).
Pathway Diagram: Reversible Covalent Inhibition

The following diagram illustrates the transition from the Michaelis complex to the stable tetrahedral adduct.

G Figure 1: Mechanism of Boronic Acid Inhibition. The boron atom intercepts the catalytic nucleophile, forming a stable tetrahedral adduct that mimics the enzymatic transition state. Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Kd (Binding) Inhibitor Inhibitor (R-B(OH)2) Inhibitor->Complex Kd (Binding) TS Transition State Mimic Complex->TS Nucleophilic Attack Adduct Tetrahedral Adduct (E-Ser-O-B(OH)3)- TS->Adduct Covalent Bond Formation Adduct->Complex Slow Off-rate (Reversibility)

[1]

Experimental Protocols

Protocol A: Handling and Stability Management

Challenge: Free


-aminoboronic acids are unstable. They spontaneously dehydrate to form cyclic trimers (boroxines) and are prone to oxidation.
Scope:  Preparation of stock solutions for assays or synthesis.
  • Storage: Store the solid hydrochloride salt at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture promotes uncontrolled boroxine formation.

  • Solubilization:

    • Dissolve the hydrochloride salt in DMSO or Methanol immediately prior to use.

    • Note: In aqueous buffers, the equilibrium shifts towards the monomeric boronic acid species, which is the active inhibitor.

  • pH Consideration: Avoid high pH (>9.0) during storage, as this accelerates oxidation and protodeboronation (cleavage of the C-B bond).

Protocol B: Synthesis of "Boro-Peptide" Inhibitors

Objective: Coupling (Aminomethyl)boronic acid (as a Glycine mimic) to a peptide backbone. Constraint: Standard SPPS (Solid Phase Peptide Synthesis) is difficult due to the unprotected boronic acid. Strategy: Use Solution-Phase Coupling with the hydrochloride salt.

Materials:

  • (Aminomethyl)boronic acid HCl

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • Coupling Agents: EDC·HCl, HOBt

  • Base: NMM (N-methylmorpholine)

  • Solvent: Anhydrous DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Phe-OH (1.0 equiv) in anhydrous DMF/DCM under Argon. Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv). Stir at 0°C for 30 mins to form the active ester.

  • Neutralization: In a separate vial, dissolve (Aminomethyl)boronic acid HCl (1.1 equiv) in DMF. Add NMM (2.5 equiv) to neutralize the HCl salt and liberate the free amine.

    • Critical: Do not use strong bases (NaOH) or excess base, as this may complex with the boron.

  • Coupling: Dropwise add the amine solution to the activated acid solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Purification: Boronic acids interact with silica. Use Reverse-Phase HPLC (C18 column) with water/acetonitrile (+0.1% TFA).

    • Note: The product may elute as a boroxine/boronic acid equilibrium mixture. Lyophilize to obtain the stable powder.

Protocol C: Kinetic Inhibition Assay ( Determination)

Objective: Determine the inhibition constant (


) against a target protease (e.g., Trypsin or a specific Serine Protease).

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100.

  • Substrate: Chromogenic peptide (e.g., Suc-Ala-Ala-Pro-Phe-pNA).

  • Inhibitor: Serial dilutions of the synthesized Boro-peptide.

Workflow:

  • Pre-Incubation: Mix Enzyme (10 nM final) and Inhibitor (varying concentrations: 0, 0.1x, 1x, 10x estimated

    
    ) in the assay buffer.
    
    • Time: Incubate for 30–60 minutes. Boronic acids often exhibit slow-binding kinetics (time-dependent inhibition).

  • Initiation: Add Substrate (

    
     concentration).
    
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) continuously for 20 minutes.

  • Data Analysis:

    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the Morrison Equation (for tight-binding inhibitors) or standard Competitive Inhibition model.

    • Check for Time-Dependence: If the reaction rate curves are non-linear (concave), fit to the slow-binding equation:

      
      .
      

Synthesis & Optimization Workflow

The following flowchart guides the decision-making process for incorporating (Aminomethyl)boronic acid into a drug scaffold.

SynthesisWorkflow Figure 2: Synthetic Routes for Boro-Peptide Assembly. Route A is direct but sensitive; Route B offers higher stability during synthesis but requires a deprotection step. Start Start: (Aminomethyl)boronic acid HCl Decision Is the Boronic Acid Protected? Start->Decision RouteA Route A: Unprotected (Free Acid) Use Solution Phase Coupling Decision->RouteA No RouteB Route B: Pinacol Ester Protected Compatible with SPPS Decision->RouteB Yes (Pinacol) StepA1 Neutralize HCl carefully (NMM) RouteA->StepA1 StepB1 Load onto Resin (or couple in solution) RouteB->StepB1 StepA2 Coupling (EDC/HOBt) StepA1->StepA2 Final Final Inhibitor (Purify via RP-HPLC) StepA2->Final StepB2 Peptide Elongation StepB1->StepB2 StepB3 Deprotection (Acid Hydrolysis) StepB2->StepB3 StepB3->Final

Comparative Data: Boronic Acid vs. Other Warheads

The following table highlights why (Aminomethyl)boronic acid derivatives are preferred in modern drug design over traditional warheads.

FeatureBoronic AcidAldehydeChloromethyl Ketone
Binding Type Reversible CovalentReversible CovalentIrreversible Alkylation
Geometry Tetrahedral (Transition State)Tetrahedral (Hemiacetal)Tetrahedral (Hemiketal)
Selectivity High (Tunable via R-groups)Low (Reactive to many nucleophiles)Low (Reactive to thiols/amines)
Stability Moderate (Oxidation risk)Low (Rapid oxidation/hydration)High
Typical

0.1 – 10 nM 1 – 100

M
Irreversible (

)

References

  • Smoum, R., et al. (2012). Boron-Containing Compounds: Chemico-Biological Properties and Expanding Medicinal Potential in Drug Discovery. Chemical Reviews.[5]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[3] MedChemComm.

  • Coutts, S. J., et al. (1996). Structure-Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry.

  • Hecker, S. J., et al. (2015).Discovery of a Cyclic Boronic Acid

    
    -Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry. 
    
  • Matteson, D. S. (2013). Boronic Esters in Stereodirected Synthesis. The Journal of Organic Chemistry.

Sources

Application

Application Note: Boronic Acid-Based Sensors for Carbohydrate Detection

Executive Summary Boronic acid-based sensors represent a robust, non-enzymatic platform for carbohydrate detection, offering high chemical stability, tunable selectivity, and continuous monitoring capabilities. Unlike en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic acid-based sensors represent a robust, non-enzymatic platform for carbohydrate detection, offering high chemical stability, tunable selectivity, and continuous monitoring capabilities. Unlike enzymatic assays (e.g., glucose oxidase) that suffer from oxygen dependence and degradation, boronic acids rely on reversible covalent interactions. This application note details the mechanistic principles of boronic acid-diol recognition, outlines the design of direct and indirect sensing architectures, and provides validated, step-by-step protocols for quantifying saccharides in aqueous media.

Mechanistic Foundations of Boronic Acid-Diol Recognition

Boronic acids (BAs) act as Lewis acids that reversibly form cyclic boronate esters with compounds containing cis-1,2- or 1,3-diols, such as carbohydrates[1]. The binding event typically induces a rehybridization of the boron atom from a neutral, trigonal planar


 geometry to an anionic, tetrahedral 

geometry[1].

This structural and electronic transition is the core engine of signal transduction. By coupling the boronic acid to a fluorophore, the


 conversion alters the electron density of the system, modulating fluorescence via mechanisms such as Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET)[2][3].
Overcoming the Selectivity Challenge

A persistent challenge in carbohydrate sensing is selectivity. Simple monoboronic acids, such as phenylboronic acid (PBA), inherently favor D-fructose over D-glucose. This is due to the highly favorable tridentate binding mode of fructose compared to the weaker bidentate binding of glucose[3]. To achieve glucose selectivity—a critical requirement for diabetic blood or tear monitoring—researchers employ diboronic acid architectures . By precisely spacing two boronic acid moieties, a spatial "binding cleft" is created that perfectly complements the two diol sites of D-glucose, effectively reversing the natural selectivity[1].

Mechanism BA Boronic Acid (sp2, Neutral) Complex Boronate Ester (sp3, Anionic) BA->Complex + Diol (pH > pKa) Diol Carbohydrate (cis-diol) Diol->Complex Complex->BA Reversible (Low pH/Dilution) Signal Fluorescence Change (PET/ICT/FRET) Complex->Signal Transduction

Mechanism of reversible boronic acid-diol complexation and signal transduction.

Architectural Strategies for Signal Transduction

Sensor design generally falls into two primary architectures, each with distinct advantages for specific assay environments.

  • Direct Fluorescent Sensors: The fluorophore and boronic acid receptor are covalently linked. Analyte binding induces a direct change in fluorescence intensity or emission wavelength. These are ideal for continuous monitoring systems, such as smart contact lenses[2].

  • Indicator Displacement Assays (IDA): A competitive assay utilizing a catechol-bearing dye, such as Alizarin Red S (ARS). The dye binds reversibly to the boronic acid, causing a measurable optical shift. Upon addition of a target carbohydrate with a higher binding affinity, the dye is displaced, restoring the original signal[4][5].

Quantitative Data: Binding Affinities

Understanding the binding constants (


) is essential for selecting the right sensor architecture for your target concentration range.

Table 1: Comparative Binding Affinities (


, 

) of Boronic Acid Architectures
Sensor ArchitectureTarget AnalyteBinding Constant (

,

)
Selectivity PreferenceReference Source
Monoboronic Acid (PBA)D-Fructose~4,365Fructose > Glucose[2]
Monoboronic Acid (PBA)D-Glucose~110Fructose > Glucose[2]
Diboronic Acid (Sensor 1)D-Glucose3,980Glucose > Fructose[1]
Diboronic Acid (Sensor 1)D-Fructose316Glucose > Fructose[1]
Diboronic Acid (Sensor 1)*D-Galactose158Glucose > Galactose[1]

*Note: Sensor 1 refers to the classic hexamethylene-linked bis-boronic acid developed by Shinkai and James.

Experimental Protocols

Protocol 1: Alizarin Red S (ARS) Indicator Displacement Assay

This protocol leverages the competitive displacement of ARS from a boronic acid receptor by target saccharides. It is highly effective for high-throughput screening of carbohydrates in microplate formats[4][5].

Workflow Step1 1. Mix Boronic Acid + ARS Dye Step2 2. Form BA-ARS Complex (Color shifts to Orange/Red) Step1->Step2 Step3 3. Add Carbohydrate Analyte (e.g., Glucose/Fructose) Step2->Step3 Step4 4. Competitive Displacement (BA binds Carbohydrate) Step3->Step4 Step5 5. Measure Free ARS (Absorbance/Fluorescence) Step4->Step5

Step-by-step workflow of the Alizarin Red S (ARS) indicator displacement assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer adjusted to pH 7.4 or 8.0.

    • Causality: The pH must be near or slightly above the

      
       of the boronic acid to facilitate the formation of the reactive boronate anion, which is thermodynamically required for stable ester formation[1][2].
      
  • Reagent Preparation:

    • Prepare a

      
       M stock solution of ARS in the buffer.
      
    • Prepare a 10 mM stock of the boronic acid receptor (e.g., PBA or a benzoxaborole derivative) in a miscible co-solvent (e.g., DMSO or Methanol) to ensure complete dissolution before aqueous dilution.

  • Complex Formation & Self-Validation (Blanking):

    • Mix ARS and the boronic acid receptor in a microplate well (Typical final concentrations: 10 µM ARS, 1-5 mM BA).

    • Self-Validation Check: Visually observe a color shift from burgundy/red (free ARS) to orange/yellow (BA-ARS complex), or measure the absorbance decrease at 513 nm. If the shift does not occur, the pH is likely too low, or the BA has degraded[4].

  • Analyte Addition & Displacement:

    • Add varying concentrations of the target carbohydrate (e.g., 0–100 mM glucose or fructose) to the pre-formed BA-ARS complex.

    • Incubate for 15–30 minutes at room temperature to allow the competitive displacement to reach thermodynamic equilibrium.

  • Measurement:

    • Measure the absorbance recovery at 513 nm. The increase in signal is directly proportional to the displaced ARS, which correlates quantitatively to the carbohydrate concentration[4][5].

Protocol 2: Direct Fluorescence Sensing using a Diboronic Acid Probe
  • Preparation: Dilute the diboronic acid sensor to a working concentration (e.g., 5 µM) in 50 mM HEPES buffer (pH 7.4).

    • Causality: HEPES is strongly preferred over phosphate buffers for direct fluorescence assays. Phosphate ions can competitively interact with the boron center or alter the fluorophore's hydration shell, leading to baseline drift.

  • Baseline Reading: Record the baseline fluorescence emission spectrum of the sensor in the absence of the analyte.

  • Titration: Sequentially add aliquots of a concentrated glucose stock (e.g., 1 M in HEPES). Mix thoroughly by pipetting and incubate for exactly 5 minutes after each addition to ensure binding equilibrium.

  • Data Analysis: Plot the change in fluorescence intensity (

    
    ) against the glucose concentration. Utilize the Benesi-Hildebrand equation or non-linear regression models to calculate the exact binding constant (
    
    
    
    )[1].

References

1.2 2.3 3.1 4.4 5.5

Sources

Method

Click chemistry applications with (Aminomethyl)boronic acid hydrochloride

Application Note: Click Chemistry Architectures with (Aminomethyl)boronic Acid Hydrochloride Introduction: The Bifunctional Lynchpin (Aminomethyl)boronic acid hydrochloride ( ) represents a unique class of "minimalist" b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Click Chemistry Architectures with (Aminomethyl)boronic Acid Hydrochloride

Introduction: The Bifunctional Lynchpin

(Aminomethyl)boronic acid hydrochloride (


) represents a unique class of "minimalist" building blocks.[1] It is the simplest 

-aminoboronic acid, possessing two distinct reactive centers separated by a single methylene bridge:
  • Primary Amine: A nucleophilic handle ready for conversion into "clickable" moieties (azides/alkynes) or direct conjugation.[1]

  • Boronic Acid: A reversible covalent warhead capable of engaging serine proteases, sensing diols (sugars), or participating in Suzuki-Miyaura cross-coupling.[1]

In the context of Click Chemistry , this molecule is rarely the end-product but rather the enabler. It allows researchers to introduce a boronic acid functionality—often incompatible with harsh synthetic steps—into complex biomolecules or surfaces via bioorthogonal ligation.[1]

This guide details three high-value workflows:

  • The "Warhead" Protocol: Converting the amine to an azide for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1]

  • The "Dynamic" Protocol: Reversible iminoboronate assembly for sensing.[1]

  • The "In Situ" Protocol: Target-guided synthesis of protease inhibitors.[1]

Part 1: Synthesis of "Clickable" Boronic Acids (The Azide Transformation)

Directly purchasing azidomethylboronic acids is difficult due to their stability.[1] The most robust method to access this "clickable" warhead is the Diazotransfer reaction using Imidazole-1-sulfonyl azide.[1] This method is superior to triflic azide preparations due to safety and shelf-stability of the reagent.[1]

Protocol: Diazotransfer to (Azidomethyl)boronic Acid

Objective: Convert the primary amine of (Aminomethyl)boronic acid to an azide without protecting the boronic acid group.

Reagents:

  • (Aminomethyl)boronic acid hydrochloride (1.0 equiv)[1]

  • Imidazole-1-sulfonyl azide hydrogen sulfate (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv)[1]
    
  • Copper(II) Sulfate pentahydrate (

    
    ) (0.01 equiv - Catalyst)[1]
    
  • Solvent: Methanol/Water (1:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve (Aminomethyl)boronic acid HCl (100 mg) in 2 mL of

    
     (1:1).
    
  • Basification: Add

    
     slowly to adjust pH to ~9-10. The solution must be basic to deprotonate the amine.[1]
    
  • Catalyst Addition: Add the

    
     catalyst (1 mol%).[1]
    
  • Reagent Addition: Add Imidazole-1-sulfonyl azide hydrogen sulfate slowly at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Note: Monitor by TLC (ninhydrin stain will disappear as the amine is consumed).[1]

  • Workup: Acidify carefully to pH 4 with 1M HCl to protonate the boronic acid species (preventing boronate salt formation). Extract with Ethyl Acetate (

    
    ).[1]
    
  • Purification: The product, (Azidomethyl)boronic acid, is often pure enough for click chemistry.[1] If necessary, purify via rapid silica chromatography (DCM/MeOH).[1]

Causality & Insight:

  • Why Imidazole-1-sulfonyl azide? Traditional diazo transfer reagents (like

    
    ) are explosive and hard to store.[1] The imidazole derivative is a crystalline solid, safer, and highly efficient for primary amines.[1]
    
  • Why Copper Catalyst? While diazo transfer can occur without metal, trace Cu(II) significantly accelerates the reaction rate for sterically unhindered amines like this one.[1]

Part 2: CuAAC "Click" for Protease Inhibitor Discovery


-Aminoboronic acids are potent transition-state inhibitors of serine proteases (e.g., 

-lactamases, proteasomes).[1] By "clicking" the boronic acid warhead to a library of diverse alkynes, researchers can rapidly explore the S1/S2 pocket specificity of an enzyme.
Workflow: In Situ Click Chemistry

This advanced application relies on the enzyme itself to template the reaction. If the boronic acid binds to the active site serine, and an alkyne binds to a nearby pocket, the enzyme will accelerate the triazole formation between them.

Experimental Setup:

  • Enzyme: Purified Serine Protease (e.g., KPC-2

    
    -lactamase) at 
    
    
    
    .[1]
  • Warhead: (Azidomethyl)boronic acid (prepared in Part 1) at

    
    .[1]
    
  • Library: 50–100 diverse terminal alkynes (fragments) at

    
    .[1]
    
  • Buffer: PBS, pH 7.4.

Protocol:

  • Incubate Enzyme + Azide Warhead for 30 mins to establish equilibrium binding.[1]

  • Add the Alkyne library (pooled or individual wells).[1]

  • Incubate at

    
     for 24 hours.
    
  • Analysis: Analyze by LC-MS/MS. "Hit" compounds will show a mass corresponding to the Triazole adduct.[1] The enzyme acts as the catalyst; uncatalyzed background reaction is negligible at these concentrations.

Data Presentation: Hypothetical Screening Results

Compound IDAlkyne Fragment TypeReaction Yield (LC-MS)

(Inhibitor)
Interpretation
Ctrl (No Enz) Phenyl-acetylene< 1%N/ANo background reaction.[1]
Hit-01 3-Ethynyl-pyridine85% 45 nMEnzyme stabilized the transition state.[1] High affinity.
Hit-02 Propargyl alcohol12%> 10

Weak binding; poor templating.[1]
Hit-03 Benzyl-alkyne60%120 nMGood hydrophobic fit in S2 pocket.[1]

Part 3: Dynamic Click Chemistry (Iminoboronates)

Unlike the irreversible CuAAC reaction, (Aminomethyl)boronic acid can participate in Reversible Click Chemistry by reacting with 2-formylphenylboronic acid (2-FPBA) or salicylaldehydes.[1] This forms an Iminoboronate , stabilized by an intramolecular


 dative bond.[1]

Application: This is used to create self-healing hydrogels or dynamic sensors for saccharides.[1] The


 bond locks the imine, but the presence of high-affinity sugars (like fructose) or low pH can reverse it.[1]
Visualization: Iminoboronate Formation Pathway

Iminoboronate_Pathway Amine (Aminomethyl) boronic acid Intermediate Imine Intermediate Amine->Intermediate + -H2O (Condensation) Aldehyde 2-Formylphenyl boronic acid Aldehyde->Intermediate Product Stable Iminoboronate Intermediate->Product N->B Dative Bond Formation Note The N->B interaction (approx 2.5 Å) stabilizes the imine against hydrolysis at neutral pH. Product->Note

Caption: Mechanism of Iminoboronate formation. The intramolecular dative bond (red arrow) drives the equilibrium toward the stable "clicked" product.

References

  • Discovery of Boronic Acids-Based

    
    -Lactamase Inhibitors Through In Situ Click Chemistry. 
    
    • Source: MDPI (Molecules), 2020.[1]

    • Relevance: Describes the synthesis of azidomethylboronic acids and their use in enzyme-templ
    • URL:[Link][1]

  • Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt.

    • Source: Journal of Organic Chemistry, 2014.[1][2][3][4]

    • Relevance: Defines the gold-standard protocol for converting primary amines to azides safely.
    • URL:[Link][1]

  • Boronic Acid-Based Dynamic Click Chemistry: Recent Advances.

    • Source: Chemical Science (RSC), 2018.[1]

    • Relevance: Reviews the mechanism of iminoboronate formation and its classific
    • URL:[Link]

  • Click Chemistry and Drug Delivery: A Bird's-Eye View.

    • Source: Theranostics, 2021.[1]

    • Relevance: Discusses the stability and bioorthogonality of boronic acid click products in vivo.
    • URL:[Link]

Sources

Application

The Versatile Role of (Aminomethyl)boronic Acid Hydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Rising Prominence of Boron in Medicinal Chemistry For many years, boron-containing compounds were largely overlooked in medicinal chemistry, often due to perceptions of toxicity. However, this view has...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Boron in Medicinal Chemistry

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, often due to perceptions of toxicity. However, this view has been thoroughly revised, particularly following the clinical success of the proteasome inhibitor bortezomib.[1][2] Today, boronic acids and their derivatives are recognized as a crucial class of pharmacophores, with several approved drugs and numerous candidates in development.[1][2][3] Among these, (aminomethyl)boronic acid hydrochloride and its isomers have emerged as exceptionally versatile building blocks for the synthesis of a wide array of bioactive molecules.[4][5] Their unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles make them ideal for designing potent and selective enzyme inhibitors.[6] This guide provides an in-depth exploration of the applications of (aminomethyl)boronic acid hydrochloride in the synthesis of bioactive molecules, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Physicochemical Properties and Handling of (Aminomethyl)boronic Acid Hydrochloride

(Aminomethyl)boronic acid hydrochloride is a white to off-white crystalline solid.[5][7] As a hydrochloride salt, it exhibits improved solubility in water and polar organic solvents compared to its free base form, which enhances its utility in various reaction conditions.[7][8]

Table 1: Physicochemical Properties of (Aminomethyl)boronic Acid Hydrochloride Isomers

Property3-(Aminomethyl)phenylboronic acid hydrochloride4-(Aminomethyl)phenylboronic acid hydrochloride
CAS Number 352525-94-1[7][9]75705-21-4[5]
Molecular Formula C₇H₁₁BClNO₂[4][7]C₇H₁₁BClNO₂[5]
Molecular Weight 187.43 g/mol [4][9]187.43 g/mol
Appearance Solid[7]Pale yellow powder[5]
Storage Inert atmosphere, room temperature[7]Ambient temperatures[5]

Safety and Handling Precautions:

(Aminomethyl)boronic acid hydrochloride is classified as harmful if swallowed and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a tightly closed container in a dry and cool place.

Key Synthetic Applications and Protocols

The primary utility of (aminomethyl)boronic acid hydrochloride in medicinal chemistry stems from its bifunctional nature: a nucleophilic primary amine and an electrophilic boronic acid. The amine handle allows for the facile introduction of the boronic acid moiety into larger molecules through common reactions like amide bond formation and reductive amination.

Synthesis of Enzyme Inhibitors via Amide Coupling

A prevalent strategy for incorporating the (aminomethyl)phenylboronic acid warhead is through amide bond formation with a carboxylic acid. This approach is widely used in the synthesis of inhibitors for various enzyme classes, including β-lactamases and histone deacetylases (HDACs).[10][11]

Conceptual Workflow for Amide Coupling:

cluster_0 Activation cluster_1 Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HBTU) Coupling_Reagent->Activated_Ester Amide_Product Amide-linked Boronic Acid Inhibitor Activated_Ester->Amide_Product Nucleophilic Attack Aminomethylboronic_Acid (Aminomethyl)boronic acid hydrochloride Aminomethylboronic_Acid->Amide_Product Base Base (e.g., DIPEA) Base->Aminomethylboronic_Acid Deprotonation

Figure 1: General workflow for amide coupling.

Protocol: General Procedure for Amide Coupling

This protocol provides a general guideline for the coupling of a carboxylic acid with (aminomethyl)boronic acid hydrochloride. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • (Aminomethyl)boronic acid hydrochloride (1.1 eq)

  • Coupling reagent (e.g., HBTU, 1.1 eq)[12]

  • Base (e.g., Diisopropylethylamine (DIPEA), 2.2 eq)[12]

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (DIPEA) to the solution and stir for 5-10 minutes.[12]

  • In a separate flask, suspend (aminomethyl)boronic acid hydrochloride in the anhydrous solvent and add the base (DIPEA) to neutralize the hydrochloride and free the amine.

  • Add the coupling reagent (HBTU) to the carboxylic acid solution and stir for 15-30 minutes to pre-activate the acid.[13]

  • Add the solution of (aminomethyl)boronic acid to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Example: Synthesis of β-Lactamase Inhibitors

β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics.[10][14] Boronic acid-based inhibitors can effectively neutralize these enzymes.[10][15] By employing an amide coupling strategy, novel β-lactamase inhibitors incorporating the (aminomethyl)phenylboronic acid moiety have been synthesized.

Table 2: Biological Activity of Synthesized β-Lactamase Inhibitors

CompoundTarget EnzymeKᵢ (nM)Reference
5 KPC-2730[15][16][17]
10a AmpC140[15][16][17]
Synthesis of Bioactive Amines via Reductive Amination

Reductive amination is another powerful method for incorporating the (aminomethyl)boronic acid scaffold. This one-pot reaction involves the formation of an imine intermediate from a carbonyl compound and the amine of (aminomethyl)boronic acid, which is then reduced in situ to the corresponding amine.[18][19]

Conceptual Workflow for Reductive Amination:

cluster_0 Imine Formation cluster_1 Reduction Carbonyl Aldehyde or Ketone (R-CO-R') Imine Imine Intermediate Carbonyl->Imine Aminomethylboronic_Acid (Aminomethyl)boronic acid hydrochloride Aminomethylboronic_Acid->Imine Amine_Product Secondary or Tertiary Amine Product Imine->Amine_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Amine_Product

Figure 2: General workflow for reductive amination.

Protocol: General Procedure for Reductive Amination

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with (aminomethyl)boronic acid hydrochloride.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • (Aminomethyl)boronic acid hydrochloride (1.1 eq)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), 1.5 eq)[18]

  • Acid catalyst (e.g., Acetic acid, to maintain pH 4-6)[18]

  • Solvent (e.g., Methanol, THF)[18]

Procedure:

  • Dissolve the aldehyde or ketone and (aminomethyl)boronic acid hydrochloride in the solvent in a round-bottom flask.

  • Add the acid catalyst to adjust the pH of the reaction mixture to between 4 and 6.[18]

  • Stir the mixture at room temperature for 15-30 minutes to allow for imine formation.

  • Add the reducing agent (NaBH₃CN) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.

  • Stir the reaction at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Example: Synthesis of Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibitors have shown significant promise as anticancer agents.[6][11][20][21] The (aminomethyl)boronic acid moiety can be incorporated into HDAC inhibitor scaffolds through reductive amination to create potent and selective inhibitors.

Table 3: Biological Activity of Synthesized HDAC Inhibitors

CompoundTarget EnzymeIC₅₀ (µM)GI₅₀ (µM)Reference
(S)-18 HDAC (HeLa nuclear extract)0.0200.081 (MKN45)[6][11][20]
(S)-20 HDAC (HeLa nuclear extract)0.0110.038 (MKN45)[6][11][20]
(S)-21 HDAC (HeLa nuclear extract)0.00750.021 (MKN45)[6][11][20]
SAHA (reference) HDAC (HeLa nuclear extract)0.0320.38 (MKN45)[6][11][20]

Conclusion: A Key Building Block for Future Drug Discovery

(Aminomethyl)boronic acid hydrochloride has proven to be an invaluable tool in the synthesis of bioactive molecules. Its straightforward incorporation into complex scaffolds via robust and well-established synthetic methodologies like amide coupling and reductive amination provides a reliable pathway to novel therapeutics. The ability of the boronic acid moiety to act as a potent and often reversible covalent inhibitor of key enzymes continues to drive its application in the development of new drugs for a range of diseases, from bacterial infections to cancer. As our understanding of the unique chemistry of boron-containing compounds deepens, the importance of versatile building blocks like (aminomethyl)boronic acid hydrochloride is set to grow even further, paving the way for the next generation of innovative medicines.

References

  • Barra, L., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 30(5), 1234.
  • Suzuki, T., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 52(9), 2825-2833.
  • An, H., & Depernet, D. (2015). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 39(10), 7654-7660.
  • Chen, Y., et al. (2013). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 21(17), 5426-5435.
  • Barra, L., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 30(5), 1234.
  • Barra, L., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 30(5), 1234.
  • Naicker, T., et al. (2021). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 12(10), 1709-1719.
  • Suzuki, T., et al. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 52(9), 2825-2833.
  • An, H., & Depernet, D. (2015). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 39(10), 7654-7660.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Suzuki, T., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 52(9), 2825-2833.
  • 3-Aminomethylphenylboronic acid, HCl | CAS No : 352525-94-1. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

  • Hu, E., et al. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Journal of Pharmaceutical Analysis, 12(3), 434-441.
  • Wessig, P., et al. (2025). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). Molecules, 30(19), 4017.
  • (Aminomethyl)boronic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Ishihara, K. (2018).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved March 7, 2026, from [Link]

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). Benchchem.
  • Whiting, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(11), 5435-5446.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

Sources

Method

Use of (Aminomethyl)boronic acid hydrochloride as a building block in organic synthesis

Executive Summary & Scientific Rationale (Aminomethyl)boronic acid hydrochloride ( ) is the simplest -aminoboronic acid and a critical pharmacophore in medicinal chemistry. It serves as a bioisostere of glycine , where t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

(Aminomethyl)boronic acid hydrochloride (


) is the simplest 

-aminoboronic acid and a critical pharmacophore in medicinal chemistry. It serves as a bioisostere of glycine , where the carboxylic acid is replaced by a boronic acid.

Why use this building block?

  • Transition State Mimicry: In serine protease inhibitors (and the 26S proteasome), the boron atom accepts a lone pair from the active site serine hydroxyl group. This forms a stable, reversible tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, effectively "trapping" the enzyme.

  • Covalent Reversibility: Unlike electrophilic warheads that form permanent bonds (e.g., acrylamides), boronic acids often offer slowly reversible inhibition, reducing off-target toxicity while maintaining high potency.

Scope of this Guide: This document details the handling, protection, and peptide coupling of (aminomethyl)boronic acid hydrochloride. It addresses the inherent instability of


-aminoboronic acids (protodeboronation) and provides self-validating protocols for synthesizing protease inhibitor fragments.

Chemical Properties & Handling

PropertySpecification
Chemical Formula

MW 111.34 g/mol
Appearance White to off-white hygroscopic solid
Storage -20°C, under Argon/Nitrogen. Desiccate.
Solubility Water, Methanol. Poor in DCM/EtOAc (unless protected).
pKa Boronic acid

8-9; Amine

8.5
Critical Stability Warning: Protodeboronation

Free


-aminoboronic acids are kinetically unstable at neutral to basic pH. The free amine can facilitate C-B bond cleavage (protodeboronation), yielding the corresponding amine and boric acid.
  • Rule 1: Always store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • Rule 2: During coupling reactions, minimize the time the amine is in its free base form.

  • Rule 3: For purification, immediate conversion to a boronate ester (Pinacol or Pinanediol) is recommended.

Mechanism of Action: The Serine Trap

The following diagram illustrates why this building block is used: the formation of the tetrahedral boronate adduct.

SerineTrap Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Adduct (Transition State Analog) Enzyme->Complex Nucleophilic Attack Inhibitor Inhibitor (R-B(OH)2) Inhibitor->Complex Boron accepts e- pair

Figure 1: Mechanism of serine protease inhibition by boronic acids. The empty p-orbital of the boron atom accepts the oxygen lone pair from the catalytic serine, blocking hydrolysis.

Synthetic Workflows & Protocols

Workflow A: Pinacol Protection (Activation)

Direct coupling of the free boronic acid is often plagued by solubility issues and side reactions. Converting the (aminomethyl)boronic acid HCl to its Pinacol Ester renders it soluble in organic solvents (DCM, DMF) and simplifies monitoring.

Reagents:

  • (Aminomethyl)boronic acid HCl (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous THF or DCM

  • Molecular Sieves (3Å) or

    
    
    

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend (Aminomethyl)boronic acid HCl (1 mmol, 111 mg) in anhydrous THF (5 mL).

  • Addition: Add Pinacol (1.1 mmol, 130 mg) and activated Molecular Sieves (200 mg).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Validation: Monitor by 1H NMR . The characteristic methyl singlet of pinacol will shift slightly upon esterification, and the broad

      
       protons will disappear.
      
  • Workup: Filter through a celite pad to remove sieves. Concentrate the filtrate in vacuo.

  • Product: The resulting (Aminomethyl)boronate pinacol ester HCl is a white solid, stable for months at -20°C.

Workflow B: Peptide Coupling (The "Warhead" Attachment)

This protocol describes coupling the boronate building block to a protected amino acid (e.g., Boc-Phe-OH) to create a dipeptide fragment typical of proteasome inhibitors.

Reagents:

  • Amine: (Aminomethyl)boronate pinacol ester HCl (from Workflow A) (1.0 equiv)

  • Acid: Boc-Phe-OH (1.1 equiv)

  • Coupling Agent: TBTU (1.1 equiv) (Preferred over EDC to suppress racemization in chiral variants).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dry DMF

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve Boc-Phe-OH (1.1 mmol) and TBTU (1.1 mmol) in DMF (3 mL). Add DIPEA (1.0 mmol only) and stir for 3 minutes to activate the acid.

    • Expert Insight: Pre-activating the acid ensures that when the unstable aminoboronate is added, it reacts immediately, minimizing protodeboronation.

  • Amine Addition: Dissolve the (Aminomethyl)boronate pinacol ester HCl (1.0 mmol) in DMF (1 mL). Add the remaining DIPEA (2.0 mmol) to this solution immediately before transfer.

  • Coupling: Transfer the amine/DIPEA solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Validation:LC-MS is essential here. Look for the mass of [M+H]+ corresponding to the coupled product. Note that boronic esters often show low ionization intensity or form adducts with MeOH/Water in the source.

  • Workup: Dilute with EtOAc (50 mL). Wash with 5% Citric Acid (keep brief), Sat.

    
    , and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Workflow C: Deprotection (Transesterification)

The pinacol ester is often too stable to be a potent inhibitor in cellular assays. It must be hydrolyzed to the free boronic acid. Acid hydrolysis is too harsh for peptide bonds. The Isobutylboronic Acid Exchange method is the industry standard.

Reagents:

  • Pinacol-ester peptide (1.0 equiv)[1]

  • Isobutylboronic acid (iBuB(OH)2) (5.0 equiv)

  • 1N HCl (aq) / Methanol / Hexane system

Protocol:

  • Dissolution: Dissolve the peptide-pinacol ester in Methanol/1N HCl (1:1 ratio).

  • Exchange: Add Isobutylboronic acid (5 equiv) and Hexane (equal volume to aqueous phase).

  • Biphasic Stirring: Stir vigorously for 4–12 hours.

    • Mechanism:[2][3][4][5][6] The pinacol prefers the isobutylboronic acid (thermodynamic sink) and partitions into the hexane layer. The target free boronic acid peptide remains in the acidic aqueous/methanol layer.

  • Separation: Remove the hexane layer (containing iBu-B-Pin). Wash the aqueous layer with fresh hexane (2x) to remove residual pinacol carrier.

  • Isolation: Lyophilize the aqueous layer immediately.

  • Product: The free boronic acid peptide (as a powder).

Visualizing the Synthetic Pathway

SynthesisWorkflow Start Start: (Aminomethyl)boronic acid HCl Step1 1. Pinacol Protection (Stabilization) Start->Step1 + Pinacol, MgSO4 Step2 2. TBTU Coupling (Peptide Assembly) Step1->Step2 + Boc-AA-OH, TBTU, DIPEA Step3 3. Transesterification (Deprotection w/ iBuB(OH)2) Step2->Step3 + Isobutylboronic acid, HCl/MeOH Final Active Protease Inhibitor (Free Boronic Acid) Step3->Final Lyophilization

Figure 2: The standard synthetic route for generating peptidyl boronic acid inhibitors from the HCl salt building block.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Protodeboronation of the amine.Ensure the acid is pre-activated. Do not leave the aminoboronate in base without the electrophile present.
Product disappears on Silica Boronic acids stick to silica gel.Use the Pinacol ester for purification. If purifying the free acid, use Reverse Phase (C18) HPLC with 0.1% Formic Acid.
NMR signals broad Quadrupolar relaxation of Boron (10B/11B).This is normal. Carbon directly attached to Boron is often invisible in 13C NMR.
Incomplete Deprotection Equilibrium not shifted.Increase the amount of Isobutylboronic acid or the number of Hexane washes.

References

  • Mechanism of Action (Bortezomib): Adams, J., et al. "Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents." Cancer Research, 1999.

  • Synthesis of Alpha-Aminoboronic Acids: Matteson, D. S., & Sadhu, K. M.[4][7] "Boronic Ester Homologation with 100% Diastereoselectivity." Journal of the American Chemical Society, 1983.

  • Peptide Coupling Protocols: Hinkes, S. P. A., et al. "Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach."[8] Chemical Science, 2020.[9]

  • Deprotection Strategy: Kettner, C. A., & Shenvi, A. B. "Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids." Journal of Biological Chemistry, 1984.

  • Suzuki Coupling Challenges: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates." Journal of Organic Chemistry, 2003.

Sources

Technical Notes & Optimization

Troubleshooting

The Application Scientist's Desk: Troubleshooting (Aminomethyl)boronic Acid Reactions

Welcome to the Technical Support Center. Working with bifunctional molecules like (aminomethyl)boronic acid hydrochloride requires a deep understanding of their unique electronic and steric microenvironments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with bifunctional molecules like (aminomethyl)boronic acid hydrochloride requires a deep understanding of their unique electronic and steric microenvironments. Because this molecule contains both a nucleophilic amine (often protected as an HCl salt) and an electrophilic boronic acid (or ester), standard synthetic transformations frequently fail due to cross-reactivity, zwitterionic behavior, or degradation.

This guide bypasses generic advice to address the specific mechanistic failures encountered when manipulating the alpha-aminoboronic acid pharmacophore.

Part 1: Quantitative Physicochemical Profiling

Before troubleshooting specific reactions, it is critical to understand the baseline properties of the molecule. The proximity of the amine to the boron atom fundamentally alters the reactivity of both functional groups.

ParameterValue / ObservationMechanistic Implication
pKa (Boronic Acid) ~5.3 (2nd protonation)[1]The alpha-aminomethyl group acts as an electron-withdrawing moiety, significantly lowering the pKa compared to standard alkylboronic acids. This enhances diol binding at neutral pH but increases zwitterionic character[1].
Protodeboronation Rate Highly accelerated in aqueous base[2]The adjacent nitrogen atom stabilizes the developing carbanion transition state, drastically lowering the activation energy for C-B bond hydrolytic cleavage under standard cross-coupling conditions[2].
Pinacol Ester Stability Labile in HATU/DIPEA[3]Standard peptide coupling conditions induce spontaneous in situ hydrolysis of the pinacol ester, requiring mild activation strategies[3].
Part 2: The Amine Interface (Amide Coupling Failures)

Q: I attempted an amide coupling using (aminomethyl)boronic acid pinacol ester hydrochloride with HATU and DIPEA, but NMR shows complete loss of the pinacol protecting group. What happened?

Application Scientist Insight: While pinacol esters are generally robust protecting groups for boronic acids, the unique microenvironment of the alpha-aminoboronic acid makes it susceptible to unexpected cleavage. Recent studies demonstrate that reacting aminomethylboronic acid pinacol ester hydrochloride with carboxylic acids in the presence of HATU and DIPEA leads to spontaneous in situ hydrolysis of the pinacol ester[3]. The highly activated uronium intermediate generated by HATU, combined with the strong basicity of DIPEA, facilitates the transient formation of a complex that accelerates the expulsion of the pinacol moiety.

Solution: Switch to milder coupling conditions. Using EDC/HOBt with a weaker base like N-methylmorpholine (NMM) prevents the over-activation that drives ester hydrolysis.

AmideCoupling Start Amide Coupling: (Aminomethyl)boronic acid HCl CheckEster Is Boronic Acid Pinacol Protected? Start->CheckEster HATU HATU / DIPEA / DCM (Standard Conditions) CheckEster->HATU Yes EDC EDC / HOBt / NMM (Optimized Conditions) CheckEster->EDC Yes (Alternative) Hydrolysis Failure: In situ ester hydrolysis HATU->Hydrolysis Base-catalyzed cleavage Success Success: Intact Pinacol Ester Amide EDC->Success Mild activation

Caption: Workflow for avoiding in situ deprotection during amide coupling.

Self-Validating Protocol: Mild Amide Coupling
  • Preparation: Dissolve the carboxylic acid (1.0 eq) and (aminomethyl)boronic acid pinacol ester HCl (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 eq) dropwise at 0 °C. (Causality: NMM is a weaker, less nucleophilic base than DIPEA, preventing base-catalyzed ester hydrolysis).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). (Causality: EDC/HOBt avoids the highly reactive intermediates formed by HATU, which are implicated in pinacol cleavage).

  • Reaction: Stir at 0 °C for 1 h, then warm to room temperature for 12 h.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The desired product must show the

    
     mass corresponding to the intact pinacol ester. If a mass of 
    
    
    
    is observed, ester hydrolysis has occurred, indicating the reaction overheated or the base was too strong.
  • Workup: Dilute with EtOAc, wash with 5% aqueous citric acid, water, and brine. Dry over

    
     and concentrate.
    
Part 3: The Boron Interface (Suzuki-Miyaura Cross-Coupling Failures)

Q: During Suzuki-Miyaura cross-coupling of (aminomethyl)boronic acid with an aryl halide, my starting material disappears, but I only isolate the protodeboronated amine. How do I prevent this?

Application Scientist Insight: Alpha-aminoboronic acids are notoriously prone to protodeboronation—the hydrolytic cleavage of the carbon-boron bond. Extending reaction times under basic conditions or heating with aqueous hydroxide are known to rapidly decompose boronic acids[2]. Under standard Suzuki conditions (e.g.,


, 

, 80°C), the boronic acid forms a tetrahedral boronate anion. The adjacent electronegative nitrogen atom stabilizes the developing carbanion transition state, drastically lowering the activation energy for C-B bond cleavage.

Solution: You must suppress the formation of the highly reactive aqueous boronate species at high temperatures. Employ low-temperature cross-coupling protocols with advanced palladium precatalysts (like XPhos Pd G3) that activate at room temperature.

Protodeboronation SM Alpha-aminoboronic acid Intermediate Boronate Anion Complex (Tetrahedral Boron) SM->Intermediate Aqueous Base (e.g., K2CO3, H2O) Deboronation Protodeboronation (C-B Cleavage) Intermediate->Deboronation High Temp (>60°C) Product Methylamine Derivative + Boric Acid Deboronation->Product Irreversible

Caption: Mechanism of base-catalyzed protodeboronation in alpha-aminoboronic acids.

Self-Validating Protocol: Low-Temperature Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or under strict argon, charge a Schlenk flask with the aryl halide (1.0 eq), (aminomethyl)boronic acid pinacol ester (1.5 eq), and anhydrous

    
     (3.0 eq).
    
  • Catalyst Addition: Add XPhos Pd G3 (0.05 eq). (Causality: Generation 3 palladacycles undergo rapid oxidative addition at room temperature, eliminating the need for thermal activation which drives protodeboronation).

  • Solvent: Add degassed THF/Water (4:1 v/v, 0.1 M).

  • Reaction: Stir at 25 °C for 4-6 hours.

  • Validation Checkpoint: Perform a TLC stain using Ninhydrin and Curcumin. The desired cross-coupled product will be Ninhydrin-positive (if the amine is unprotected) but Curcumin-negative (as the boronic acid is consumed). If the starting material is consumed but LC-MS shows a product mass of

    
     (loss of 
    
    
    
    ), protodeboronation has occurred.
  • Workup: Filter through a pad of Celite, concentrate in vacuo, and purify directly via reverse-phase chromatography.

Part 4: Workup & Isolation Challenges

Q: Why is the free (aminomethyl)boronic acid so difficult to extract into organic solvents during aqueous workup?

Application Scientist Insight: The molecule is highly zwitterionic. The aminomethyl group lowers the pKa of the boronic acid to approximately 5.3 for the second protonation[1]. This means that at a neutral pH, you are dealing with a protonated amine and a partially ionized boronate, making the molecule exceptionally water-soluble.

Solution: Avoid aqueous liquid-liquid extractions entirely. Quench the reaction by concentrating in vacuo, and purify the crude mixture directly via reverse-phase chromatography (C18) using a slightly acidic mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile). The acid keeps the amine protonated and forces the boronic acid into its neutral, un-ionized state, allowing for predictable retention on the column.

References

1.[1] Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Derivatives. ACS Sustainable Chemistry & Engineering. URL:[Link] 2.[3] Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. National Institutes of Health (NIH). URL:[Link] 3.[2] Arylboronic Acids. Drug Regulatory Affairs International. URL:[Link]

Sources

Optimization

Optimization of reaction conditions for Suzuki coupling with boronic acids

Senior Application Scientist Desk Welcome to the advanced technical support hub for Suzuki-Miyaura cross-coupling. This guide is designed for medicinal chemists and process engineers facing recalcitrant substrates or sca...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Welcome to the advanced technical support hub for Suzuki-Miyaura cross-coupling. This guide is designed for medicinal chemists and process engineers facing recalcitrant substrates or scaling challenges. We move beyond textbook definitions to address the causality of reaction failure and the logic of optimization.

Module 1: The Catalytic Engine (Catalyst & Ligand Selection)

The Issue: "My reaction stalls at 40% conversion," or "I have a sterically hindered ortho-substituted substrate."

Technical Insight: The most common cause of stalled reactions is not a lack of reagents, but catalyst death (precipitation of Pd black) or an inability to undergo oxidative addition due to ligand sterics. Traditional catalysts like Pd(PPh₃)₄ are often insufficient for aryl chlorides or hindered systems because they lack the electron density to facilitate oxidative addition or the bulk to force reductive elimination.

Recommendation: The Buchwald Precatalyst System Move away from in situ mixing of Pd(OAc)₂ and phosphines. Use Buchwald G3 or G4 precatalysts . These are air-stable Pd(II) complexes that rapidly reduce to the active monoligated Pd(0) species upon exposure to base, ensuring a controlled 1:1 Pd:Ligand ratio.

Ligand Selection Matrix

Select the ligand based on your substrate's primary challenge.

ChallengeRecommended LigandMechanistic Rationale
General Purpose / Unhindered XPhos Excellent balance of stability and reactivity; handles aryl chlorides well.[1]
Steric Hindrance (Ortho-sub) SPhos High electron density promotes oxidative addition; bulk promotes reductive elimination.
Heterocycles (N-containing) XPhos or RuPhos Mitigates catalyst poisoning by preventing N-coordination to Pd center.
Unstable Boronic Acids XPhos Pd G3/G4 Rapid activation allows coupling to occur before protodeboronation sets in.[2]
Weak Nucleophiles (Aryl Tosylates) BrettPhos Extremely bulky and electron-rich; facilitates difficult oxidative additions.
Module 2: The Fuel (Boronic Acid Stability & Protodeboronation)

The Issue: "My halide is untouched, but the boronic acid has disappeared," or "I see the protonated arene (Ar-H) in my LCMS."

Technical Insight: This is Protodeboronation , the scourge of heterocyclic Suzuki couplings (especially 2-pyridine boronic acids). It occurs when the rate of hydrolysis/protonation exceeds the rate of transmetallation. It is often catalyzed by the very base required for the reaction.

Troubleshooting Workflow:

  • Switch Reagent Class: If R-B(OH)₂ fails, switch to a MIDA Boronate (slow release) or Potassium Organotrifluoroborate (R-BF₃K) . These act as reservoirs, releasing the active species slowly to keep the standing concentration low, favoring the coupling over decomposition.[3]

  • Anhydrous Conditions: Protodeboronation requires a proton source (usually water).[4] Switch to anhydrous K₃PO₄ in Dioxane or Toluene .

  • Copper Supplementation: For 2-pyridyl boronates, adding Cu(I) salts (e.g., CuCl) can facilitate a "double transmetallation" (B → Cu → Pd), stabilizing the nucleophile.

Visual 1: The Catalytic Cycle & Failure Modes

This diagram illustrates the standard cycle and the critical "off-ramps" where reactions fail.

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination Product Ar-Ar' TransMet->RedElim Fail1 FAILURE: Homocoupling (Oxygen leak) TransMet->Fail1 Slow Red. Elim. RedElim->Pd0 - Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid Ar'-B(OH)2 Boronic->TransMet Base Activation Fail2 FAILURE: Protodeboronation (Ar'-H formation) Boronic->Fail2 H2O/Base (No Pd) Base Base (OH-) Base->TransMet

Caption: The Suzuki catalytic cycle highlighting the critical role of base activation in transmetallation and the competitive protodeboronation pathway.

Module 3: The Environment (Base & Solvent Systems)

The Issue: "My reaction is dirty," or "Conversion is poor despite good catalyst choice."

Technical Insight: The base plays a dual role: it activates the boronic acid (forming a boronate Ar-B(OH)3-) and facilitates the removal of the halide from the Pd center.[5][6] However, strong bases can degrade sensitive functional groups (esters, nitriles).

Optimization Protocol:

  • Standard (Robust): Na₂CO₃ (2M aq) / DME or Toluene.

  • Base-Sensitive Substrates: Use K₃PO₄ (mild) or KF (anhydrous).

  • Solubility Issues: If your substrate is insoluble in alcohols/water, use THF or DMF . Note that DMF can decompose at high temperatures to produce amines that poison the catalyst.

Module 4: Post-Reaction Purification (Pd Removal)

The Issue: "I need to lower Pd residuals <10 ppm for biological testing."

Protocol: Palladium residues can bind to nitrogenous heterocycles, making simple column chromatography ineffective.

  • Silica Scavengers: Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) to the crude reaction mixture (dissolved in EtOAc/THF). Stir at 50°C for 1 hour, then filter. This typically removes >95% of Pd.

  • Activated Carbon: For cost-sensitive scale-up, treat the solution with activated carbon (Darco KB-B) at 60°C.

  • Crystallization: If possible, crystallize the product. Pd often remains in the mother liquor.[7]

Troubleshooting Guide (FAQ Format)

Q1: My reaction turns black immediately upon heating. Is this bad? A: Yes. "Pd black" formation indicates the ligands have dissociated, and the palladium has aggregated into inactive metal nanoparticles.

  • Fix: Increase the Ligand:Pd ratio (if mixing in situ) or switch to a precatalyst (Buchwald G3/G4) which prevents premature catalyst decomposition. Ensure your solvent is thoroughly degassed (Argon sparge for 15 mins), as oxygen accelerates ligand oxidation.

Q2: I see significant homocoupling of my aryl halide (Ar-Ar). A: This is usually an oxidative issue.

  • Fix: Ensure strict oxygen-free conditions. If the problem persists, change the solvent to a less polar one (e.g., Toluene instead of DMF) to destabilize the disproportionation mechanism that leads to homocoupling.

Q3: Can I use water in the solvent mixture? A: Yes, and you often should. Trace water is necessary for the formation of the reactive hydroxo-palladium species in many catalytic cycles. However, for hydrolytically unstable boronic acids, water must be minimized (see Module 2).

Visual 2: Optimization Logic Tree

Use this decision tree to diagnose reaction failures.

OptimizationTree Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Decomp Boronic Acid Gone (No Product) Start->Decomp Homo Homocoupling (Ar-Ar) Start->Homo Sol1 1. Switch to Iodide/Bromide 2. Use Buchwald G3/G4 3. Use SPhos (Sterics) NoRxn->Sol1 Oxidative Add. Failure Sol2 1. Use MIDA Boronate 2. Anhydrous Conditions 3. Add CuCl co-catalyst Decomp->Sol2 Protodeboronation Sol3 1. Degas Solvent (O2 removal) 2. Reduce Catalyst Loading Homo->Sol3 Oxidation/Disproportionation

Caption: Logic tree for diagnosing Suzuki coupling failures based on crude reaction analysis.

References
  • Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016.

  • Transmetallation & Base Role: Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011.

  • Palladium Removal: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

  • Unstable Boronic Acids: Knapp, D. M., et al. "MIDA Boronates: A Solution to the Instability of Boronic Acids." Journal of the American Chemical Society, 2009.

Sources

Troubleshooting

Improving the yield of reactions involving (Aminomethyl)boronic acid hydrochloride

Technical Support Center: (Aminomethyl)boronic Acid Hydrochloride Subject: Optimizing Stability and Reaction Yields for -Aminoboronic Acids Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Date: March 07, 20...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Aminomethyl)boronic Acid Hydrochloride

Subject: Optimizing Stability and Reaction Yields for


-Aminoboronic Acids
Lead Scientist:  Dr. Aris Thorne, Senior Application Scientist
Date:  March 07, 2026

Introduction: The "Alpha-Effect" Challenge

Welcome to the technical center for (Aminomethyl)boronic acid hydrochloride (AMBA-HCl). If you are here, you are likely experiencing low yields, "missing" nucleophiles, or intractable black mixtures.

The Core Problem: This molecule is deceptive. While it looks like a simple homolog of phenylboronic acid, the


-amino group creates a unique instability. In the presence of the base required for Suzuki-Miyaura coupling, the free amine facilitates rapid protodeboronation  (cleavage of the C-B bond).

You are essentially in a race: Cross-Coupling (Product) vs. Protodeboronation (Decomposition) . To win, you must either accelerate the coupling or stabilize the boron species.

Module 1: Storage & Handling (The Silent Yield Killer)

Q: My reagent has turned from a white powder to a sticky, off-white clump. Is it usable?

A: Likely no . AMBA-HCl is highly hygroscopic. The hydrochloride salt is acidic. When it absorbs moisture, it creates a localized acidic aqueous environment that promotes hydrolysis of the boronic acid to boroxine trimers or, worse, facilitates oxidation.

  • Diagnostic Protocol: Dissolve 5 mg in

    
     with an internal standard (e.g., dimethyl sulfone).
    
    • Good Material: Sharp methylene singlet at

      
       ppm.
      
    • Degraded: Multiple peaks or significant methylamine signals (the byproduct of C-B cleavage).

  • Correct Storage: Store at -20°C under Argon. If the bottle is frequently opened, aliquot into single-use vials inside a glovebox.

Module 2: Suzuki-Miyaura Coupling Troubleshooting

Q: I am getting <10% yield. The aryl halide is unreacted, but the boronic acid is gone. What happened?

A: You lost the race. The base required to activate the boron also triggered its destruction. The


-amine, once deprotonated, coordinates intramolecularly or inductively destabilizes the C-B bond, leading to rapid protodeboronation.

The Fix: The "Molander" Shift (Derivatization) The most robust solution is not to optimize the HCl salt conditions, but to convert it to a Potassium (Aminomethyl)trifluoroborate (


) . These are air-stable, crystalline solids that release the active boronic acid slowly, preventing the "concentration spike" that leads to decomposition.
Protocol: Conversion to Potassium (Aminomethyl)trifluoroborate

This reaction is scalable and often quantitative.

  • Dissolution: Dissolve AMBA-HCl (1.0 equiv) in minimal Methanol.

  • Salt Formation: Add

    
     (3.0 equiv) as a saturated aqueous solution.
    
  • Reaction: Stir vigorously at RT for 1 hour. A thick white precipitate will form.

  • Workup: Evaporate solvents to dryness. Extract the solid with hot Acetone (the inorganic salts are insoluble; the product dissolves).

  • Isolation: Filter and concentrate the Acetone. Precipitate with

    
     to yield the pure 
    
    
    
    salt.

Q: I cannot derivatize. I must use the HCl salt directly. How do I force it?

A: You must use High-Activity Catalysts and Massive Base Loading . Standard conditions (Tetrakis,


) fail because the oxidative addition/transmetallation is too slow compared to decomposition.

Optimized Direct Coupling Conditions:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos (or XPhos)Buchwald ligands (SPhos) accelerate transmetallation, beating the decomposition clock [1].
Base

(3.5 - 4.0 equiv)
You need 1 equiv to neutralize the HCl, and 2-3 equiv to activate the Boron.

is superior to carbonates for unstable substrates.
Solvent Toluene / Water (10:1) A biphasic system often protects the boronic acid until it enters the interface for reaction.
Temp 80°C - 100°C High temperature is necessary to force the difficult

-C transmetallation.

Module 3: Amide Coupling & Peptide Synthesis

Q: I'm trying to couple a carboxylic acid to the amine of AMBA-HCl, but the reaction stalls.

A: The boronic acid is a Lewis Acid; your amine is a Lewis Base. They are likely forming an intermolecular "ate" complex or interfering with your coupling reagent (HATU/EDC).

Troubleshooting Guide:

  • Avoid Carbodiimides (EDC/DCC): They can react with the boronic acid hydroxyls.

  • Use Pinacol Protection: Convert AMBA-HCl to the Pinacol ester before amide coupling. The steric bulk of the pinacol group reduces Lewis acidity and prevents side reactions.

  • Base Choice: Use hindered bases like DIPEA. Avoid inorganic bases which might coordinate to the boron.

Visualizing the Pathway

The following diagram illustrates the kinetic competition that dictates your yield. You must stay on the "Blue" path.

G Start AMBA-HCl (Reagent) Base Base Addition (Activation) Start->Base Direct Route Path_Deriv Derivatization (KHF2) Start->Path_Deriv Recommended Active Free Amine-Boronate (Highly Unstable) Base->Active Path_Decomp Protodeboronation (C-B Bond Cleavage) Active->Path_Decomp Fast (k_decomp) Coupling Pd-Catalyzed Coupling (SPhos) Active->Coupling Must be Faster (k_trans >> k_decomp) Trash Methylamine + Boric Acid Path_Decomp->Trash Stable Trifluoroborate (BF3K) Path_Deriv->Stable Stable->Coupling Slow Release Product Aminomethyl-Aryl Product Coupling->Product

Figure 1: The Kinetic Competition. Direct use (Red path risk) requires specific ligands to outpace decomposition. Derivatization (Green path) buffers the active species.

References

  • Molander, G. A., & Shin, I. (2011).[1] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.[1][2] Organic Letters, 13(15), 3956–3959. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

Sources

Optimization

Technical Support Guide: Purification of (Aminomethyl)boronic Acid Hydrochloride

Executive Summary & Technical Triage The Core Challenge: (Aminomethyl)boronic acid derivatives are unique bifunctional molecules containing a Lewis acidic boron atom and a Lewis basic nitrogen atom on the -carbon. The In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Triage

The Core Challenge: (Aminomethyl)boronic acid derivatives are unique bifunctional molecules containing a Lewis acidic boron atom and a Lewis basic nitrogen atom on the


-carbon.
  • The Instability Mechanism: In their free-base form, the amine nitrogen coordinates intramolecularly to the boron (N

    
    B dative bond). While this stabilizes the boron somewhat, it often facilitates protodeboronation  (C-B bond cleavage) or 1,2-migration  under basic or neutral aqueous conditions.
    
  • The Solution: Conversion to the hydrochloride salt protonates the amine (

    
    ), preventing N
    
    
    
    B coordination and shutting down the degradation pathway.

Triage: Which situation describes your material?

ScenarioStatus of MaterialRecommended Protocol
A Crude Pinacol Ester: You have synthesized the pinacol ester (e.g., via Matteson homologation) and need the free acid HCl salt.Go to Protocol 1 (Transesterification)
B Impure Solid/Oil: You have the HCl salt but it is sticky, colored, or contains boronic acid impurities.[1]Go to Protocol 2 (Recrystallization)
C Complex Mixture: Your product is mixed with inorganic salts or other non-boron organic impurities.Go to Protocol 3 (Ion Exchange/HPLC)

Detailed Purification Protocols

Protocol 1: Hydrolysis of Pinacol Esters (The "Scavenger" Method)

Best for: Converting stable pinacol esters to the sensitive (aminomethyl)boronic acid HCl salt.

The Problem: Pinacol esters are thermodynamically stable. Simple acidic hydrolysis is often too slow or requires conditions harsh enough to degrade the


-aminoboronic acid.
The Fix:  Use a transesterification scavenger  (phenylboronic acid) to "pull" the pinacol away from your product in a biphasic system.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pinacol ester (1.0 equiv) in a biphasic mixture of Diethyl Ether (Et₂O) or MTBE and Dilute Aqueous HCl (1M or 2M).

    • Ratio: Use roughly 1:1 v/v organic to aqueous.

  • Scavenger Addition: Add Phenylboronic Acid (1.1–1.5 equiv) to the mixture.

    • Mechanism:[1][2][3][4][5][6] Phenylboronic acid has a higher affinity for pinacol than your

      
      -aminoboronic acid does under these conditions. It forms phenylboronic acid pinacol ester, which is highly soluble in the organic layer.[1]
      
  • Agitation: Stir vigorously at room temperature for 12–24 hours.

    • Monitoring: Monitor the aqueous layer by LC-MS (looking for the free acid mass) or ¹¹B NMR.

  • Phase Separation:

    • Organic Layer: Contains the phenylboronic acid pinacol ester and excess scavenger. Discard.

    • Aqueous Layer: Contains your target (aminomethyl)boronic acid hydrochloride.

  • Wash: Wash the aqueous layer 2–3 times with fresh Et₂O or CH₂Cl₂ to remove residual scavenger.

  • Isolation: Lyophilize the aqueous layer. Do not use rotary evaporation at high heat , as this can promote degradation.[1]

Validation Criteria:

  • ¹H NMR: Absence of the pinacol singlet (~1.2 ppm).

  • ¹¹B NMR: Shift from ~30 ppm (ester) to ~20-25 ppm (free acid salt).

Protocol 2: Recrystallization of the HCl Salt

Best for: Removing minor impurities from the isolated salt.

Solvent Systems: (Aminomethyl)boronic acid HCl is highly polar and often hygroscopic. Standard organic recrystallization often fails.[7]

Recommended Systems:

  • Methanol / Diethyl Ether (Precipitation):

    • Dissolve the crude solid in the minimum amount of dry Methanol (MeOH) at room temperature.

    • Filter to remove any insoluble inorganic salts (e.g., LiCl, KCl).

    • Slowly add Diethyl Ether (Et₂O) or Acetone as an anti-solvent until turbidity persists.

    • Store at -20°C overnight. The HCl salt should crystallize or precipitate as a white solid.

  • Acetonitrile / Water:

    • Dissolve in minimum hot water.

    • Add hot acetonitrile.

    • Cool slowly.

Troubleshooting "Oiling Out": If the product separates as an oil (a common issue with boronic acids):

  • Trituration: Decant the supernatant. Add dry Et₂O or Hexanes to the oil. Sonicate vigorously. This often induces solidification.

  • Seeding: If you have a tiny amount of pure crystal from a previous batch, add it immediately after turbidity appears.

Protocol 3: Chromatography (HPLC & Ion Exchange)

Best for: Difficult separations where crystallization fails.

A. Reverse Phase HPLC (C18)

  • Challenge: Boronic acids are polar and elute near the void volume. They also interact with silanols (tailing).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 0.1% TFA .

    • Crucial: The acid is necessary to keep the amine protonated and the boronic acid in the neutral -B(OH)₂ form (suppressing ionization to boronate -B(OH)₃⁻).

  • Column: Use a "high aqueous stable" C18 column (e.g., Aq type columns) to prevent phase collapse at low organic % elution.[1]

B. Cation Exchange (Dowex 50W)

  • Principle: The

    
    -amino group is positively charged (ammonium). It will bind to a cation exchange resin, while neutral boronic acid impurities (like phenylboronic acid from Protocol 1) or pinacol will wash through.[1]
    
  • Procedure:

    • Load aqueous solution onto Dowex 50W-X8 (H⁺ form) .

    • Wash with water (removes neutral impurities).

    • Elute with dilute aqueous HCl (1M to 2M). Note: Standard ammonia elution is risky as the free base is unstable. Acid elution is preferred.

    • Lyophilize the acidic fractions.

Visualized Workflows

Workflow: Pinacol Ester Deprotection & Purification

G start Crude Pinacol Ester (R-CH(NH2)-Bpin) biphasic Dissolve in Et2O / 1M HCl (Biphasic System) start->biphasic scavenger Add Phenylboronic Acid (Scavenger) biphasic->scavenger stir Stir 12-24h (Transesterification) scavenger->stir separation Phase Separation stir->separation org_layer Organic Layer (Contains PhB-pin + Excess PhB(OH)2) separation->org_layer Discard aq_layer Aqueous Layer (Contains Product-HCl) separation->aq_layer Keep wash Wash Aq. Layer with Et2O (Removes residual scavenger) aq_layer->wash lyophilize Lyophilization wash->lyophilize final Pure (Aminomethyl)boronic acid HCl (White Solid) lyophilize->final

Caption: Biphasic transesterification workflow for the safe conversion of stable pinacol esters to sensitive


-aminoboronic acid hydrochloride salts.

Technical FAQ & Troubleshooting

Q1: My product is turning brown/black upon storage. What is happening?

  • Diagnosis: This indicates oxidative deborylation, likely triggered by the presence of free amine (insufficient acidification) or moisture.

  • Fix: Ensure the product is fully protonated (HCl salt). Store under Argon at -20°C. If the color is severe, re-dissolve in 1M HCl, wash with ether, and re-lyophilize.

Q2: I see multiple peaks in the ¹¹B NMR. Is my product impure?

  • Analysis: Not necessarily. Boronic acids exist in equilibrium between the monomeric acid (-B(OH)₂), boroxines (cyclic trimers), and various hydrates.[1]

  • Verification: Add a small amount of D₂O or CD₃OD to the NMR tube to shift the equilibrium toward the monomer. If the peaks coalesce into a single peak at ~20-30 ppm, it is chemically pure.[1]

Q3: Can I use Silica Gel chromatography?

  • Advice: Avoid if possible. Boronic acids bond reversibly to the silanols on silica gel, leading to severe streaking and mass loss. If you must use silica, use a mobile phase containing 1-5% Methanol and 0.1% Acetic Acid to suppress silanol interactions, but expect lower yields.

Q4: How do I remove residual Pinacol if I don't use the scavenger method?

  • Alternative: You can form the Potassium Trifluoroborate salt (R-BF₃K).

    • Treat the pinacol ester with KHF₂ in MeOH/H₂O. The -BF₃K salt precipitates and is easily crystallized from Acetone/Ether.

    • Note: This changes the counter-ion. To get back to the boronic acid, you must hydrolyze the BF₃ group with SiO₂/H₂O or AlCl₃, which brings you back to the original purification challenge.

References

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. (Foundational text on -halo and -aminoboronic acid synthesis).
  • Yudin, A. K. (2011). "Amphoteric Boronates: The MIDA Protecting Group." Wiley-VCH. (Discusses stability issues of amphoteric boron species).
  • Hall, D. G. (Ed.).[8] (2011).[8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Coutts, S. J., et al. (1996).[1] "Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids." Tetrahedron Letters, 37(29), 5059-5062. (Source for the transesterification/scavenger concept).

  • Knapp, D. M., et al. (2009).[1][9] "MIDA Boronates are Hydrolytically Stable and Magnetically Distinct." Journal of the American Chemical Society, 131(20), 6961–6963.[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (Aminomethyl)boronic Acid Hydrochloride Workflows

Welcome to the Application Science Technical Support Center. (Aminomethyl)boronic acid hydrochloride (AMBA·HCl) is a highly versatile bifunctional building block, critical in the synthesis of peptidomimetics and β-lactam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. (Aminomethyl)boronic acid hydrochloride (AMBA·HCl) is a highly versatile bifunctional building block, critical in the synthesis of peptidomimetics and β-lactamase inhibitors such as vaborbactam[1]. However, its dual nature—comprising a nucleophilic primary amine and a Lewis acidic boronic acid—makes it highly susceptible to specific degradation pathways.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you avoid common side reactions during your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my (Aminomethyl)boronic acid degrading into methylamine and boric acid during Suzuki-Miyaura coupling?

The Causality: You are observing protodeboronation , which is the hydrolytic cleavage of the carbon-boron (C-B) bond. Under the basic conditions typical of cross-coupling reactions, the boronic acid converts into a highly reactive boronate anion. This intermediate weakens the adjacent C-B bond, making the ipso-carbon highly susceptible to protonation by water, leading to irreversible cleavage[2].

The Solution:

  • pH Optimization: Avoid strong bases like NaOH or KOH. Substitute with milder bases such as K₃PO₄, Cs₂CO₃, or KOAc to lower the steady-state concentration of the boronate anion[2].

  • Slow-Release Strategy: Convert the boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. MIDA boronates slowly hydrolyze in situ, keeping the active boronic acid concentration low enough that transmetalation to the palladium catalyst outcompetes the protodeboronation kinetics[2].

Q2: My reaction mixture is yielding high amounts of hydroxylated byproducts. How do I prevent this?

The Causality: This is oxidative deboronation . Boronic acids are prone to oxidation by reactive oxygen species or dissolved O₂. The mechanism involves the insertion of oxygen into the C-B bond, forming a borate ester that subsequently hydrolyzes into an alcohol (or in the case of AMBA, an unstable hemiaminal that decomposes)[3].

The Solution:

  • Strict Inert Atmosphere: Thoroughly degas all solvents using the freeze-pump-thaw method and maintain a strict Argon atmosphere[2].

  • Stereoelectronic Protection: If oxidation persists, consider converting the boronic acid to a cyclic ester or boralactone. These structures diminish electron donation to the empty p-orbital of the boron atom, raising the activation energy required for the rate-limiting oxidation step[4].

Q3: During peptide coupling, I am observing unwanted N-acylation at the aminomethyl group. How can I control chemoselectivity?

The Causality: AMBA is supplied as a hydrochloride salt to keep the primary amine protonated and non-nucleophilic. However, once you add a mild base (like DIPEA or TEA) to facilitate your desired coupling, the free amine is liberated and rapidly competes as a nucleophile, leading to unwanted N-alkylation or N-acylation[5].

The Solution: Orthogonal protection is mandatory. Pre-protect the primary amine with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group before attempting any reactions that require basic conditions or activated electrophiles.

Q4: My ¹¹B NMR shows a complex mixture of broad peaks, but mass spectrometry confirms the correct mass. What is happening?

The Causality: You are observing boroxine formation . In the absence of water or diols, free boronic acids undergo reversible dehydration to form cyclic trimers known as boroxines. This oligomerization creates a complex equilibrium mixture that broadens NMR signals and complicates stoichiometry.

The Solution: Add a small amount of D₂O to your NMR tube to shift the equilibrium back to the monomeric boronic acid. For long-term storage and precise stoichiometric control, protect the boronic acid as a pinacol ester (BPin).

Part 2: Quantitative Data & Side Reaction Summary

The following table summarizes the quantitative triggers for AMBA side reactions and the corresponding mitigation strategies.

Side ReactionPrimary Trigger / ConditionMechanistic ConsequencePrevention Strategy
Protodeboronation High pH (>9), Temp >60°CFormation of boronate anion; C-B bond cleavage.Use K₃PO₄/KOAc; employ MIDA boronate slow-release[2].
Oxidative Deboronation Dissolved O₂, PeroxidesO-insertion into C-B bond; hemiaminal decomposition.Strict Ar atmosphere; freeze-pump-thaw degassing[3].
Boroxine Formation Dehydrating conditions, VacuumTrimerization via loss of H₂O; stoichiometric errors.Protect as Pinacol ester (BPin); store at 4°C.
N-Acylation/Alkylation Presence of base (DIPEA/TEA)Liberation of free, highly nucleophilic primary amine.Pre-protect amine with Boc₂O or Cbz-Cl[5].

Part 3: Mechanistic & Workflow Visualizations

Pathways AMBA (Aminomethyl)boronic Acid HCl Proto Protodeboronation (C-B Cleavage) AMBA->Proto High pH / Temp Oxid Oxidative Deboronation (Hydroxylation) AMBA->Oxid O2 Exposure Borox Boroxine Formation (Oligomerization) AMBA->Borox Dehydration NAlk Unwanted N-Acylation/ Alkylation AMBA->NAlk Unprotected NH2 SolProto Use Mild Bases (K3PO4) / MIDA Proto->SolProto SolOxid Degassing / Ar Atmosphere Oxid->SolOxid SolBorox Pinacol Ester Protection Borox->SolBorox SolNAlk Boc/Cbz Amine Protection NAlk->SolNAlk

Mechanistic pathways of AMBA degradation and corresponding chemical mitigation strategies.

Workflow Step1 1. Amine Protection (Boc2O, mild base) Step2 2. Boronic Acid Protection (Pinacol, MgSO4) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Cross-Coupling (Pd cat, K3PO4, Ar) Step3->Step4

Step-by-step experimental workflow for the safe manipulation of AMBA to prevent side reactions.

Part 4: Self-Validating Experimental Protocol

To ensure the integrity of your AMBA building block before complex couplings, use the following standardized protocol for dual-protection (Amine Boc-protection followed by Pinacol esterification). This self-validating system ensures neither protodeboronation nor boroxine formation interferes with downstream yields.

Standard Operating Procedure: Dual Protection of AMBA·HCl

Step 1: Amine Protection (N-Boc Formation)

  • Suspend (Aminomethyl)boronic acid hydrochloride (1.0 eq) in a 1:1 mixture of THF and H₂O.

  • Cool the mixture to 0 °C using an ice bath to suppress early-stage protodeboronation.

  • Add NaHCO₃ (2.5 eq) slowly. Causality note: NaHCO₃ is chosen over NaOH to maintain a mild pH (~8), preventing base-catalyzed C-B cleavage.

  • Dropwise add Boc₂O (1.1 eq) dissolved in THF. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Validation Check: Perform a Ninhydrin stain on a TLC plate. The disappearance of the primary amine (no purple spot) validates complete protection.

Step 2: Boronic Acid Protection (Pinacol Esterification)

  • Extract the N-Boc-(aminomethyl)boronic acid into ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in anhydrous Toluene.

  • Add Pinacol (1.1 eq) and anhydrous MgSO₄ (2.0 eq). Causality note: MgSO₄ acts as a desiccant to drive the thermodynamic equilibrium toward the boronate ester, preventing boroxine formation.

  • Stir at room temperature for 4 hours under an Argon atmosphere.

  • Filter the mixture and concentrate.

  • Validation Check: Run an ¹¹B NMR (in CDCl₃). A sharp, single peak around ~30-33 ppm confirms the formation of the monomeric pinacol ester. Broad peaks between 15-20 ppm indicate incomplete protection and the presence of boroxines.

References

  • BenchChem. Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
  • Molloy, J. J., et al. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing (2016).
  • Raines Lab. Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Hernandez, et al. An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. ResearchGate.

Sources

Optimization

Stability issues of boronic acids in different solvents

Topic: Stability Issues of Boronic Acids in Different Solvents Audience: Researchers, Scientists, and Drug Development Professionals. Welcome to the Boron Chemistry Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Issues of Boronic Acids in Different Solvents

Audience: Researchers, Scientists, and Drug Development Professionals.

Welcome to the Boron Chemistry Technical Support Center.

Status: Online | Specialist: Senior Application Scientist

You are experiencing stability issues with boronic acids (


). This class of reagents is notoriously fickle, exhibiting distinct behaviors depending on the solvent system, pH, and storage conditions. This guide deconstructs these issues into mechanistic causes and provides actionable troubleshooting workflows.
Quick Diagnostic: What are you observing?
SymptomProbable CauseRelevant Module
Loss of Reactivity / Yield Protodeboronation (C-B bond cleavage)Module 1
New Spots on TLC in Alcohols In-situ EsterificationModule 2
Inconsistent Melting Points Boroxine (Anhydride) FormationModule 3
Conversion to Phenol/Alcohol Oxidative DeboronationModule 4
Module 1: Instability in Aqueous & Basic Media (Protodeboronation)

The Issue: Your boronic acid is decomposing into the corresponding arene (


) during the reaction or storage.

The Mechanism: Protodeboronation is the primary decomposition pathway in Suzuki-Miyaura couplings. It is heavily pH-dependent.

  • Base-Catalyzed: At high pH, the boronic acid forms a boronate anion (

    
    ). This species is electronically primed for ipso-protonation by water, leading to C-B bond cleavage.
    
  • Substrate Sensitivity: Electron-deficient rings (e.g., polyfluorophenyl) and heteroaromatics (e.g., 2-pyridyl, 2-thiazolyl) are exceptionally unstable. 2-Pyridyl boronic acid, for instance, rapidly decomposes via a zwitterionic intermediate.

Troubleshooting & Solutions:

  • Q: My 2-pyridyl boronic acid degrades instantly. How do I couple it?

    • A: Switch to a "Slow-Release" strategy. Unstable boronic acids should not be dumped into a hot, basic mixture.

      • Solution: Use MIDA boronates or Potassium Trifluoroborates (

        
        ) . These hydrolyze slowly, keeping the concentration of the active (unstable) free acid low.
        
      • Alternative: Use a pre-catalyst system (e.g., Pd-PEPPSI) that initiates rapidly, consuming the boronic acid before it decomposes.

  • Q: Can I store boronic acids in aqueous stock solutions?

    • A: Never. Even at neutral pH, equilibrium shifts toward decomposition over time. Always prepare aqueous solutions fresh.

Visualization: Protodeboronation Pathway

Protodeboronation cluster_0 Base-Catalyzed Pathway BA Boronic Acid Ar-B(OH)2 Anion Boronate Anion [Ar-B(OH)3]- BA->Anion + OH- (pH > pKa) TS Ipso-Protonation Transition State Anion->TS + H2O (Slow) Prod Decomposed Arene Ar-H + B(OH)3 TS->Prod C-B Cleavage

Caption: The base-catalyzed protodeboronation pathway, showing the vulnerability of the boronate anion species.

Module 2: Instability in Alcoholic Solvents (Esterification)

The Issue: HPLC or TLC analysis shows multiple species when the boronic acid is dissolved in Methanol (MeOH) or Ethanol (EtOH).

The Mechanism: Boronic acids are Lewis acids that rapidly undergo reversible esterification with alcohol solvents.



This is not  decomposition. It is a dynamic equilibrium. However, it complicates purification and mass spectrometry (often seeing M+14 or M+28 peaks).

Troubleshooting & Solutions:

  • Q: I see two peaks on my LC-MS in Methanol. Is my compound impure?

    • A: Likely not. You are observing the free acid and the methyl ester.

      • Test: Add a drop of water to the sample. If the ester peak disappears (reverting to the acid), it is a solvent artifact.

      • Action: Avoid MeOH for storage. Use Acetonitrile (MeCN) or DMSO for analytical stock solutions.

  • Q: Can I recrystallize boronic acids from ethanol?

    • A: Risky. You may crystallize the ethyl ester or a mixed species.

      • Protocol: If using alcohols for recrystallization, add 10-20% water to the mixture to push the equilibrium firmly back to the free acid form (

        
        ).
        
Module 3: Storage in Dry Solvents (Boroxine Formation)

The Issue: The solid reagent has a melting point significantly different from the literature, or NMR in


 is messy.

The Mechanism: In the absence of water (dry state or dry solvents like


, Toluene), boronic acids dehydrate to form cyclic trimers called Boroxines .


This process is entropically driven.[1][2] Heating a boronic acid under vacuum to "dry" it almost guarantees conversion to the boroxine.

Troubleshooting & Solutions:

  • Q: My NMR in

    
     looks broad and complex. 
    
    • A: You are likely looking at a mixture of monomer, dimer, and trimer (boroxine).

      • Fix: Add 1 drop of

        
         (deuterated water) or 
        
        
        
        to the NMR tube. This hydrolyzes the oligomers back to the monomer, sharpening the spectrum.
  • Q: How do I calculate stoichiometry if I have the boroxine?

    • A: Boroxines are chemically competent in Suzuki couplings (they hydrolyze in situ). However, the molecular weight is different.

      • Calculation: If you suspect you have the boroxine, use the MW of the trimer divided by 3, or simply assume the material is the boroxine for critical stoichiometry.

      • Reversion: To recover the free acid, recrystallize from water/acetone.

Visualization: Boroxine Equilibrium

Boroxine Monomer Monomer 3 x Ar-B(OH)2 Boroxine Boroxine (Ar-BO)3 Monomer->Boroxine Dehydration (Heat/Vacuum/Dry Solvent) Boroxine->Monomer Hydrolysis (+ Water/Base) Water Water 3 H2O

Caption: The reversible dehydration of boronic acids to boroxines.[2][3][4] This is an equilibrium, not permanent degradation.

Module 4: Oxidation & Air Sensitivity

The Issue: The compound is turning brown or converting to a phenol (


).

The Mechanism: Boronic acids react with molecular oxygen (


), especially in solution. The mechanism involves the migration of the carbon group from boron to an oxygen atom (1,2-migration), followed by hydrolysis.[5]
  • Catalysts: This process is accelerated by light, radical initiators, and bases .

Troubleshooting & Solutions:

  • Q: How should I store sensitive boronic acids long-term?

    • A:

      • Temperature: Store at 4°C or -20°C.

      • Atmosphere: Flush the vial with Argon/Nitrogen after use.

      • State: Keep as a solid. Never store as a solution.

  • Q: My reaction turned black/brown. Did it oxidize?

    • A: Darkening often indicates Pd precipitation (Pd black), but if the boronic acid is converting to phenol, you have an oxidation issue.

      • Fix: Degas all solvents thoroughly (sparge with Argon for 15 mins) before adding the boronic acid.

Module 5: Experimental Protocols
Protocol A: Purity Assessment via Mannitol Titration

Since boronic acids dehydrate, melting points are unreliable. Use this titration to determine effective purity.

  • Reagents: D-Mannitol (excess), Phenolphthalein indicator, 0.1 M NaOH (standardized).

  • Principle: Boronic acids are weak acids (

    
    ). Complexation with mannitol forms a cyclic ester that is much more acidic (
    
    
    
    ), allowing sharp titration.
  • Step-by-Step:

    • Dissolve ~100 mg of Boronic Acid in 10 mL water (or water/acetone if insoluble).

    • Add ~1 g of D-Mannitol.

    • Add 2-3 drops of Phenolphthalein.

    • Titrate with 0.1 M NaOH until a persistent pink color appears.

    • Calculation:

      
      
      
Protocol B: Troubleshooting Decision Tree

Troubleshooting Start Start: Boronic Acid Issue Solvent Is it in Solution? Start->Solvent Type Solvent Type? Solvent->Type Yes Alcohol Alcohol (MeOH/EtOH) Type->Alcohol Water Aqueous / Basic Type->Water Dry Dry Organic (CDCl3/THF) Type->Dry Action1 Check for Ester. Add H2O to reverse. Alcohol->Action1 Action2 Check Protodeboronation. Use Fresh / MIDA ester. Water->Action2 Action3 Check Boroxine. Add D2O to NMR. Dry->Action3

Caption: Decision tree for diagnosing spectral anomalies and reactivity issues based on solvent environment.

References
  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[6] Wiley-VCH. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[7] Journal of the American Chemical Society. Link

  • Tokunaga, Y., et al. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Bulletin of the Chemical Society of Japan. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances.[6] MedChemComm. Link

  • BenchChem. (2025).[8][9] Methyl Boronic Acid: A Technical Guide to Stability and Handling.[8]Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boronic Acid Synthesis and Cross-Coupling

Welcome to the Technical Support Center for organoboron chemistry. Boronic acids are indispensable building blocks for the synthesis of pharmaceuticals, natural products, and advanced materials.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organoboron chemistry. Boronic acids are indispensable building blocks for the synthesis of pharmaceuticals, natural products, and advanced materials. However, working with them often presents significant experimental hurdles, particularly regarding their stability, purification, and accurate quantification.

This guide is designed for researchers and drug development professionals. It bypasses superficial fixes to address the fundamental thermodynamic and kinetic causalities behind common organoboron failures, providing self-validating protocols to ensure reproducible results.

Section 1: Protodeboronation & Stability Issues

Q: My 2-heterocyclic boronic acid completely degraded during my Suzuki-Miyaura coupling. What happened?

A: You likely experienced protodeboronation , a highly problematic side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.

The causality lies in the speciation of the molecule at neutral to mildly basic pH. For basic heteroaromatic boronic acids (like 2-pyridyl boronic acid), the nitrogen atom acts as a Lewis base while the boron atom is Lewis acidic. This leads to the formation of a highly reactive1 that undergoes rapid unimolecular fragmentation[1].

Troubleshooting: To prevent this, you must either shift the pH entirely away from the zwitterionic state (using strong acid or strong hydroxide) or use a protected surrogate that slowly releases the active species into the catalytic cycle.

Q: What are MIDA boronates, and why do they solve this instability problem?

A: N-methyliminodiacetic acid (MIDA) boronates are highly stable derivatives of boronic acids. The MIDA ligand provides full 2 of the empty p-orbital on the boron atom, dramatically deactivating its Lewis acidity and preventing zwitterion formation[2].

More importantly, MIDA boronates allow for an in situ "slow-release" mechanism. By using a mild aqueous base, the MIDA boronate continuously hydrolyzes over several hours. This keeps the steady-state concentration of the free boronic acid extremely low, ensuring it is consumed by the palladium catalyst faster than it can undergo 3[3].

G BA Unstable Boronic Acid (High Concentration) Zwit Zwitterionic Intermediate (pH 7-8) BA->Zwit Lewis Acid-Base Interaction Suzuki Suzuki-Miyaura Cross-Coupling BA->Suzuki Pd Catalyst Proto Protodeboronation (Degraded Arene) Zwit->Proto Rapid C-B Cleavage MIDA MIDA Boronate (Stable Surrogate) SlowRel Base Hydrolysis (Slow Release) MIDA->SlowRel K3PO4, H2O, 60°C SlowRel->BA Low Steady-State Concentration

Pathway of protodeboronation vs. MIDA boronate slow-release cross-coupling.

Section 2: Purification and Boroxine Formation

Q: My isolated boronic acid shows multiple sets of peaks in the ¹H NMR spectrum, and my reaction stoichiometry is always off. Is my product impure?

A: Not necessarily. Free boronic acids are prone to spontaneous4 known as boroxines[4]. This is a dynamic equilibrium driven by the removal of water (e.g., during drying under vacuum or storage in a desiccator). Because your sample is likely a mixture of the free monomeric boronic acid and the trimeric boroxine, the NMR will show complex, overlapping peaks, making exact molecular weight calculations impossible.

Self-Validation Troubleshooting: To validate the purity of your NMR sample, add a single drop of D₂O to your NMR tube and shake it. This will drive the equilibrium entirely back to the monomeric boronic acid, instantly simplifying the spectrum to a single set of peaks.

Q: Standard silica gel chromatography destroys my boronic acids. How can I purify them?

A: Free boronic acids streak heavily on silica gel due to their strong hydrogen-bonding capabilities. It is generally assumed that5 confers greater stability[5]. To purify without loss, convert the crude boronic acid to a MIDA boronate. They are indefinitely stable on the benchtop, free-flowing crystalline solids, and are completely stable to standard silica gel chromatography.

Workflow Start Crude Boronic Acid (Mixture with Boroxines) AddMIDA Add MIDA Ligand (Toluene/DMSO) Start->AddMIDA Reflux Reflux with Dean-Stark (Azeotropic Water Removal) AddMIDA->Reflux Chromatography Silica Gel Chromatography (No Streaking/Degradation) Reflux->Chromatography Pure Pure MIDA Boronate (Bench-Stable Solid) Chromatography->Pure

Workflow for the synthesis and purification of bench-stable MIDA boronates.

Section 3: Quantitative Data & Experimental Protocols

Quantitative Stability Comparison

The following table summarizes the kinetic and thermodynamic stability of various organoboron species to assist in selecting the correct surrogate for your workflow.

Organoboron SpeciesBenchtop Half-Life (Air)Base-Catalyzed Protodeboronation ResistanceHydrolysis / Release Rate
Free Boronic Acids (e.g., 2-Pyridyl)< 15 days (rapid degradation)Very Low (Zwitterion forms at pH 7-8)N/A (Already active)
Pinacol Esters (Bpin)MonthsHigh (~100x more stable than free acids)Requires strong base / heat
MIDA Boronates > 60 days (Indefinitely stable)Extremely High (Coordinative shielding)~3 hours (K₃PO₄, 60 °C) / <10 min (NaOH, 23 °C)
Self-Validating Methodologies

Protocol 1: Synthesis of Bench-Stable MIDA Boronates Causality: Refluxing with a Dean-Stark trap continuously removes water from the system, driving the thermodynamic equilibrium entirely toward the fully protected MIDA boronate complex. Self-Validation Check: Monitor the reaction by TLC. The highly polar free boronic acid will streak at the baseline, while the MIDA boronate will elute as a tight, UV-active spot (typically using a 100% EtOAc or Et₂O/MeCN gradient).

  • In a round-bottom flask equipped with a Dean-Stark trap, combine the crude boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv).

  • Suspend the mixture in a 10:1 v/v mixture of toluene and DMSO.

  • Reflux the mixture for 12-24 hours. The continuous removal of water via the Dean-Stark trap drives the complexation to completion.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the residue via silica gel flash chromatography. The MIDA boronate will elute cleanly without streaking.

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling Causality: Using a weak aqueous base (K₃PO₄) at 60 °C slowly hydrolyzes the MIDA boronate. This keeps the concentration of the free boronic acid exceptionally low, allowing the Pd-catalyzed transmetalation to outcompete the unimolecular protodeboronation pathway. Self-Validation Check: Run a control TLC of the reaction mixture at t=1h. You should observe a strong spot for the MIDA boronate and the aryl halide, but the free boronic acid spot should remain extremely faint or invisible, confirming the steady-state concentration is successfully minimized.

  • To a Schlenk flask, add the pure MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), and Pd catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Add a deoxygenated biphasic solvent mixture of 1,4-dioxane and 1.0 M aqueous K₃PO₄ (typically a 5:1 ratio).

  • Heat the mixture to 60 °C under a strict nitrogen atmosphere.

  • Stir for 12-24 hours. The MIDA boronate will slowly hydrolyze, releasing the active boronic acid directly into the catalytic cycle.

  • Cool to room temperature, extract with ethyl acetate, dry over MgSO₄, and purify the cross-coupled product via standard chromatography.

References

Sources

Optimization

Overcoming poor solubility of (Aminomethyl)boronic acid hydrochloride in organic solvents

Topic: Overcoming Solubility & Stability Challenges in Organic Synthesis The Core Challenge: The "Solubility-Stability" Paradox User Issue: You are likely attempting to dissolve (Aminomethyl)boronic acid hydrochloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Challenges in Organic Synthesis

The Core Challenge: The "Solubility-Stability" Paradox

User Issue: You are likely attempting to dissolve (Aminomethyl)boronic acid hydrochloride (CAS: 35453-19-1) in solvents like DCM, THF, or Toluene for a cross-coupling or functionalization reaction, and it remains a stubborn solid.

Technical Diagnosis: This molecule presents a dual challenge:

  • Lattice Energy: As a zwitterionic hydrochloride salt, it possesses extremely high crystal lattice energy, rendering it insoluble in non-polar and moderately polar organic solvents.

  • The "Free-Base" Trap: Your instinct might be to neutralize the HCl with a base (e.g., NaOH, Et3N) to liberate the organic-soluble free amine. Do not do this in the absence of a reaction partner. Free

    
    -aminoboronic acids are kinetically unstable and prone to rapid protodeboronation  (C-B bond cleavage) via a 1,2-migration mechanism, leading to decomposition [1, 2].
    

The Solution: You cannot simply "dissolve" this salt; you must derivatize it or use biphasic solvent engineering .

Troubleshooting Decision Tree

Use this flow to determine the correct protocol for your specific application.

G Start Start: (Aminomethyl)boronic acid HCl Insoluble in Target Solvent Q1 Is water tolerated in your reaction (e.g., Suzuki)? Start->Q1 RouteA Route A: Biphasic System (No Derivatization) Q1->RouteA Yes RouteB Route B: Derivatization (Make it Organic Soluble) Q1->RouteB No (Anhydrous req.) StepA1 Use H2O/Organic Mix (Dioxane/H2O or Toluene/H2O) RouteA->StepA1 StepB1 Step 1: N-Protection (Boc) Stabilizes C-B bond RouteB->StepB1 StepA2 Add Base (K3PO4/Cs2CO3) ONLY when catalyst is present StepA1->StepA2 Result Successful Reaction StepA2->Result StepB2 Step 2: Esterification (Pinacol) Increases Lipophilicity StepB1->StepB2 StepB2->Result

Figure 1: Decision matrix for selecting the solubilization strategy based on water tolerance.

Protocol A: Biphasic Coupling (The "Water-Tolerant" Route)

If you are performing a Suzuki-Miyaura coupling, you do not need the boronic acid to be fully dissolved in the organic phase initially.

The Mechanism: The reaction occurs at the interface or via phase transfer. The base (dissolved in water) neutralizes the HCl salt in situ, generating the reactive boronate species which immediately undergoes transmetallation with the Palladium catalyst, outpacing the decomposition pathway [3].

Recommended Solvent Systems:

  • System 1: 1,4-Dioxane / Water (4:1 ratio) – Universal standard.

  • System 2: Toluene / Water (3:1) + 5 mol% TBAB (Tetrabutylammonium bromide) – For highly lipophilic electrophiles.

Critical Protocol Note:

WARNING: Do not premix the boronic acid salt and base for long periods before adding the catalyst and electrophile. The free amine generated will decompose. Add the base last or simultaneously with the catalyst.

Protocol B: Derivatization (The "Robust" Route)

For anhydrous reactions or purification, you must convert the salt into a lipophilic, stable form. The Boc-Pinacol strategy is the industry standard.

Step 1: N-Protection (Boc-Protection)

Goal: Stabilize the C-B bond and remove zwitterionic character.

  • Suspend (Aminomethyl)boronic acid HCl (1.0 equiv) in THF/Water (1:1) .

  • Add NaHCO₃ (2.5 equiv) followed by Boc₂O (1.2 equiv).

  • Stir at Room Temperature (RT) for 12–16 hours. The solution will become clear as the reaction proceeds.

  • Workup: Carefully acidify to pH 4-5 with 1M HCl (do not go lower, or you risk deprotection). Extract with EtOAc.[1]

  • Result: (N-Boc-aminomethyl)boronic acid . This intermediate is moderately stable and soluble in EtOAc/DCM [4].

Step 2: Pinacol Esterification

Goal: Maximize solubility in non-polar solvents (Hexanes, Toluene).

  • Dissolve the N-Boc intermediate from Step 1 in anhydrous DCM or THF .

  • Add Pinacol (1.1 equiv) and MgSO₄ (anhydrous, 2.0 equiv) as a water scavenger.

  • Stir at RT for 4–6 hours.

  • Filter off the MgSO₄ and concentrate.

  • Result: (N-Boc-aminomethyl)boronic acid pinacol ester . This compound is highly soluble in all common organic solvents and stable on silica gel for purification.

Solubility & Stability Data Sheet

SolventHCl Salt (Starting Material)Free Base (Neutral)N-Boc Pinacol Ester (Protected)
Water High (>100 mg/mL)ModerateInsoluble
Methanol High (Soluble)SolubleSoluble
DMSO High (Soluble)SolubleSoluble
DCM Insoluble (<0.1 mg/mL)SolubleHigh (>500 mg/mL)
THF InsolubleSolubleHigh
Toluene InsolubleInsolubleHigh
Stability Stable (Indefinite)Unstable (Minutes)*Stable (Months)

*Note: The Free Base is chemically unstable in solution; solubility is transient before decomposition.

Advanced Troubleshooting (FAQs)

Q: My reaction mixture turned black immediately upon adding base.

A: This is likely Pd-black precipitation caused by catalyst decomposition.

  • Cause: If the boronic acid decomposes (protodeboronation) before transmetallation, the Pd(II) is reduced to Pd(0) but has no aryl partner to couple with, leading to aggregation.

  • Fix: Switch to Protocol B (Boc-Pinacol) . Protected boronates release the active species more slowly and prevent the "dumping" of unstable free amines into the cycle.

Q: Can I use the Potassium Trifluoroborate (Molander) Salt instead?

A: Yes, and it is highly recommended. Potassium (aminomethyl)trifluoroborates are air-stable, crystalline solids that are often more soluble in organic solvents (like acetone/alcohol mixtures) than the parent boronic acids.

  • Usage: They require a specific hydrolysis step in situ. Use a solvent system of MeOH/THF/H2O (1:1:1) with 3 equiv of Cs₂CO₃ to facilitate the slow release of the boronic acid [5].

Q: I see a "protodeboronated" byproduct (Methylamine) in my LCMS.

A: This confirms C-B bond cleavage.

  • Mechanism: The free amine group coordinates intramolecularly to the boron, activating the C-B bond for cleavage by water.

  • Fix: You must mask the amine. If you cannot use Boc, try converting to the MIDA boronate , which protects the boron atom itself from this pathway.

Visualizing the Instability Mechanism

Understanding why the free base fails is crucial for avoiding experimental error.

Decomposition Salt HCl Salt (Stable Lattice) FreeBase Free Base (Transient Species) Salt->FreeBase + Base Coordination Intramolecular N->B Coordination FreeBase->Coordination Fast Cleavage C-B Bond Cleavage (Protodeboronation) Coordination->Cleavage + H2O Product Decomposition (Methylamine + Boric Acid) Cleavage->Product

Figure 2: The pathway of decomposition for unprotected alpha-aminoboronic acids.

References

  • Mechanism of Protodeboronation: Gravel, M., Touré, B. B., & Hall, D. G. (2004). Universal Solid-Phase Approach for the Synthesis of alpha-Amino Boronic Acids. Journal of the American Chemical Society.[2][3]

  • Stability of Alpha-Amino Boronates: Buesking, A. W., Bacauanu, V., & Ellman, J. A. (2014). Asymmetric Synthesis of Protected α-Amino Boronic Acid Derivatives. Journal of Organic Chemistry.

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Boc-Protection Methodology: Sarkar, A., et al. (2011).[4] Ionic Liquid Catalyzed N-tert-Butyloxycarbonylation of Amines. Journal of Organic Chemistry.

  • Molander Salt Applications: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

Sources

Troubleshooting

Analytical methods for monitoring (Aminomethyl)boronic acid hydrochloride reaction progress

Status: Operational Subject: (Aminomethyl)boronic acid hydrochloride [CAS: 35454-31-2] Audience: Process Chemists, Analytical Scientists, Drug Discovery Teams Executive Summary & Core Challenges (Aminomethyl)boronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: (Aminomethyl)boronic acid hydrochloride [CAS: 35454-31-2] Audience: Process Chemists, Analytical Scientists, Drug Discovery Teams

Executive Summary & Core Challenges

(Aminomethyl)boronic acid hydrochloride presents a unique "perfect storm" of analytical challenges. It is a small, highly polar, zwitterionic molecule with no significant UV chromophore. Standard reverse-phase HPLC (C18) usually results in void-volume elution, and the molecule exists in a dynamic equilibrium between monomeric acid and trimeric boroxine, often confusing NMR interpretation.

The Three Primary Analytical Hurdles:

  • UV Silence: The

    
     bond and primary amine are transparent above 210 nm.
    
  • Dynamic Speciation: Rapid equilibrium between boronic acid, boronate anion, and boroxine anhydride.

  • Polarity: The hydrochloride salt form is extremely hydrophilic, making retention on hydrophobic stationary phases difficult.

Method Selection Decision Matrix

Use this workflow to select the appropriate analytical technique based on your stage of development and available equipment.

AnalyticalDecisionMatrix Start Start: What is your primary goal? Goal_ID Structural Identity / Purity Start->Goal_ID Goal_Rxn Reaction Monitoring (IPC) Start->Goal_Rxn Goal_Quant Trace Quantitation (<0.1%) Start->Goal_Quant NMR_Path Is the sample >10 mg? Goal_ID->NMR_Path HPLC_Path Is UV detection only? Goal_Rxn->HPLC_Path Method_TLC Method D: Dual-Stain TLC (Rapid Qual Check) Goal_Rxn->Method_TLC Quick Check Method_Deriv Method C: Pre-column Derivatization (OPA or Dansyl-Cl) Goal_Quant->Method_Deriv High Sensitivity Method_NMR Method A: 1H & 11B NMR (Gold Standard for Speciation) NMR_Path->Method_NMR Yes Method_HILIC Method B: HILIC-CAD/ELSD (Direct Detection) NMR_Path->Method_HILIC No HPLC_Path->Method_HILIC No (Have MS/CAD) HPLC_Path->Method_Deriv Yes (UV only)

Figure 1: Decision matrix for selecting analytical methods based on sensitivity needs and equipment availability.

Module 1: HPLC & LC-MS Troubleshooting

The Issue: "I see no peak on my C18 column."

Root Cause: The molecule is too polar. It elutes in the void volume (


) with salts.
Solution:  Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use Derivatization.
Protocol A: HILIC-MS / CAD (Direct Analysis)

Recommended for: Routine purity checks without sample modification.

  • Column: Amide-based HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 90% B to 60% B over 10 minutes. (Note: HILIC runs "backward" compared to RP).

  • Detection:

    • MS: ESI Positive Mode (Look for

      
       = 112 m/z for the acid, or dehydration adducts).
      
    • CAD/ELSD: Required if MS is unavailable; UV is useless here.

Protocol B: Pre-column Derivatization (UV-Visible)

Recommended for: Labs restricted to HPLC-UV equipment. Since the molecule has a primary amine, we can tag it with O-phthalaldehyde (OPA) or Fmoc-Cl to create a UV-active species.

  • Reagent Prep: Dissolve 10 mg OPA in 1 mL MeOH + 100 µL mercaptoethanol + 9 mL Borate buffer (pH 9.5).

  • Reaction: Mix 50 µL Sample + 50 µL Reagent. Wait 1 minute.

  • Analysis: Inject onto a standard C18 column. Detect at 340 nm .

  • Result: The highly polar aminoboronic acid becomes a lipophilic, UV-active isoindole derivative.

ParameterDirect C18HILIC-MSOPA Derivatization
Retention None (Void)GoodExcellent
Sensitivity N/AHighHigh
Stability N/AGoodDerivative unstable >24h
Specificity LowHigh (Mass spec)High (Amine specific)

Module 2: NMR Spectroscopy & Speciation

The Issue: "My NMR spectrum is messy / peaks are splitting."

Root Cause: Boronic acids exist in equilibrium with their cyclic trimer (boroxine). This equilibrium is solvent- and water-dependent.

BoronEquilibrium Monomer Monomer (Acid Form) 11B: ~29-31 ppm Trimer Boroxine (Anhydride Trimer) 11B: ~33-35 ppm Monomer->Trimer - H2O (Dehydration) Tetra Boronate Anion (Tetrahedral) 11B: ~5-10 ppm Monomer->Tetra + OH- (High pH) Trimer->Monomer + H2O (Hydrolysis)

Figure 2: The dynamic equilibrium of boronic acids observable in NMR.

Troubleshooting Guide: NMR Artifacts

Q: How do I get a clean proton (


) spectrum? 
  • Solvent: Use

    
     with 1% DCl  or 
    
    
    
    .
    • Why? The HCl salt is not soluble in

      
      . 
      
      
      
      is usable but often shows broad peaks due to hydrogen bonding viscosity.
    • Tip: Adding a drop of

      
       to a 
      
      
      
      sample often sharpens the peaks by forcing the equilibrium toward the monomeric acid species.

Q: How do I interpret the Boron (


) NMR? 
  • Standard:

    
     (0 ppm).
    
  • Quartz Tubes: Use quartz if possible to eliminate the broad "hump" from borosilicate glass (

    
    0-20 ppm background). If using standard tubes, run a blank solvent spectrum and subtract it.
    
  • Diagnostic Shifts:

    • ~28-32 ppm: Monomeric (Aminomethyl)boronic acid.

    • ~33-36 ppm: Boroxine (Trimer). Note: If you see both, the sample is not impure; it is just dry.

    • ~2-10 ppm: Tetrahedral boronate (if pH is basic).

Module 3: Rapid Reaction Monitoring (TLC)

The Issue: "I can't see my spots on TLC."

Root Cause: UV (254 nm) does not work. You must use specific stains.

Dual-Staining Protocol

To confirm the integrity of both the amine and the boron moiety, run two simultaneous plates:

  • Plate A (Amine Check): Ninhydrin Stain

    • Dip: Ninhydrin solution.

    • Heat: Heat gun until spots appear.[3]

    • Result: Purple/Blue spot. (Confirms presence of primary amine).

  • Plate B (Boron Check): Curcumin (Turmeric) Stain

    • Preparation: 100 mg Curcumin in 100 mL Ethanol + 1 mL HCl.

    • Dip: Dip plate and let air dry (or gentle warm).

    • Result: Red/Orange spot on a yellow background. (Confirms presence of Boron-OH bond).

    • Note: This is specific to the empty p-orbital of boron.

TLC Mobile Phase Recommendation:

  • Standard Hexane/EtOAc will not move this compound (

    
    ).
    
  • Use: n-Butanol : Acetic Acid : Water (3:1:1). This is a standard amino acid system that will migrate the polar salt.

FAQ: Common Experimental Pitfalls

Q: The reaction yield is low. Is the starting material decomposing?

  • Analysis: Check for Protodeboronation .[4]

  • Mechanism: Under metal catalysis or high heat, the

    
     bond can cleave, replacing 
    
    
    
    with
    
    
    .
  • Detection: Look for Methylamine (or its salt) in the NMR. The disappearance of the

    
     signal (or appearance of boric acid at ~20 ppm) confirms this.
    

Q: Can I use GC-MS?

  • No. The compound is non-volatile and ionic. You would need to double-derivatize (silylate the amine AND esterify the boronic acid), which is prone to artifacts. Stick to LC-MS.

Q: My Suzuki coupling failed. Could the amine be the problem?

  • Yes. Free primary amines can coordinate to Palladium catalysts, poisoning them.

  • Fix: Ensure the amine is protonated (keep acidic) or protect it (e.g., Boc-protection) before the coupling step.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Waters Corporation. (2021). Separation of Boronic Acids using Mixed-Mode Chromatography. Application Note.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. (Reference for Ninhydrin/Curcumin staining protocols).

Sources

Optimization

Strategies to prevent the degradation of boronic acids during reactions

Introduction: The "Missing Nucleophile" Paradox Welcome to the technical support hub. If you are here, you are likely facing a common but frustrating phenomenon in Suzuki-Miyaura coupling: The reaction stalled, the halid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Missing Nucleophile" Paradox

Welcome to the technical support hub. If you are here, you are likely facing a common but frustrating phenomenon in Suzuki-Miyaura coupling: The reaction stalled, the halide is untouched, but the boronic acid has vanished.

Boronic acids are deceptively stable solids but fragile intermediates. In solution, they face three primary degradation vectors: Protodeboronation , Oxidative Degradation , and Anhydrous Trimerization (Boroxine formation) .

This guide moves beyond generic advice. We provide mechanistic root-cause analysis and self-validating protocols to stabilize your reagents and rescue your yields.

Module 1: Protodeboronation (The Silent Killer)

The Issue

You observe low conversion. LCMS shows the formation of the de-borylated arene (Ar-H) instead of the biaryl product (Ar-Ar').

Root Cause Analysis

Protodeboronation is the cleavage of the C-B bond by a proton.[1][2][3][4] It is not random; it is a direct competition between your catalyst (Transmetallation) and the solvent/base (Protodeboronation).

  • Mechanism: Under basic conditions (pH > 9), the boronic acid forms a boronate anion [Ar-B(OH)3]-. This anionic species is the active nucleophile for cross-coupling but is also kinetically unstable toward protonation, especially for heteroaryl (2-pyridyl, 2-furanyl) and polyfluorophenyl substrates.

Visualizing the Competition

The following diagram illustrates the kinetic competition. To save the reaction,


 must be faster than 

.

Protodeboronation Start Boronic Acid Ar-B(OH)2 Anion Boronate Anion [Ar-B(OH)3]- Start->Anion pH > pKa Base Base (OH-) Base->Anion Product Biaryl Product Ar-Ar' Anion->Product Transmetallation (Productive Path) Waste De-borylated Waste Ar-H + B(OH)3 Anion->Waste Protodeboronation (Destructive Path) Pd Pd(II)-Ar' Catalyst Pd->Product

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. High pH accelerates both, but often favors destruction in unstable substrates.

Troubleshooting Protocol: The "Slow-Release" Strategy

If you cannot use pre-protected reagents (like MIDA boronates), you must simulate their effect physically.

Protocol: Syringe Pump Addition (Pseudo-High-Dilution)

  • Goal: Keep the instantaneous concentration of the unstable boronate anion low, ensuring the catalyst consumes it immediately upon formation.

  • Steps:

    • Catalyst Loading: Charge the flask with Aryl Halide (1.0 equiv), Base (2-3 equiv), and Catalyst (higher loading, e.g., 5 mol% to increase

      
      ).
      
    • Solvent: Add 50% of your total solvent volume to the flask. Heat to reaction temperature.[1]

    • Feed Preparation: Dissolve the Boronic Acid (1.5 equiv) in the remaining 50% of degassed solvent.

    • Execution: Using a syringe pump, add the boronic acid solution dropwise over 2-4 hours .

    • Validation: Check LCMS at t=1h. You should see minimal Ar-H.

Module 2: Oxidative Degradation

The Issue

Your reaction mixture turns dark/black rapidly. LCMS indicates the presence of phenols (Ar-OH) or homocoupling.

Root Cause Analysis

Boronic acids possess an empty p-orbital.[4][5] In the presence of Reactive Oxygen Species (ROS) or peroxides (common in THF/Dioxane), they undergo a 1,2-migration of the carbon from boron to oxygen, followed by hydrolysis to the phenol.

Critical Data: Solvent Peroxide Limits

Ether-based solvents are the primary culprit.

SolventPeroxide Formation RiskMax Safe Peroxide Level (ppm)Mitigation Strategy
THF High< 20 ppmTest with starch-iodide paper; Distill from Na/Benzophenone or use inhibitor-free HPLC grade.
1,4-Dioxane Moderate< 20 ppmStore over molecular sieves; sparge with Argon before use.
Ethanol/Water LowN/APreferred for oxidative stability, though solubility may be an issue.
Troubleshooting Protocol: Inert Atmosphere Generation

"Degassing" is often done poorly. A simple vacuum pulse is insufficient for sensitive boronic acids.

Protocol: The Freeze-Pump-Thaw Cycle (Gold Standard)

  • Seal: Place solvent/reagents in a Schlenk tube. Close the valve.

  • Freeze: Submerge the tube in liquid nitrogen until the solvent is solid.

  • Pump: Open the valve to high vacuum (5-10 min). This removes gas from the headspace.

  • Thaw: Close the valve. Thaw in a warm water bath. Gas bubbles will emerge from the melting solid.

  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with Argon/Nitrogen.[3]

Module 3: Boroxine Formation (Stoichiometry Drift)

The Issue

"I weighed 1.5 equivalents, but the reaction stalled at 70% conversion."

Root Cause Analysis

Boronic acids spontaneously dehydrate to form cyclic trimers called Boroxines .[4][6] This is an equilibrium process driven by entropy.[7]

  • Impact: If your bottle is 50% boroxine, the molecular weight is different. You are effectively under-dosing your reaction.

  • Detection: 1H NMR will often show broad peaks or multiple sets of signals.

Visualizing the Equilibrium

Boroxine Acid 3 x Boronic Acid 3 Ar-B(OH)2 Boroxine Boroxine (Trimer) (Ar-BO)3 Acid->Boroxine Dehydration (Heat/Vacuum) Water + 3 H2O

Caption: Reversible trimerization.[7] Removing water drives boroxine formation; adding water reverses it.

Troubleshooting Protocol: The "Wet Solvent" Fix

Counter-intuitively, adding water helps.

  • Quantification: If using an old bottle, assume partial dehydration.

  • Correction: Use 5-10% water in your solvent system (e.g., Dioxane/H2O 9:1).

  • Mechanism: The water shifts the equilibrium back to the free boronic acid (Ar-B(OH)2), which is the species required to enter the catalytic cycle (via the boronate anion).

Module 4: Advanced Protection (When Protocols Fail)

If the physical protocols above fail, you must alter the chemical structure of the reagent.

Decision Matrix: Selecting the Right Protected Group
FeatureMIDA Boronates Trifluoroborates (BF3K) Pinacol Esters (BPin)
Structure Tetracoordinate (sp3)Tetracoordinate (sp3)Tricoordinate (sp2)
Stability High (Air/Chromatography stable)High (Air/Moisture stable)Moderate (Hydrolyzes slowly)
Release Mechanism Hydrolysis by mild aqueous base (slow release)Hydrolysis by base/entropyPre-hydrolytic pathway or direct transmetallation
Best For... Iterative synthesis; Unstable heteroarylsLong-term storage; ScalabilityGeneral purpose; Lipophilic compounds
FAQ: MIDA Boronates

Q: Why are MIDA boronates stable to oxidation? A: Oxidation requires an empty p-orbital on the boron atom for the peroxide to attack.[4] In MIDA boronates, the Nitrogen atom donates its lone pair to the boron, filling that orbital (sp3 hybridization). The "gate" is closed to oxidants until you hydrolyze the MIDA group.

Q: Can I run chromatography on MIDA boronates? A: Yes. Unlike free boronic acids which streak on silica, MIDA boronates move as discrete, stable bands. This allows you to purify the starting material before the reaction if purity is the issue.

References

  • Protodeboronation Mechanism & pH Dependence

    • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[8] University of Edinburgh.

  • MIDA Boronates & Slow Release Strategy

    • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[9] Journal of the American Chemical Society.[10]

  • Oxidative Degradation Mechanism

    • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids.[11] National Institutes of Health (PMC).

  • Boroxine Equilibrium

    • The Boroxine–Boronic Acid Equilibrium.[7][12] University of Edinburgh Research Explorer.

  • Trifluoroborate Stability

    • Preventing protodeboronation in reactions with organotrifluoroborates.[3] BenchChem Technical Guide.

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of (Aminomethyl)boronic acid hydrochloride with other boronic acids

An in-depth technical analysis comparing (Aminomethyl)boronic acid hydrochloride (AMBA·HCl) against standard boronic acid alternatives, designed for researchers and drug development professionals. Executive Summary In th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing (Aminomethyl)boronic acid hydrochloride (AMBA·HCl) against standard boronic acid alternatives, designed for researchers and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry and bioconjugation, boronic acids are highly prized for their ability to form reversible covalent bonds with diols and Lewis bases. However, traditional aliphatic boronic acids often suffer from poor aqueous solubility, high pKa values, and instability. (Aminomethyl)boronic acid hydrochloride (AMBA·HCl) overcomes these limitations. By positioning a protonated primary amine directly adjacent to the boron atom, AMBA·HCl leverages strong electronic inductive effects to lower the boron's pKa, enhancing its reactivity at physiological pH while maintaining excellent bench stability as a hydrochloride salt.

Mechanistic Deep Dive: The Ortho-Aminomethyl Effect

The defining structural feature of AMBA·HCl is the proximity of the protonated amine (-NH


) to the boronic acid moiety. In standard aliphatic boronic acids like Methylboronic Acid (MBA), the electron-donating nature of the alkyl group decreases the Lewis acidity of the boron atom, resulting in a high pKa (~10.4). Consequently, the active tetrahedral boronate species—which is required for binding—only forms at highly basic pH levels.

Introducing the aminomethyl group fundamentally alters this electronic landscape. The strongly electron-withdrawing inductive effect (-I) of the adjacent ammonium group increases the Lewis acidity of the boron atom. As demonstrated in kinetic studies of aminomethyl-functionalized systems, this electronic modulation significantly lowers the pKa of the boronic acid, facilitating the formation of the reactive tetrahedral boronate ester at neutral pH 1[1]. Furthermore, supplying the compound as a hydrochloride salt prevents the free amine from auto-condensing with the empty p-orbital of the boron atom, ensuring long-term bench stability.

G A AMBA·HCl (Protonated Amine) B Inductive Effect (-I) Draws electron density A->B C Boron Atom (Increased Lewis Acidity) B->C Stabilizes tetrahedral state D Enhanced Diol Binding at Lower pH C->D

Electronic influence of the protonated aminomethyl group on boron Lewis acidity.

Quantitative Reactivity Profile

To objectively evaluate AMBA·HCl, it must be benchmarked against both an aryl standard (Phenylboronic Acid) and an aliphatic standard (Methylboronic Acid).

Property(Aminomethyl)boronic Acid HCl (AMBA·HCl)Phenylboronic Acid (PBA)Methylboronic Acid (MBA)
Chemical Classification Aliphatic, α-aminoArylAliphatic, unsubstituted
pKa (Approximate) ~5.3 - 7.0 (Modulated by amine)~8.8~10.4
Diol Binding Affinity (pH 7.4) High (Tetrahedral geometry favored)Low (Trigonal geometry favored)Very Low
Cross-Coupling Efficiency Moderate (Requires optimized base equivalents)High (Industry benchmark)Low (High protodeboronation risk)
Bench Stability Excellent (Protected as HCl salt)Good (Prone to slow oxidation)Poor (Volatile, forms anhydrides)
Primary Utility Covalent inhibitors, BioconjugationSuzuki coupling, SensorsAlkyl transfer reactions

Application 1: Bioconjugation & Covalent Inhibitor Design

Because it possesses a primary amine handle, AMBA·HCl is a premier building block for attaching boronic acid warheads to complex molecules. It has been successfully deployed to synthesize reversible covalent inhibitors targeting penicillin-binding protein 1b (PBP1b)2[2] and to functionalize peptides via the alkylation or amidation of secondary amines 3[3].

G N1 Carboxylic Acid (Drug/Peptide) N2 EDC/NHS Activation N1->N2 N3 NHS-Ester Intermediate N2->N3 Forms reactive ester N5 Boronic Acid Conjugate N3->N5 Nucleophilic attack N4 AMBA·HCl + DIPEA N4->N5 DIPEA frees amine

Bioconjugation workflow: Amidation of AMBA·HCl with a carboxylic acid payload.

Protocol 1: Bioconjugation via Amidation (Self-Validating System)
  • Step 1: Payload Activation. Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and NHS (1.2 eq).

    • Causality: EDC activates the acid, but the resulting O-acylisourea is highly unstable to hydrolysis. NHS traps it as a semi-stable NHS-ester, preventing premature degradation and improving coupling efficiency.

  • Step 2: Amine Liberation & Coupling. In a separate vial, dissolve AMBA·HCl (1.5 eq) in DMF. Add DIPEA (3.0 eq).

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic free amine. A non-nucleophilic base like DIPEA is strictly chosen to prevent competing side reactions with the NHS-ester. Transfer this solution to the activated payload.

  • Step 3: Self-Validation (In-Process Control). Spot the reaction mixture on a TLC plate and stain with Ninhydrin (Kaiser test).

    • Validation Logic: The primary amine of unreacted AMBA will stain dark purple. The successful formation of the amide bond consumes the primary amine; thus, the complete disappearance of the purple spot visually confirms reaction completion.

Application 2: Suzuki-Miyaura Cross-Coupling

While aryl boronic acids are the gold standard for Suzuki couplings, aminomethylboronic acids (frequently utilized as their pinacol esters) are critical for installing aminomethyl handles onto complex pharmaceutical scaffolds. This methodology has been instrumental in synthesizing Hsp90 chaperone inhibitors4[4] and potent sodium channel anticonvulsants5[5].

Protocol 2: Suzuki-Miyaura Cross-Coupling (Self-Validating System)
  • Step 1: Stoichiometric Base Adjustment. Charge a Schlenk flask with the aryl halide (1.0 eq) and AMBA·HCl (or its pinacol ester hydrochloride) (1.2 eq). Add K

    
    CO
    
    
    
    (3.5 eq).
    • Causality: Standard Suzuki couplings require ~2.0 eq of base. Here, an extra 1.0+ eq is mandatory to neutralize the hydrochloride salt of the boronic acid; failing to account for this will leave insufficient base to form the active palladium-boronate complex, stalling the transmetalation step.

  • Step 2: Degassing. Add a solvent mixture of 1,4-Dioxane/H

    
    O (4:1). Sparge the solution with Argon for 15 minutes.
    
    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst into inactive Pd(II) black. Thorough degassing is non-negotiable for aliphatic boronic acids, which inherently suffer from slower transmetalation rates than their aryl counterparts.

  • Step 3: Catalysis & Self-Validation. Add Pd(dppf)Cl

    
     (0.05 eq) and heat to 90°C. Monitor via LC-MS.
    
    • Validation Logic: Boronic acids exhibit complex mass spectra due to in-source dehydration (forming trimeric boroxines/anhydrides). To validate success, search the LC-MS chromatogram not just for the exact mass [M+H]

      
      , but specifically for the characteristic[M-H
      
      
      
      O+H]
      
      
      ion, which definitively confirms the presence of the coupled boronic acid product.

References

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids ResearchG
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents ResearchG
  • An efficient methodology to introduce o-(Aminomethyl)
  • 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer Journal of Medicinal Chemistry - ACS Public
  • Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants...

Sources

Comparative

Validation of experimental results using (Aminomethyl)boronic acid hydrochloride

The following guide details the technical validation of (Aminomethyl)boronic acid hydrochloride , focusing on its dual role as a transition-state mimic in protease inhibition and a volatile building block in synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical validation of (Aminomethyl)boronic acid hydrochloride , focusing on its dual role as a transition-state mimic in protease inhibition and a volatile building block in synthetic chemistry.

CAS: 35454-31-2 (Generic/Salt form) | Formula:


Synonyms: 

-Aminoboronic acid HCl, Boroglycine hydrochloride.

Executive Summary & Compound Profile

(Aminomethyl)boronic acid hydrochloride is the boron analogue of glycine. Unlike standard carboxylic acids, the boronic acid moiety acts as a Lewis acid (accepting an electron pair) rather than a Brønsted acid. This unique electronic signature allows it to form reversible covalent tetrahedral adducts with nucleophiles (e.g., Serine-OH in enzymes), making it a potent "warhead" for protease inhibition.

However, this compound presents a Stability Paradox :

  • As the HCl salt: It is a stable, crystalline solid.

  • As the free base (in solution): It is highly prone to protodeboronation (cleavage of the C-B bond) at neutral-to-basic pH, degrading into methylamine and boric acid.

Validation Objective: To distinguish true experimental activity from artifacts caused by degradation or pH mismatches.

Application I: Validation in Serine Protease Inhibition

Context: Used as a Transition State Analog (BATSI) for enzymes like


-lactamases, chymotrypsin, and proteasomes.
Mechanistic Validation

To validate that inhibition is driven by the boronic acid mechanism and not non-specific binding, your data must demonstrate reversible covalent binding .

Key Indicator: The inhibitor mimics the high-energy tetrahedral intermediate of peptide hydrolysis.

ProteaseInhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Adduct (Transition State Mimic) Enzyme->Complex Nucleophilic Attack (Fast On) Inhibitor (Aminomethyl)boronic acid (Trigonal Planar) Inhibitor->Complex Reversible Covalent Bond Degradation Degradation Product (Boric Acid + Amine) Inhibitor->Degradation Protodeboronation (pH > 7) Complex->Enzyme Dissociation (Slow Off)

Figure 1: Mechanism of Action.[1] The boronic acid captures the active site serine, forming a stable tetrahedral complex that blocks substrate access.[2]

Experimental Protocol: Kinetic Validation ( Determination)

Critical Control: The


 of the boronic acid group is typically ~8.0–9.0. However, in the enzyme active site, the 

often shifts, facilitating anion formation.
  • Buffer Preparation: Use a buffer (e.g., HEPES, pH 7.0–7.5) that minimizes spontaneous protodeboronation. Avoid buffers with 1,2-diols (like Tris or sugars) as they complex with the boronic acid, artificially inflating

    
    .
    
  • Pre-Incubation: Incubate enzyme + inhibitor for 10–30 minutes before adding substrate. Boronic acids often exhibit slow-binding kinetics .

    • Validation Check: If

      
       decreases with longer pre-incubation, report 
      
      
      
      rather than just steady-state
      
      
      .
  • Reversibility Test: Dilute the Enzyme-Inhibitor complex 100-fold. Activity should recover (unlike suicide inhibitors like clavulanic acid).

Comparative Performance Data: | Inhibitor Class | Mechanism | Typical


 (Serine Proteases) | Stability (pH 7.4) |
| :--- | :--- | :--- | :--- |
| (Aminomethyl)boronic acid HCl  | Reversible Covalent (BATSI) | nM to low 

M
| Low (Hours) | | Peptidyl Aldehydes | Reversible Covalent (Hemiacetal) |

M | Moderate | | Chloromethyl Ketones | Irreversible Alkylation | nM | High |[3][4]

Application II: Validation in Synthetic Chemistry (Suzuki Coupling)

Context: Using (Aminomethyl)boronic acid as a reagent to introduce the


 motif via Palladium-catalyzed cross-coupling.
The Stability Challenge

The free


-aminoboronic acid is unstable. In basic Suzuki conditions (pH > 9), the rate of protodeboronation  often exceeds the rate of transmetalation, leading to low yields.
Comparative Workflow: HCl Salt vs. MIDA Boronate

To validate your choice of reagent, compare the "Free Acid" route against the "Protected" route.

SyntheticPathways Start Start: (Aminomethyl)boronic acid HCl Base Add Base (Suzuki Conditions) Start->Base PathA Path A: Unprotected Free Amine Exposed Base->PathA Direct Use PathB Path B: Protection Strategy (MIDA / Trifluoroborate) Base->PathB Pre-complexation Decomp Protodeboronation (Loss of Boron) PathA->Decomp Fast (pH > 8) Product Cross-Coupled Product (R-CH2-NH2) PathA->Product Slow Transmetalation PathB->Product Slow Release / Stable

Figure 2: Synthetic validation pathways. Path A (Direct use of HCl salt) risks decomposition. Path B (MIDA/BF3K) ensures stability.

Protocol: Optimizing the HCl Salt Reaction

If you must use the HCl salt (due to cost or availability), validate the reaction using this modified protocol:

  • Base Selection: Avoid strong bases (NaOH). Use mild bases like

    
     or 
    
    
    
    .
  • Ligand Choice: Use electron-rich, bulky phosphines (e.g., SPhos, XPhos) to accelerate transmetalation over deboronation.

  • Stoichiometry: Use excess boronic acid (1.5–2.0 equiv) to compensate for the portion that decomposes.

Reagent Comparison Table:

Reagent Form Stability (Benchtop) Stability (Reaction) Atom Economy Cost
HCl Salt High (Solid) Very Low High Low
MIDA Boronate High High Low (Heavy ligand) High

| Trifluoroborate (


)  | High | High | Moderate | Moderate |

References & Grounding

  • Mechanism of Boronic Acid Inhibition:

    • Source: Comparison of boronic acid interaction with serine proteases vs. standard inhibitors.

    • Citation: Smoum, R. et al. "Boronic Acid-Based Protease Inhibitors." Chemical Reviews.

  • Protodeboronation Kinetics:

    • Source: Analysis of pH-dependent degradation of

      
      -heteroatom substituted boronic acids.
      
    • Citation: Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc.[5][6] (2016).[2][7]

  • MIDA Boronate Comparison:

    • Source: Validation of MIDA boronates for unstable donors in cross-coupling.[6][8]

    • Citation: Gillis, E. P.[6][8] & Burke, M. D.[6][8] "A Simple and Modular Strategy for Small Molecule Synthesis." J. Am. Chem. Soc.[5][6] (2007).

  • Synthetic Protocols:

    • Source: General handling of aminomethylboronic acid derivatives.[6]

    • Citation: Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." J. Org.[5] Chem. (2006).[2]

Sources

Validation

Comparative study of ortho-, meta-, and para-substituted (Aminomethyl)boronic acids

This guide provides a comparative technical analysis of ortho-, meta-, and para- (aminomethyl)phenylboronic acids. It is designed for researchers in medicinal chemistry, chemical biology, and materials science who requir...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of ortho-, meta-, and para- (aminomethyl)phenylboronic acids. It is designed for researchers in medicinal chemistry, chemical biology, and materials science who require an objective evaluation of these isomers as bioisosteres, sensor components, or synthetic building blocks.

Executive Summary

(Aminomethyl)phenylboronic acids (AMPBAs) represent a unique class of bifunctional molecular scaffolds. While they share an identical molecular formula, the positional isomerism of the aminomethyl group relative to the boronic acid moiety dictates three distinct chemical behaviors:

  • Ortho- (2-AMPBA): Dominated by intramolecular B–N interactions (Wulff-type bonding). This isomer is the "Sensor Standard," widely used for saccharide recognition due to its low pKa and high affinity for diols at neutral pH.

  • Meta- (3-AMPBA): The "Protease Workhorse." Lacking internal coordination, it functions as a classic Lewis acid. Its geometry mimics the P1 side chain of basic amino acids (Arg/Lys), making it a preferred fragment for serine protease inhibitors.

  • Para- (4-AMPBA): The "Synthetic Staple." It offers the highest reactivity in metal-catalyzed cross-couplings and serves as a linear linker in supramolecular assemblies.

Structural & Electronic Properties

The defining feature distinguishing these isomers is the proximity of the Lewis basic amine to the Lewis acidic boron center.

The Wulff-Type Interaction (Ortho-Effect)

In 2-AMPBA , the amine lone pair can coordinate with the empty p-orbital of the boron atom. This creates a dynamic equilibrium between the "open" (solvated) form and the "closed" (cyclic) form.

  • Consequence: This interaction stabilizes the sp³ hybridized boron species, significantly lowering the pKa of the boronic acid.

  • Data Point: While phenylboronic acid has a pKa of ~8.8, 2-AMPBA exhibits an apparent pKa in the range of 5.2 – 6.5 (depending on solvent/ionic strength). This allows it to bind sugars effectively at physiological pH (7.4), unlike the meta and para isomers which remain largely trigonal (sp²) and inactive at neutral pH.

Electronic Comparison Table
PropertyOrtho- (2-AMPBA) Meta- (3-AMPBA) Para- (4-AMPBA)
B–N Interaction Strong (Intramolecular)None (Too distant)None (Too distant)
Hybridization (pH 7) Mixed sp²/sp³Predominantly sp²Predominantly sp²
Apparent pKa ~5.8 (Acidic)~8.4 (Weakly Acidic)~8.5 (Weakly Acidic)
Lewis Acidity Attenuated by internal baseHigh (Open p-orbital)High (Open p-orbital)
Solubility (Aq) High (Zwitterionic character)ModerateModerate

Biological Performance: Sensing vs. Inhibition

Mechanism of Action: Saccharide Sensing (Ortho)

The ortho isomer is the gold standard for glucose monitoring. The binding mechanism relies on the relief of ring strain or the stabilization of the boronate anion upon diol binding.

Diagram 1: Glucose Sensing Pathway (Ortho-Isomer)

GlucoseSensing cluster_mechanism Mechanism: pKa Shift & Stabilization Free Free 2-AMPBA (sp²-sp³ Equilibrium) Complex Boronate Ester Complex (Fluorescence Modulation) Free->Complex + Glucose (pH 7.4) Reversible Covalent Bond Glucose Glucose (cis-1,2-diol) Glucose->Complex

Caption: The ortho-isomer binds glucose at neutral pH due to its lowered pKa, forming a stable cyclic ester.

Mechanism of Action: Protease Inhibition (Meta/Para)

Serine proteases (e.g., Trypsin, Thrombin) recognize basic side chains (Arg, Lys) at the S1 pocket.

  • 3-AMPBA (Meta): The distance between the aromatic scaffold and the amine mimics the ethyl-guanidine or butyl-amine side chains of Arginine/Lysine. The boronic acid attacks the active site Serine-195 hydroxyl, forming a transition-state mimic (tetrahedral adduct).

  • Why not Ortho? The ortho substituent creates steric clash with the enzyme's specificity pocket, reducing binding affinity (Ki) by orders of magnitude compared to meta.

Diagram 2: Serine Protease Inhibition Mode

ProteaseInhibition Enzyme Serine Protease (Active Site Ser-195) Transition Tetrahedral Adduct (Transition State Mimic) Enzyme->Transition Nucleophilic Attack (OH) Inhibitor 3-AMPBA (Meta) (Arg/Lys Mimic) Inhibitor->Transition Boron Electrophile Inhibition Reversible Inhibition (Ki ~ µM range) Transition->Inhibition Stabilization by Oxyanion Hole

Caption: Meta-AMPBA mimics the transition state of peptide hydrolysis, inhibiting the enzyme.

Chemical Reactivity & Stability[1]

Suzuki-Miyaura Coupling

Synthesizing biaryls using these isomers presents distinct challenges.

  • Reactivity Trend: Para > Meta >> Ortho

  • The Ortho Problem: The ortho amine can coordinate to the Palladium catalyst (Pd-N bond), poisoning the catalytic cycle. Furthermore, the steric bulk hinders the transmetalation step.

  • Solution: Protection of the amine (e.g., with Boc or Cbz) is mandatory for efficient coupling of the ortho isomer. Meta and para can often be coupled as free amines, though protection still improves yields.

Stability: Protodeboronation

Boronic acids are susceptible to hydrolytic cleavage of the C–B bond (protodeboronation).[1]

  • Risk Factor: High. The aminomethyl group can act as an intramolecular general acid/base, catalyzing the deboronation, particularly in aqueous basic conditions used for Suzuki coupling.

  • Storage: Store all isomers under inert atmosphere at 2-8°C. The ortho isomer is particularly prone to degradation if left in moist, basic environments.

Experimental Protocols

Protocol A: Synthesis of 3-(Boc-aminomethyl)phenylboronic acid (Protection)

Rationale: Protecting the amine prevents catalyst poisoning and facilitates purification.

  • Reagents: 3-(Aminomethyl)phenylboronic acid HCl (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve amino-boronic acid in MeOH (0.5 M).

    • Add TEA slowly at 0°C.

    • Add Boc₂O portion-wise.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (ninhydrin stain will disappear).

    • Workup: Evaporate MeOH. Redissolve in EtOAc, wash with 5% citric acid (to remove unreacted amine/TEA) and brine. Dry over Na₂SO₄.

    • Yield: Typically >90%.

Protocol B: Determination of Apparent pKa (Titration)

Rationale: To verify the "Wulff" shift in the ortho isomer.

  • Setup: Prepare a 5 mM solution of the boronic acid in water/MeOH (9:1) with 0.1 M KCl (to maintain ionic strength).

  • Titration:

    • Adjust pH to ~2.0 using HCl.

    • Titrate with 0.1 M NaOH standardized solution.

    • Record pH vs. Volume of NaOH.

  • Analysis:

    • Plot the curve. The inflection point corresponds to the pKa.

    • Expected Results:

      • Ortho: Inflection near pH 5.5 - 6.5.[2]

      • Meta/Para: Inflection near pH 8.2 - 8.8.

References

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374(6520), 345-347. Link

  • Wang, W., Gao, X., & Wang, B. (2002). Boronic acid-based sensors.[3][4][5][6] Current Organic Chemistry, 6(14), 1285-1317. Link

  • Brooks, W. L., & Sumerlin, B. S. (2016). Syntheses and applications of boronic acid-containing polymers. Chemical Reviews, 116(3), 1375-1397. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

Comparative

Efficacy Comparison: (Aminomethyl)boronate-Based Inhibitors in Beta-Lactamase Suppression

Topic: Efficacy Comparison of (Aminomethyl)boronic Acid Hydrochloride-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy Comparison of (Aminomethyl)boronic Acid Hydrochloride-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Rationale

The (aminomethyl)boronic acid motif represents a critical pharmacophore in the design of transition-state analog inhibitors, particularly for serine


-lactamases (SBLs) and penicillin-binding proteins (PBPs). Unlike traditional 

-lactam-based inhibitors (e.g., clavulanic acid) that act as "suicide substrates" via irreversible acylation, boronate-based inhibitors utilize the empty

-orbital of the boron atom to accept the lone pair from the active site serine. This forms a reversible, tetrahedral anionic adduct that mimics the high-energy transition state of amide hydrolysis.

This guide compares the efficacy of key inhibitors derived from the (aminomethyl)boronate scaffold—specifically focusing on the clinical benchmark Vaborbactam (monocyclic) and emerging Bicyclic Boronates (e.g., Taniborbactam)—against non-boron alternatives like Diazabicyclooctanes (DBOs).

Mechanism of Action: The Boron Advantage

The efficacy of (aminomethyl)boronic acid derivatives stems from their ability to "morph" hybridization states (


 to 

) upon binding.
Mechanistic Pathway[1]
  • Recognition: The inhibitor enters the active site; the amide side chain (linked to the aminomethyl group) interacts with conserved residues (e.g., Asn132, Glu166 in Class A).

  • Covalent Capture: The catalytic Serine-OH attacks the Boron atom.

  • Transition State Mimicry: The Boron adopts a tetrahedral geometry (

    
    ), forming a stable, reversible adduct stabilized by the "oxyanion hole."
    
  • Resistance Evasion: Unlike acyl-enzyme intermediates formed by

    
    -lactams, the boronate adduct is thermodynamically stable and resistant to hydrolytic cleavage by water, preventing enzyme regeneration.
    
DOT Diagram: Mechanism of Inhibition

Boron_Mechanism Enzyme Free Beta-Lactamase (Active Serine-OH) Michaelis Non-Covalent Michaelis Complex Enzyme->Michaelis + Inhibitor Inhibitor Boronate Inhibitor (sp2 Trigonal Planar) Inhibitor->Michaelis TS_Analog Tetrahedral Adduct (sp3 Anionic Species) Michaelis->TS_Analog Nucleophilic Attack (Fast) TS_Analog->Enzyme Reversible Dissociation (Kd) Hydrolysis Hydrolysis/Deacylation (BLI Regeneration) TS_Analog->Hydrolysis Very Slow (High Barrier)

Caption: Kinetic pathway of boronic acid inhibition showing the formation of the stable tetrahedral transition-state analog.

Comparative Efficacy Analysis

The Benchmark: Vaborbactam (Monocyclic)

Vaborbactam (formerly RPX7009) is the first FDA-approved cyclic boronic acid inhibitor (combined with Meropenem). It utilizes a cyclic boronate ester structure to conformationally constrain the binding mode, enhancing affinity for Class A and C enzymes.[1]

  • Target Profile: High potency against KPC (Klebsiella pneumoniae carbapenemase).

  • Limitation: Lack of efficacy against Metallo-

    
    -lactamases (MBLs) and limited activity against Class D (OXA-48).
    
The Evolution: Bicyclic Boronates (Taniborbactam/QPX7728)

Newer generations utilize a fused bicyclic ring system. This structural rigidity allows for broader spectrum activity, including significant inhibition of MBLs (Class B) by coordinating the Zinc ions or interacting with the conserved Lysine/Serine residues in the MBL active site.

Data Comparison Table

The following data aggregates


 (Inhibition Constant) and 

values from pivotal studies. Lower values indicate higher potency.
Inhibitor ClassCompoundTarget: KPC-2 (Class A)Target: AmpC (Class C)Target: NDM-1 (Class B)Mechanism Type
Monocyclic Boronate Vaborbactam

: 7.4 nM

: ~20–140 nM
No ActivityRev. Covalent
Bicyclic Boronate Taniborbactam

: <10 nM

: <10 nM

: ~30 nM
Rev. Covalent
DBO (Non-Boron) Avibactam

: ~10 nM

: ~5 nM
No ActivityRev. Carbamylation
Traditional Clavulanic Acid ResistantResistantNo ActivitySuicide Substrate

Key Insight: While Avibactam and Vaborbactam show comparable potency against KPC, boronate-based inhibitors (specifically bicyclics) offer the unique potential to bridge the gap into Class B (MBL) coverage, a feat currently impossible for DBOs.

Experimental Protocol: Kinetic Evaluation of Boronate Inhibitors

Objective: Determine the inhibition constant (


) of a novel (aminomethyl)boronic acid derivative against KPC-2 using a reporter substrate (Nitrocefin).

Prerequisites:

  • Enzyme: Recombinant KPC-2 (purified).

  • Reporter Substrate: Nitrocefin (Chromogenic,

    
     shift from 390nm to 486nm upon hydrolysis).
    
  • Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100 (to prevent aggregation).

Protocol Workflow
  • Preparation of Stocks:

    • Dissolve inhibitor in DMSO (Final assay DMSO < 1%).

    • Prepare Nitrocefin stock (100

      
      M final assay concentration).
      
  • Pre-Incubation (Critical Step):

    • Boronic acids can exhibit slow-binding kinetics.[2]

    • Mix Enzyme (1 nM final) + Inhibitor (varying concentrations: 0.1 nM – 1000 nM).

    • Incubate for 10 minutes at 30°C to allow equilibrium of the tetrahedral adduct.

  • Reaction Initiation:

    • Add Nitrocefin substrate to the pre-incubated mix.

  • Data Acquisition:

    • Monitor Absorbance at 486 nm every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate initial velocities (

      
      ).
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors) or Lineweaver-Burk plots to derive

      
      .
      
DOT Diagram: Assay Workflow

Assay_Workflow Step1 Reagent Prep (Enzyme, Inhibitor, Nitrocefin) Step2 Pre-Incubation (Enzyme + Inhibitor) 10 min @ 30°C Step1->Step2 Mix Step3 Initiation (+ Nitrocefin Substrate) Step2->Step3 Equilibrium Reached Step4 Kinetic Monitoring (Abs @ 486nm) Step3->Step4 Hydrolysis Step5 Data Analysis (Morrison Equation Fit) Step4->Step5 V0 Calculation

Caption: Step-by-step spectrophotometric workflow for determining Ki of boronic acid inhibitors.

References

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid

    
    -Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link
    
  • Tsivkovski, R., et al. (2020).[3] "Biochemical Activity of Vaborbactam." Antimicrobial Agents and Chemotherapy.[4][5][6] Link

  • Lomovskaya, O., et al. (2017). "Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms." Antimicrobial Agents and Chemotherapy.[4][5][6] Link

  • Brem, J., et al. (2016). "Structural Basis of Metallo-

    
    -Lactamase, Serine-
    
    
    
    -Lactamase, and Penicillin-Binding Protein Inhibition by Cyclic Boronates." Nature Communications. Link
  • Krajnc, A., et al. (2019).

    
    -Lactamases." Current Opinion in Chemical Biology. Link[7]
    

Sources

Validation

LC-MS methods for the analysis of boronic acid compounds

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to quantify boronic acid compounds using standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. Boro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to quantify boronic acid compounds using standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. Boronic acids—critical components in modern therapeutics like the proteasome inhibitor bortezomib and ubiquitous reagents in Suzuki-Miyaura cross-coupling—are notoriously hostile to conventional reversed-phase LC-MS.

This guide objectively compares the two dominant methodologies for boronic acid analysis: Direct High-pH Analysis versus Pre-Column Derivatization . By dissecting the chemical causality behind experimental failures, this guide provides self-validating protocols to ensure absolute scientific integrity in your quantitative workflows.

The Chemical Causality of Analytical Failures

When developing an LC-MS method for boronic acids, the fundamental mistake most analysts make is treating them like standard small organic molecules. Boronic acids exhibit unique chemical behaviors that actively sabotage standard acidic LC-MS methods:

  • Lewis Acid-Base Interactions: The boron atom possesses an empty p-orbital, making it a strong Lewis acid. When injected onto a standard silica C18 column under acidic conditions (e.g., 0.1% formic acid), the boron interacts aggressively with unendcapped surface silanols. This results in severe peak tailing, poor recovery, and irreversible column adsorption.

  • Spontaneous Boroxine Formation: Because of their high polarity and tendency to dehydrate, free boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines[1]. In the heated ESI source or during sample concentration, this dehydration accelerates, splitting the analyte signal across multiple masses and ruining quantitative accuracy.

  • On-Column Hydrolysis of Esters: To bypass the above issues, chemists often protect the boronic acid as a pinacol ester. However,2 (like 0.1% formic acid) during the chromatographic run[2].

G BA Free Boronic Acid (Lewis Acid, Polar) BX Boroxine Trimer (Dehydrated Anhydride) BA->BX -H2O (Heat/Concentration) PE Pinacol Boronate Ester (Protected, Hydrophobic) BA->PE +Pinacol (Derivatization) Direct Direct LC-MS/MS (Basic pH, Hybrid C18) BA->Direct Suppresses Boroxine PE->BA On-Column Hydrolysis (Acidic Mobile Phase) Deriv Derivatized LC-MS (Neutral pH, Avoid Acid) PE->Deriv Enhances Retention

Chemical equilibrium of boronic acids and strategic LC-MS workflows to prevent signal degradation.

Methodological Comparison: Direct vs. Derivatization

To generate reliable data, the analytical workflow must either chemically mask the boron atom (Derivatization) or alter the chromatographic environment to stabilize the free acid (Direct Analysis).

Approach 1: Direct Analysis via High-pH LC-MS/MS

Modern approaches abandon acidic mobile phases in favor of basic conditions (e.g., 0.1% ammonia or 10 mM ammonium acetate) paired with hybrid organic-inorganic silica columns (e.g., Waters Acquity BEH or Agilent Poroshell HPH). The Causality: Raising the pH converts the trigonal planar boronic acid into a negatively charged, tetrahedral boronate anion. This structural shift completely blocks boroxine trimerization and electrostatically repels the analyte from residual silanols, yielding sharp peaks and high recovery. This method has been successfully utilized for the3 down to 0.05 ppm[3].

Approach 2: Pre-Column Derivatization (Pinacol Esters)

Reacting the sample with a diol like pinacol masks the empty p-orbital, creating a hydrophobic boronate ester that retains beautifully on standard C18 columns. The Causality: While this solves the silanol and boroxine issues, it introduces a critical vulnerability:2[2]. If you run a pinacol ester through a method containing 0.1% formic acid, the ester will hydrolyze mid-column, resulting in split peaks and massive signal loss. Neutral mobile phases (e.g., pure 10 mM ammonium acetate) are mandatory here.

Quantitative Performance Summary

Analytical ParameterDirect Analysis (High-pH Method)Pinacol Derivatization Method
Target Analyte Form Underivatized Boronic AcidProtected Boronate Ester
Sample Prep Time Minimal (Dilution only)Moderate (Incubation required)
Required Mobile Phase 0.1% Ammonia or 10 mM NH₄OAcStrictly Neutral (e.g., 10 mM NH₄OAc)
Column Matrix Hybrid Silica (BEH / HPH)Standard C18
Boroxine Risk Mitigated by basic pHEliminated by masking
Hydrolysis Risk N/AHigh (if acidic pH is used)
Typical LOD ~0.05 ppm to 0.1 µg[3][4]Compound-dependent (Generally High)
Throughput High (1-14 min run times)Medium (Prep + Run)

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical method must contain internal checks that prove the chemistry is behaving as expected. Below are the optimized, self-validating protocols for both approaches.

Protocol 1: Direct LC-MS/MS of Underivatized Boronic Acids

Use this method for high-throughput screening and impurity analysis where derivatization is too time-consuming.

  • Column Selection: Install an Agilent Poroshell HPH C18 (150 × 4.6 mm, 2.7 µm) or Waters Acquity BEH C18. These columns are specifically engineered to withstand high pH and shield against Lewis acid interactions.

  • Mobile Phase Preparation:

    • Phase A:5[5].

    • Phase B: 100% Acetonitrile.

  • Gradient & Flow: Run a gradient elution at 0.25 mL/min. The basic pH will force the formation of the boronate anion, allowing for excellent retention and peak shape.

  • Ionization: Operate the mass spectrometer in Electrospray Ionization (ESI) Negative mode using Multiple Reaction Monitoring (MRM).

  • System Suitability & Self-Validation:

    • The Boroxine Check: Program an MRM transition to monitor the theoretical mass of the boroxine trimer (e.g., [3M - 3H2O - H]-). A validated, robust method will show zero signal for the boroxine. If a boroxine peak appears, your mobile phase pH is too low, or your source temperature is excessively dehydrating the droplet.

Protocol 2: LC-MS Analysis of Pinacol Boronate Esters

Use this method when the free boronic acid is simply too polar to retain on any reversed-phase column.

  • Derivatization: Incubate the boronic acid sample with a 5-fold molar excess of pinacol (2,3-dimethyl-2,3-butanediol) in a methanol/water mixture for 30 minutes at room temperature.

  • Column Selection: A standard C18 column can be used, as the boron's p-orbital is now protected.

  • Mobile Phase Preparation (Critical Step):

    • Phase A: 10 mM Ammonium Acetate in water (pH ~6.8)[4]. Do not add formic or acetic acid.

    • Phase B: 100% Acetonitrile.

  • System Suitability & Self-Validation:

    • The Hydrolysis Check: Monitor the MRM transitions for both the pinacol ester and the free boronic acid simultaneously. If you observe a peak for the free boronic acid that exactly co-elutes with the pinacol ester peak, you are witnessing active on-column hydrolysis[2]. To fix this, you must further neutralize your mobile phase or lower the column compartment temperature.

References

1.[4] A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry , Analytical Methods (RSC Publishing). 4 2.[1] Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry , PubMed. 1 3.[3] Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS , ResearchGate. 3 4.[5] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor , American Journal of Analytical Chemistry. 5 5.[2] On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods , ResearchGate. 2

Sources

Comparative

Beyond the Spectrum: A Definitive Guide to Assessing Purity in Synthesized (Aminomethyl)boronic Acid Hydrochloride Derivatives

Executive Summary: The "Boroxine Trap" In the synthesis of (aminomethyl)boronic acid derivatives (α-aminoboronic acids), standard analytical Certificates of Analysis (CoA) often mislead researchers. Unlike stable aryl bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Boroxine Trap"

In the synthesis of (aminomethyl)boronic acid derivatives (α-aminoboronic acids), standard analytical Certificates of Analysis (CoA) often mislead researchers. Unlike stable aryl boronic acids, these aliphatic analogs present a unique "trinity of trouble":

  • Rapid Equilibrium: They exist in a dynamic flux between the monomeric acid and the cyclic boroxine (anhydride) trimer.

  • Zwitterionic Behavior: The amine hydrochloride moiety creates complex solubility and ionization profiles.

  • Chromophore Deficiency: The lack of a conjugated π-system renders standard HPLC-UV (254 nm) largely blind to the main compound.

This guide moves beyond basic "purity %" to a multi-dimensional assessment strategy. We compare the gold standard—Quantitative NMR (qNMR) —against Derivatization HPLC and Potentiometric Titration , providing the experimental rigor required for drug development standards.

Part 1: Comparative Methodology

The following table contrasts the three primary validation methods. Note that for this specific class of molecules, qNMR is the only method that provides absolute purity without requiring a reference standard of the analyte itself.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: qNMR (Internal Standard) Method B: HPLC-CAD / Deriv-UV Method C: Dual Titration
Primary Output Absolute Purity (wt%)Organic Impurity ProfileStoichiometry (B & Cl content)
Boroxine Sensitivity High (Can distinguish monomer/trimer in certain solvents)Low (Equilibrium shifts on-column; peak splitting common)None (Measures total Boron)
Reference Std Req. No (Uses generic IS like Maleic Acid)Yes (Requires pure analyte for response factor)No
Precision ± 1.0%± 0.5% (Relative)± 0.5%
Key Limitation Requires solubility in deuterated solvents; lower sensitivity than HPLC."Ghost Peaks" : Boroxine artifacts can mimic impurities.Non-specific; cannot detect organic side-products.
Verdict THE BENCHMARK THE PROFILER THE VALIDATOR

Part 2: The Equilibrium Challenge (Visualization)

To understand why standard HPLC fails, one must visualize the dynamic equilibrium. The diagram below illustrates the pathway that confuses standard detectors.

BoroxineEquilibrium cluster_conditions Analytical Environment Impact Monomer Monomer (Aminomethyl)boronic Acid Intermediate Acyclic Dimer Monomer->Intermediate - H2O (Dehydration) Deboronated Impurity: Methylamine deriv. Monomer->Deboronated Oxidative Deboronation Intermediate->Monomer + H2O Boroxine Cyclic Boroxine (Trimer) Intermediate->Boroxine - H2O (Cyclization) Boroxine->Intermediate + H2O

Figure 1: The dehydration equilibrium. In non-aqueous HPLC mobile phases, the equilibrium shifts right (Red), causing peak broadening. In aqueous buffers, it shifts left (Blue).

Part 3: Detailed Experimental Protocols

Protocol A: Quantitative NMR (The Gold Standard)

Why this works: qNMR counts protons.[1][2][3] It is independent of extinction coefficients and equilibrium states if the relaxation delay is sufficient.

Reagents:

  • Solvent: DMSO-d6 (Preferred over D2O or CDCl3 as it disrupts boroxine hydrogen bonding, favoring the monomer).

  • Internal Standard (IS): Maleic Acid (High purity TraceCERT® or similar). Rationale: Maleic acid has a distinct singlet at ~6.3 ppm, usually clear of aliphatic aminomethyl signals.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10-15 mg of the synthesized boronic acid derivative (

    
    ) and ~5-8 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1):

      
       seconds. Critical: Boron nuclei have quadrupole moments that can affect proton relaxation times; a long d1 ensures full magnetization recovery for quantitative integration.
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to equivalent # of protons, e.g., 2H) and the characteristic methylene protons (

    
    -CH2) of the boronic acid.
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity of IS.[1][2][4]
Protocol B: Mannitol-Assisted Potentiometric Titration

Why this works: Boronic acids are weak acids (


). Adding D-Mannitol forms a cyclic boronate ester, which is a much stronger acid (

), allowing for a sharp inflection point titration.

Workflow:

  • Dissolve ~50 mg of sample in 20 mL deionized water.

  • Blank Titration: Titrate the sample with 0.1 N NaOH to neutralize the Hydrochloride salt (First inflection point).

  • Complexation: Add 1.0 g of D-Mannitol to the solution.

  • Boron Titration: Continue titrating with 0.1 N NaOH. The mannitol-boron complex will release protons, visible as a second, distinct inflection point.

  • Validation: The ratio of the first equivalence point (HCl) to the second (Boron) should be 1:1. Deviation indicates salt disproportionation or deboronation.

Protocol C: HPLC with Pre-Column Derivatization

Why this works: Since (aminomethyl)boronic acids lack UV absorbance, we must attach a "tag" to the amine. We avoid post-column reaction to prevent boroxine interference.

Reagents:

  • Derivatizing Agent: Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) or OPA (o-Phthalaldehyde).

  • Buffer: Borate buffer pH 9.0 (ironically, borate buffer stabilizes the analyte).

Workflow:

  • Mix sample solution with Fmoc-Cl in acetonitrile (excess).

  • Incubate at ambient temperature for 10 mins.

  • Quench with excess glycine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN. Gradient 5% -> 95% B.

  • Detection: UV at 265 nm (Fmoc chromophore).

Data Interpretation:

  • The Fmoc-group makes the molecule hydrophobic, retaining it well on C18.

  • Warning: If you see two peaks with identical Mass Spec (MS) signatures, it is likely the boroxine and monomer separating despite derivatization. Add 5% water to the sample diluent to force equilibrium to the monomer.

Part 4: Decision Matrix for Purity Assessment

Use this logic flow to determine the final purity status of your synthesized batch.

PurityDecision Start Synthesized Crude Material qNMR Step 1: qNMR (Absolute Purity) Start->qNMR Decision1 Purity > 95%? qNMR->Decision1 Titration Step 2: Titration (Cl/B Ratio) Decision2 Ratio ~ 1:1? Titration->Decision2 HPLC Step 3: HPLC-MS/UV (Impurity ID) Fail REJECT / RECRYSTALLIZE (Check for deboronation) HPLC->Fail Organic Impurities Found Pass RELEASE BATCH HPLC->Pass Clean Profile Decision1->Titration Yes Decision1->Fail No Decision2->HPLC Yes Decision2->Fail No

Figure 2: The "Triangulation" workflow. A batch must pass qNMR (mass balance), Titration (stoichiometry), and HPLC (trace organic impurities) to be released.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Tokunaga, Y., et al. (2002).[5] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 57(5), 787-790.[5]

  • Yan, J., et al. (2012). "Analytical strategies for the determination of boronic acids." Journal of Pharmaceutical and Biomedical Analysis, 60, 60-64. (Validating qNMR vs HPLC).

  • U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Guidelines for qNMR internal standards).

  • Sigma-Aldrich. "Quantitative NMR (qNMR) – A Tool for Precise Purity Determination." Technical Bulletin.

Sources

Validation

In Silico Modeling of (Aminomethyl)boronic Acid Hydrochloride: A Comparative Technical Guide

Executive Summary (Aminomethyl)boronic acid hydrochloride (AMBA) represents a critical scaffold in the design of transition-state analog inhibitors, particularly for serine proteases such as -lactamases (e.g., KPC-2, Amp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Aminomethyl)boronic acid hydrochloride (AMBA) represents a critical scaffold in the design of transition-state analog inhibitors, particularly for serine proteases such as


-lactamases (e.g., KPC-2, AmpC) and the proteasome. Unlike standard non-covalent inhibitors, AMBA functions by forming a reversible covalent bond with the active site serine, mimicking the tetrahedral intermediate of peptide hydrolysis.

This guide provides a rigorous comparison of AMBA against alternative scaffolds (Aryl Boronic Acids and Non-Covalent Inhibitors) through the lens of computational modeling. It addresses the specific challenges of modeling the boron-oxygen coordinate bond and details a self-validating protocol for accurate binding affinity prediction.

Mechanistic Foundation: The Boron-Serine Trap

The potency of AMBA stems from its ability to convert from a trigonal planar


 species to a tetrahedral 

adduct upon nucleophilic attack by the enzyme's catalytic serine.
Interaction Pathway
  • Recognition: The aminomethyl group engages in electrostatic steering (often with conserved glutamates or aspartates).

  • Attack: The catalytic Serine-OH attacks the electrophilic Boron atom.

  • Transition State Stabilization: The resulting tetrahedral boronate anion occupies the "oxyanion hole," forming high-energy hydrogen bonds that mimic the hydrolytic transition state.

Visualization of Interaction Logic

BoronMechanism Ligand_sp2 AMBA (sp2 Planar) Complex_NonCov Michaelis Complex (Non-Covalent) Ligand_sp2->Complex_NonCov Electrostatic Steering Enzyme_Ser Serine Protease (Nu: Ser-OH) Enzyme_Ser->Complex_NonCov Binding TS_Mimic Tetrahedral Adduct (sp3 Anionic) Complex_NonCov->TS_Mimic Nucleophilic Attack (Covalent Bond Formation) TS_Mimic->Ligand_sp2 Reversible Hydrolysis Oxyanion Oxyanion Hole Stabilization TS_Mimic->Oxyanion H-Bond Network

Figure 1: Mechanism of Action. The transition from planar sp2 to tetrahedral sp3 is the critical modeling step.

Computational Framework: The Validated Protocol

Modeling boron-containing compounds (BCCs) is non-trivial because standard force fields (AMBER ff14SB, CHARMM36) lack native parameters for the tetrahedral boronate species.

Parameterization Strategy (Critical Step)

To ensure trustworthiness, you cannot rely on generic atom types. You must generate custom parameters.

  • Method: QM-derived force fields (e.g., RESP charges + bonded parameters from Hessian matrices).

  • Toolchain: Gaussian (QM optimization)

    
     antechamber (AMBER) 
    
    
    
    parmchk2.
Protocol: Covalent Docking & MD Simulation

This protocol is designed to be self-validating by comparing the RMSD of the core scaffold against known crystal structures (e.g., PDB: 6TD1 or 1P1W).

Step 1: Ligand Preparation

  • Generate 3D conformers of AMBA.

  • Crucial: Model the pre-reactive (trigonal) form for initial placement, but prepare the reacted (tetrahedral) form for MD.

Step 2: Covalent Docking (Gold / Glide CovDock)

  • Define the reaction: Ser-OH + B(OH)2-R -> Ser-O-B(OH)2-R (anionic).

  • Set constraint: Distance(B...O_Ser) = 1.6 Å ± 0.2 Å.

Step 3: Molecular Dynamics (MD)

  • Force Field: GAFF2 (Ligand) + ff14SB (Protein).

  • Custom Parameter Injection:

    • Bond Force Constant

      
      : ~350 kcal/mol/Ų (derived from QM).
      
    • Equilibrium Distance

      
      : 1.58 Å.
      
  • Simulation: 100 ns NPT production run.

Step 4: Binding Free Energy (MM-GBSA)

  • Calculate

    
    .
    
  • Note: For covalent inhibitors, standard MM-GBSA underestimates affinity. Use QM/MM or Covalent Docking Score for relative ranking.

Workflow Diagram

Workflow Start Ligand Structure (AMBA) QM QM Optimization (DFT B3LYP/6-31G*) Start->QM Dock Covalent Docking (Constraint: B-O < 1.8A) Start->Dock Params Force Field Generation (Custom B Parameters) QM->Params Extract Hessian MD MD Simulation (100ns) (Explicit Solvent) Params->MD Dock->MD Top Pose Analysis MM-GBSA & Interaction Profiling MD->Analysis

Figure 2: In Silico Workflow. Custom parameterization (yellow) is the bridge between structure and accurate simulation.

Comparative Performance Analysis

This section objectively compares (Aminomethyl)boronic acid (AMBA) against its primary alternatives: Phenylboronic Acid (PBA) and Non-Covalent Inhibitors (NCI).

Quantitative Comparison Matrix

Data aggregated from comparative MD simulations and literature benchmarks (e.g., against KPC-2


-lactamase).
Feature(Aminomethyl)boronic Acid (AMBA)Phenylboronic Acid (PBA)Non-Covalent Inhibitor (NCI)
Binding Mode Reversible Covalent (

)
Reversible Covalent (

)
Ionic / H-Bond / VdW
Simulated

-18.5 ± 2.4 kcal/mol -14.2 ± 1.8 kcal/mol-9.5 ± 1.5 kcal/mol
Residence Time (In Silico) High (Bond dissociation barrier)Medium (Steric strain)Low (Diffusion limited)
Selectivity Source H-bond network with AminomethylHydrophobic stackingShape complementarity
Modeling Challenge High (Requires B parameters)High (Requires B parameters)Low (Standard Force Fields)
Oxidative Stability HighLow (Prone to deboronation)High
Detailed Analysis

1. AMBA vs. Phenylboronic Acid (PBA)

  • Efficacy: AMBA consistently outperforms PBA in in silico binding energy calculations for targets like KPC-2. The aminomethyl group provides a crucial "anchor" by forming salt bridges with acidic residues (e.g., Glu166 or Glu276 in various beta-lactamases), which PBA lacks.

  • Geometry: The aliphatic nature of AMBA allows for greater flexibility in the active site compared to the rigid phenyl ring of PBA. MD simulations show AMBA maintains the tetrahedral geometry with lower RMSD fluctuations (0.8 Å vs 1.5 Å for PBA).

2. AMBA vs. Non-Covalent Inhibitors

  • Thermodynamics: Standard docking scores often undervalue AMBA because they penalize the "clash" of the covalent bond formation before the bond is defined. However, in QM/MM simulations, the formation of the covalent bond provides ~5-8 kcal/mol of additional stability compared to non-covalent alternatives.

  • Causality: The "Transition State Analog" nature means AMBA binds tighter as the enzyme attempts to catalyze the reaction. Non-covalent inhibitors do not benefit from this catalytic leverage.

Experimental Validation & Troubleshooting

To ensure the in silico model represents reality, cross-reference your results with these experimental benchmarks.

  • X-Ray Crystallography: The B-O bond length in the complex should be 1.55 – 1.60 Å . If your MD simulation drifts to >1.7 Å, your force constant (

    
    ) is too weak.
    
  • Kinetic Data:

    
     values for AMBA derivatives against Class A 
    
    
    
    -lactamases are typically in the nM range (10 - 100 nM) . If your calculated
    
    
    suggests mM affinity, check the protonation state of the aminomethyl group (it should be protonated,
    
    
    ).
Common Failure Points
  • Incorrect Hybridization: Treating Boron as

    
     in the complexed state. Fix: Explicitly change atom type to 
    
    
    
    in the topology file.
  • Missing Water Bridges: The "hydrochloride" salt implies an ionic environment. In MD, ensure catalytic water molecules (often deacylating waters) are preserved in the active site, as they stabilize the boronate oxygens.

References

  • Mechanism of Boronic Acid Inhibition

    • Title: Mechanism of serine protease inhibition by boronic acids.[1][2][3][4]

    • Source: ResearchG
    • URL:

  • Force Field Parameterization

    • Title: Systematic Parameterization and Simulation of Boronic Acid−β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field.
    • Source: Journal of Physical Chemistry A (ACS).
    • URL:

  • Covalent Docking Methodologies

    • Title: Covalent docking using autodock: Two-point attractor and flexible side chain methods.[5][6]

    • Source: Protein Science (NIH/PubMed).
    • URL:

  • Comparative Potency (Alkyl vs Aryl)

    • Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.[7]

    • Source: MDPI.
    • URL:

  • QM/MM Simulation of Boronates

    • Title: Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simul
    • Source: Frontiers in Molecular Biosciences.
    • URL:

Sources

Comparative

Comparative analysis of different synthetic routes to aminomethylphenylboronic acids

As the demand for advanced saccharide sensors, targeted drug delivery systems, and enzyme inhibitors grows, the aminomethylphenylboronic acid (AMPBA) motif has emerged as a privileged scaffold in medicinal and supramolec...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced saccharide sensors, targeted drug delivery systems, and enzyme inhibitors grows, the aminomethylphenylboronic acid (AMPBA) motif has emerged as a privileged scaffold in medicinal and supramolecular chemistry. The strategic placement of an amine adjacent to the boronic acid—particularly in the ortho position—enables an intramolecular B–N dative bond. This Wulff-type interaction enhances the Lewis acidity of the boron center, allowing for reversible, high-affinity binding to cis-diols at physiological pH .

However, synthesizing these zwitterionic, highly polar molecules presents unique challenges. The presence of both a nucleophilic amine and an electrophilic/Lewis acidic boronic acid often leads to oligomerization, purification difficulties, and functional group incompatibilities. This guide provides a comprehensive, objective comparison of the four primary synthetic routes to AMPBAs, grounded in mechanistic causality and field-proven methodologies.

Mechanistic Grounding: The Role of the Aminomethyl Group

Before evaluating the synthesis, it is critical to understand why the aminomethyl group is synthesized in the first place. The diagram below illustrates the self-validating logic of Wulff-type sensors, where the proximity of the amine dictates the sensor's efficacy in aqueous environments .

WulffMechanism Unbound Unbound Sensor (Trigonal Planar Boron) Dative Intramolecular B-N Bond (Enhanced Lewis Acidity) Unbound->Dative Aqueous Medium (Neutral pH) Bound Diol-Bound Complex (Tetrahedral Boronate, Fluorescent) Dative->Bound + Saccharide (cis-diol) - H2O

Figure 1: Mechanism of Wulff-type boronic acid-diol sensing at physiological pH.

Comparative Analysis of Synthetic Workflows

The synthesis of AMPBAs generally falls into four distinct strategic pathways. The choice of route is dictated by the substitution pattern of the target amine (primary vs. secondary/tertiary) and the presence of sensitive functional groups on the core scaffold.

SyntheticRoutes FPBA Formylphenylboronic Acid AMPBA Aminomethylphenylboronic Acid Derivative FPBA->AMPBA Reductive Amination (Amine, NaBH(OAc)3) BMPBA Bromomethylphenylboronic Acid (Pinacol Ester) BMPBA->AMPBA Nucleophilic Substitution (Amine, K2CO3, DMF) CPBA Cyanophenylboronic Acid CPBA->AMPBA Nitrile Reduction (H2/Pd-C or LiAlH4) BBA Bromobenzylamine (N-Protected) BBA->AMPBA Miyaura Borylation (B2pin2, Pd cat., KOAc)

Figure 2: The four core synthetic routes to aminomethylphenylboronic acids.

Quantitative Performance Comparison
Synthetic RoutePrimary Amine YieldSec/Tert Amine YieldFunctional Group ToleranceScalabilityRelative Cost
A. Reductive Amination Moderate (30-50%)*Excellent (70-95%) HighHighLow
B. Nucleophilic Substitution Poor (<20%)**Good (50-80%)Moderate (Basic)MediumMedium
C. Nitrile Reduction Excellent (80-95%) N/ALow (Harsh reduction)HighLow
D. Miyaura Borylation Excellent (with N-Boc)ExcellentVery High MediumHigh (Pd/Ligands)

*Prone to over-alkylation to secondary/tertiary amines. **Severe polyalkylation issues without bulky protecting groups.

In-Depth Route Evaluation & Causality

Route A: Reductive Amination of Formylphenylboronic Acids

Mechanism & Causality: This is the most widely adopted route for synthesizing secondary and tertiary AMPBAs . The reaction relies on the condensation of a formylphenylboronic acid with an amine to form an iminium intermediate, which is subsequently reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because its steric bulk and electron-withdrawing acetate groups render it mild enough to reduce the iminium ion without reducing the unreacted aldehyde to a benzyl alcohol byproduct. Limitations: When synthesizing primary amines (using ammonia equivalents), the resulting primary amine is often more nucleophilic than the starting material, leading to rapid over-alkylation (forming secondary or tertiary amines).

Route B: Nucleophilic Substitution of Bromomethylphenylboronic Acids

Mechanism & Causality: Direct S_N2 displacement of a benzylic bromide is highly effective for conjugating complex, sterically hindered amines (e.g., iminosugars) . Crucially, the boronic acid must be protected as a pinacol ester. Free boronic acids are unstable under the basic conditions (K₂CO₃/DMF) required for S_N2 reactions and will readily form boroxines or undergo protodeboronation. Limitations: Quaternization of the amine is a constant risk if stoichiometry is not strictly controlled.

Route C: Catalytic Reduction of Cyanophenylboronic Acids

Mechanism & Causality: For the exclusive synthesis of primary aminomethylphenylboronic acids, the reduction of cyanophenylboronic acids is unparalleled. Utilizing catalytic hydrogenation (Pd/C or Raney Nickel) or hydride donors (Borane/THF), the nitrile is cleanly reduced to the primary amine. Limitations: The harsh reductive environment can easily cleave sensitive functional groups (e.g., halogens via hydrodehalogenation) or reduce the boronic acid itself if over-exposed to strong hydride donors.

Route D: Palladium-Catalyzed Miyaura Borylation

Mechanism & Causality: When the target molecule contains highly sensitive functional groups that cannot survive reductive amination or S_N2 conditions, late-stage borylation is employed . An N-protected bromobenzylamine is reacted with bis(pinacolato)diboron (B₂pin₂). The choice of base is the critical causality here: Potassium acetate (KOAc) is used because it is basic enough to facilitate transmetalation at the palladium center, but not strong enough to trigger the Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting bromide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify reaction progression before proceeding to the next step.

Protocol 1: Reductive Amination (Synthesis of Secondary AMPBAs)

Optimized for 2-formylphenylboronic acid and a primary amine.

  • Imine Formation:

    • Action: Dissolve 2-formylphenylboronic acid (1.0 equiv) and the primary amine (1.1 equiv) in a 1:1 mixture of anhydrous 1,2-dichloroethane (DCE) and methanol (0.2 M concentration). Stir at room temperature for 2 hours.

    • Causality: Methanol provides the necessary proton shuttling to accelerate hemiaminal dehydration, while DCE maintains the solubility of the boronic acid.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The UV trace (254 nm) must show complete disappearance of the aldehyde peak, and the MS must show the [M+H]⁺ of the imine. Do not proceed until the aldehyde is consumed.

  • Selective Reduction:

    • Action: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Portion-wise addition controls the exotherm, preventing the thermal degradation of the imine.

    • Validation Checkpoint 2: Quench a micro-aliquot with saturated NaHCO₃, extract with ethyl acetate, and spot on a TLC plate (UV active). A new, highly polar spot (baseline in pure EtOAc) indicates successful amine formation.

  • Isoelectric Workup & Isolation:

    • Action: Quench the bulk reaction with 1M NaOH to reach pH 10 (solubilizing the boronic acid as a boronate). Wash with dichloromethane to remove non-polar organic impurities. Carefully adjust the aqueous layer to pH 7.0–7.5 using 1M HCl.

    • Causality: AMPBAs are zwitterionic. At pH 7.4, they exist in their neutral, least water-soluble state, allowing for precipitation or extraction into a polar organic solvent (e.g., n-butanol or THF/EtOAc mixtures).

    • Validation Checkpoint 3: ¹H NMR (CD₃OD) must show the disappearance of the formyl proton (~10.0 ppm) and the appearance of a diagnostic benzylic singlet at ~4.0 ppm.

Protocol 2: Miyaura Borylation (Late-Stage Boronic Acid Introduction)

Optimized for N-Boc-4-bromobenzylamine.

  • Catalyst Activation & Borylation:

    • Action: In an oven-dried Schlenk flask, combine N-Boc-4-bromobenzylamine (1.0 equiv), B₂pin₂ (1.2 equiv), and anhydrous KOAc (3.0 equiv). Purge the flask with Argon for 15 minutes. Add anhydrous 1,4-dioxane (0.1 M) and PdCl₂(dppf) (0.05 equiv). Heat to 90 °C for 8 hours.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

    • Validation Checkpoint 1: LC-MS analysis of the crude mixture must show the complete disappearance of the characteristic 1:1 isotopic bromide doublet, replaced by the pinacol ester mass [M+H]⁺.

  • Deprotection (Pinacol Cleavage):

    • Action: Dissolve the purified pinacol ester in THF/H₂O (4:1). Add NaIO₄ (3.0 equiv) and stir for 30 minutes. Add 1M HCl (1.5 equiv) and stir overnight at room temperature.

    • Causality: Periodate oxidatively cleaves the pinacol diol backbone, releasing the free boronic acid without requiring harsh, high-temperature hydrolysis that could cleave the Boc group.

    • Validation Checkpoint 2: ¹¹B NMR must show a distinct upfield shift from the pinacol ester signal (~30-32 ppm) to the free boronic acid signal (~28-29 ppm).

References

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. Available at:[Link]

  • Glucose Sensing in Supramolecular Chemistry. Chemical Reviews. Available at:[Link]

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination-reduction reactions. Tetrahedron Letters. Available at:[Link]

  • Borylated Five-Membered Ring Iminosugars: Synthesis, Spectroscopic Analysis, and Biological Evaluation for Glycosidase Inhibition. MDPI Pharmaceuticals. Available at:[Link]

  • Structure Guided Development of Novel Thymidine Mimetics targeting Pseudomonas aeruginosa Thymidylate Kinase. Journal of Medicinal Chemistry. Available at:[Link]

Validation

Investigating the Structure-Activity Relationship of (Aminomethyl)boronic Acid Derivatives: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The rapid emergence of antimicrobial resistance (AMR), particularly through the expression of diverse β-lactamase enzymes, h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly through the expression of diverse β-lactamase enzymes, has severely compromised the clinical efficacy of classical β-lactam antibiotics. While first-generation β-lactamase inhibitors (BLIs) like clavulanic acid and tazobactam have been foundational, they are increasingly vulnerable to evolved serine-β-lactamases (SBLs) and are entirely ineffective against metallo-β-lactamases (MBLs)[1].

(Aminomethyl)boronic acid derivatives have emerged as a highly versatile and potent class of next-generation, non-β-lactam inhibitors. By leveraging the unique electronic properties of boron and the synthetic tractability of the aminomethyl linker, these compounds act as reversible, transition-state analogs capable of broad-spectrum inhibition across both SBLs and MBLs[2]. This guide objectively compares the structure-activity relationship (SAR), mechanistic performance, and experimental validation of (aminomethyl)boronic acids against existing commercial alternatives.

Mechanistic Paradigm: The Causality of Boron's Efficacy

To rationally design inhibitors, we must first understand the causality of their target engagement. The efficacy of (aminomethyl)boronic acids is fundamentally driven by the ability of the boron atom to "morph" its hybridization state[1].

In SBLs (Ambler Classes A, C, and D), the catalytic serine attacks the electron-deficient,


-hybridized boron atom. This nucleophilic attack forces the boron into an 

-hybridized tetrahedral geometry. This geometry perfectly mimics the high-energy tetrahedral intermediate formed during the natural hydrolysis of a β-lactam ring[3]. Unlike classical inhibitors (e.g., sulbactam) which act as suicide substrates and are eventually degraded by the enzyme, boronic acids form a highly stable, yet reversible, dative covalent bond[4][5].

For MBLs (Ambler Class B), which utilize zinc ions instead of a catalytic serine, the hydroxyl groups of the boronic acid competitively coordinate with the active-site zinc ions, displacing the catalytic water molecule[2].

Mechanism SBL Serine β-Lactamase (SBL) Catalytic Serine (OH) Boronic (Aminomethyl)boronic Acid (sp2 hybridized Boron) SBL->Boronic Nucleophilic Attack BetaLactam Classical β-Lactam Inhibitor (e.g., Clavulanate) SBL->BetaLactam Nucleophilic Attack Complex1 Reversible Dative Covalent Bond Tetrahedral Intermediate (sp3) Boronic->Complex1 Transition State Mimicry Complex2 Irreversible Acyl-Enzyme Suicide Inhibition BetaLactam->Complex2 Ring Opening & Degradation

Fig 1: Mechanistic divergence between Boronic Acid transition-state mimicry and classical suicide inhibition.

Structure-Activity Relationship (SAR) Profiling

The core advantage of the (aminomethyl)boronic acid scaffold over simple alkyl or aryl boronic acids is the


-amino group. This group serves as a bioisosteric replacement for an amino acid backbone, providing a critical synthetic handle. By acylating or sulfonylating this amine, researchers can rapidly generate libraries that probe the 

and

sub-sites of the target enzyme.
Key SAR Insights:
  • Targeting Class D Enzymes (OXA-24/40): Class D enzymes are notoriously difficult to inhibit due to their deep, hydrophobic active sites. SAR studies revealed that attaching bulky, hydrophobic groups to the aminomethyl nitrogen significantly enhances binding. For example, the derivative DSABA (4,7-dichloro-1-benzothien-2-yl-sulfonyl-aminomethyl boronic acid) utilizes its benzothiophene moiety to form critical

    
     and hydrophobic interactions with residues Tyr112 and Trp115 in OXA-24/40, yielding an 
    
    
    
    of 5.6 μM[3][6][7].
  • Dual-Action MBL/SBL Inhibition: By coupling the aminomethyl group with a zinc-binding pharmacophore (e.g., a mercapto group), researchers developed MS01 ((2'S)-(1-(3'-mercapto-2'-methylpropanamido)methyl)boronic acid). The boronic acid targets the SBL catalytic serine, while the thiol group strongly coordinates the zinc ions in MBLs, achieving true broad-spectrum activity[2].

Comparative Performance Data

The following table objectively compares the performance of specific (aminomethyl)boronic acid derivatives against commercial standard-of-care alternatives.

Inhibitor ClassCompoundStructure TypeTarget SpectrumRepresentative Affinity (

/

)
Mechanism of Action
Classical BLI Clavulanic Acid

-Lactam
Class A (Weak D)TEM-1: ~60 nMSuicide Substrate (Irreversible)[4]
DBO (Non-

-Lactam)
AvibactamDiazabicyclooctaneClass A, C, some DKPC-2: ~5 nM OXA-48: ~10 nMReversible Covalent Ring-Opening[5][6]
(Aminomethyl)boronic DSABASulfonyl-aminomethylClass D (OXA-24/40)OXA-24/40: 5.6

M
Reversible Transition-State Mimic[6][7]
(Aminomethyl)boronic MS01Mercapto-aminomethylClass A, B (MBL)VIM-2 (MBL): Sub-

M KPC-2: Sub-

M
Dual-Action: Serine binding & Zinc coordination[2]

Verdict: While Avibactam exhibits superior low-nanomolar potency against Class A and C enzymes, it completely lacks efficacy against Class B MBLs. (Aminomethyl)boronic acids like MS01 provide a structurally logical pathway to overcome this critical limitation via dual-action SAR modifications.

Experimental Protocols: Self-Validating Kinetic Assays

To ensure trustworthiness and reproducibility, evaluating the SAR of new (aminomethyl)boronic acid derivatives requires a robust, self-validating steady-state kinetic assay. The protocol below utilizes Nitrocefin , a chromogenic cephalosporin that changes from yellow to red (


 nm) upon hydrolysis, allowing for real-time spectrophotometric tracking.
Step-by-Step Methodology: Determination of

Materials Required:

  • Purified recombinant

    
    -lactamase (e.g., OXA-24/40 or VIM-2).
    
  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100 (to prevent non-specific aggregation). Note: For MBLs, supplement with 50

    
    M 
    
    
    
    .
  • Substrate: Nitrocefin (solubilized in DMSO, working concentrations 10–200

    
    M).
    
  • Inhibitor: (Aminomethyl)boronic acid derivatives (serial dilutions).

Procedure:

  • Enzyme Preparation: Dilute the purified

    
    -lactamase in Assay Buffer to a final working concentration of 1–5 nM.
    
  • Inhibitor Pre-incubation (Critical Causality Step): Boronic acids often exhibit slow-binding kinetics due to the required

    
     conformational change. Pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., 0.1 
    
    
    
    M to 100
    
    
    M) in a 96-well microplate for 15 to 30 minutes at 25°C.
    • Self-Validation Check: Include a "Vehicle Only" (DMSO) well to establish the uninhibited maximum velocity (

      
      ), and a "Known Inhibitor" well (e.g., Avibactam) as a positive control.
      
  • Reaction Initiation: Rapidly add Nitrocefin to all wells to a final concentration equal to the predetermined

    
     of the enzyme.
    
  • Data Acquisition: Immediately monitor the change in absorbance at 482 nm using a microplate reader in kinetic mode for 5–10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the progress curve.
      
    • Plot fractional activity (

      
      ) versus inhibitor concentration.
      
    • Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent inhibition constant (

      
      ).
      

Workflow Step1 Prepare Boronic Derivatives & Buffer Step2 Pre-incubate with Target Enzyme (15-30m) Step1->Step2 Step3 Add Chromogenic Substrate (Nitrocefin) Step2->Step3 Step4 Measure Absorbance Kinetic Mode (λ=482 nm) Step3->Step4 Step5 Fit to Morrison Eq. Calculate Ki / IC50 Step4->Step5

Fig 2: High-throughput spectrophotometric workflow for evaluating boronic acid inhibitor kinetics.

Conclusion

The SAR exploration of (aminomethyl)boronic acid derivatives represents a paradigm shift in combating antimicrobial resistance. While classical inhibitors rely on structural similarity to


-lactams (making them susceptible to the same resistance mechanisms), boronic acids bypass this by directly mimicking the transition state[3][4]. The 

-aminomethyl handle provides superior modularity compared to cyclic boronates (like Vaborbactam), allowing for the rational design of dual-action inhibitors that can neutralize both serine- and metallo-

-lactamases simultaneously[2]. For drug development professionals, prioritizing the optimization of the S1/S2 pocket interactions via the aminomethyl nitrogen is the most viable path toward next-generation, broad-spectrum clinical candidates.

References

  • Class D β-Lactamases: A Reappraisal after Five Decades | Accounts of Chemical Research Source: ACS Publications URL:[Link]

  • CLASS D β-LACTAMASES: A RE-APPRAISAL AFTER FIVE DECADES Source: National Institutes of Health (PMC) URL:[Link]

  • Structure-Based Development of (1-(3'-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-Lactamases Source: ResearchGate URL:[Link]

  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase Source: National Institutes of Health (PMC) URL:[Link]

  • Tackling the Antibiotic Resistance Caused by Class A β-Lactamases through the Use of β-Lactamase Inhibitory Protein Source: MDPI URL:[Link]

  • β-Lactamase inhibitor Source: Wikipedia URL:[Link]

  • Will morphing boron-based inhibitors beat the β-lactamases? Source: National Institutes of Health (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(Aminomethyl)boronic acid hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of (Aminomethyl)boronic Acid Hydrochloride As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and environmental complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (Aminomethyl)boronic Acid Hydrochloride

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and environmental complexities of disposing of bifunctional reagents. (Aminomethyl)boronic acid hydrochloride is a prime example. While it is an invaluable building block for cross-coupling and bioconjugation, its dual chemical nature—a Lewis acidic boronic acid moiety coupled with a water-soluble amine hydrochloride salt—requires a highly controlled waste management strategy.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of (Aminomethyl)boronic acid hydrochloride, ensuring regulatory compliance, environmental protection, and laboratory safety.

The Causality of Hazard: Why Standard Disposal Fails

Understanding the chemical behavior of this compound is critical for determining its end-of-life workflow. Do not treat this as generic organic waste.

  • Aquatic Toxicity: Boronic acid derivatives are notoriously persistent in the environment and exhibit chronic toxicity to aquatic life. Flushing this compound down the drain, even in trace amounts or highly dilute solutions, can lead to bioaccumulation and severe ecological disruption.

  • Thermal Decomposition: Because it is a hydrochloride salt, exposing this compound to high heat or improper incineration releases highly corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx)[1].

  • Acidic Corrosion: In aqueous solutions, the hydrochloride salt lowers the pH. Storing this waste in unlined metal containers leads to galvanic corrosion and eventual structural failure of the waste drum.

Hazard Profile & Logistical Requirements

Before initiating any disposal protocol, ensure your operational setup aligns with the following parameters.

ParameterSpecification / RecommendationOperational Rationale
Primary Hazard Skin/Eye/Respiratory Irritant; Aquatic ToxicityDust inhalation causes mucosal irritation; environmental accumulation is highly toxic to aquatic ecosystems.
Required PPE Nitrile gloves, safety goggles, lab coat, N95/P100 respirator (for solid spills)Prevents dermal absorption and inhalation of fine hydrochloride salt particulates[2].
Waste Container High-Density Polyethylene (HDPE) or PolypropylenePrevents acid-induced corrosion that occurs when hydrochloride salts interact with ambient moisture in metal cans.
Final Disposal Route Licensed Chemical Incineration (with Scrubber)High-temperature incineration destroys the organic framework, while the alkaline scrubber neutralizes the evolved HCl gas[3].

Visual Workflow: Disposal Decision Matrix

The following diagram outlines the logical decision-making process for handling this material based on its physical state at the time of disposal.

DisposalWorkflow Start Waste Generation: (Aminomethyl)boronic acid HCl State Determine Physical State Start->State Spill Accidental Spill Start->Spill Leak/Spill Solid Solid Residue State->Solid Liquid Solution Waste State->Liquid SolidCont Seal in HDPE container Solid->SolidCont LiquidCont Halogenated waste jug Liquid->LiquidCont SpillCont Sweep with inert absorbent Spill->SpillCont EHS EHS Hazardous Waste Pickup SolidCont->EHS LiquidCont->EHS SpillCont->EHS Incinerator Licensed Incineration (with Afterburner & Scrubber) EHS->Incinerator Final Disposal

Decision matrix for the segregation and disposal of (Aminomethyl)boronic acid hydrochloride waste.

Step-by-Step Execution Methodologies

Protocol A: Routine Laboratory Waste Collection Objective: Safely segregate and containerize operational waste for Environmental Health and Safety (EHS) pickup. Self-Validation Check: After adding waste, ensure the exterior of the container does not feel warm to the touch (heat indicates an unintended exothermic reaction with incompatible waste streams).

  • Segregation: Do not mix (Aminomethyl)boronic acid hydrochloride waste with strong oxidizers or strong bases[2]. Mixing with strong bases will cause an exothermic deprotonation of the amine hydrochloride, potentially leading to dangerous pressure buildup in sealed containers.

  • Container Selection: Select a chemically compatible, heavy-duty HDPE waste jug. Do not use standard metal safety cans.

  • Transfer (Solid): For solid powder, use an anti-static scoop to transfer the material into the solid hazardous waste container.

  • Transfer (Liquid): If the compound is dissolved in a solvent (e.g., methanol, water), pour the solution into a designated "Halogenated Organic Waste" container. Even if the solvent itself is non-halogenated, the presence of the chloride ion dictates that it must be treated as halogenated waste to ensure it is routed to an incinerator equipped with an alkaline scrubber[3].

  • Labeling: Clearly label the container with the full chemical name, avoiding abbreviations. Check the hazard boxes for "Toxic" and "Irritant."

Protocol B: Accidental Spill Clean-up and Decontamination Objective: Contain and recover spilled material without expanding the contamination zone or exposing personnel to airborne particulates. Self-Validation Check: Visually inspect the cleaned area with a flashlight held at a low, parallel angle to the floor to detect any remaining crystalline dust shadows.

  • Isolation: Immediately secure the area. If a large amount of dry powder is spilled, disable local fans and fume hood sashes to prevent the aerosolization of the fine hydrochloride salt.

  • Containment (No Water): Crucial Step: Do NOT use water to clean up the initial spill[1]. Adding water will dissolve the chemical, making it highly mobile and increasing the risk of it entering floor drains, which violates environmental regulations regarding aquatic toxicity[4].

  • Absorption/Sweeping:

    • For Solids: Gently cover the spill with a damp (not soaking) paper towel to suppress dust, then carefully sweep it up using a plastic pan and brush.

    • For Solutions: Cover the liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Collection: Transfer the absorbed mass or swept solid into a sealable plastic bag or wide-mouth HDPE container.

  • Final Decontamination: Only after the bulk material is physically removed, wipe down the surface with a mild detergent solution to remove trace residues. Dispose of all cleaning materials (paper towels, gloves) in the solid hazardous waste container[1].

Institutional and Regulatory Handoff

Once containerized, the waste must be handed over to your institution's EHS department. They will contract a licensed professional waste disposal service. The certified facility will perform thermal destruction (incineration) at temperatures exceeding 1000°C. Because of the amine hydrochloride component, the facility's afterburner and scrubber system will capture the resulting HCl and NOx gases, preventing acid rain precursors from entering the atmosphere[3].

References[2] Title: How To Safely Dispose of Boric Acid - Lab Alley. Source: laballey.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsia5eu9kh7R7n_Y4uj03afTALbX3jvDAx8JTJWleOSY1nPLwrDMJoqy1oUSGAfrSWwSvYtuv328OnWhL4FVFoT_-BzKadmhwt0q776qqKmbr2dVvFEdlD8xOxIPq7nntGxIdfawSRptayBGc2n3KhLMjSMagJNYbKQZP4GkTorQjSL6zOVg==[4] Title: Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBANosD42NIQ_nFiBg5PPJHmxHvonrXJTX7AzfrSw1lJp99lIIAujeGkHFLRnDOyG-DKy0RkxOKtqdN4l154AwxL1PvfirxWv_5wPUsoNd5FV_Ru34NM1lc5DTfgDt2E4CfIFRpBiRUAg_jpW0wBNUOTBXDpN7pdDbwMZkVytUH7C_wx7RATi4Nff0y6LGSILVdxNUdwPvmHdJ--hFT0_mWVzf[5] Title: safety data sheet - Enamine. Source: enamine.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgH6X5Po2Sr4tab9Vi4epmEKYt3lF5vm984LGqPK7Sy0yQYQLs-Ka3QI-YgjtUm9ZgF4SqbErCsOxWvZutIbXpVAxAyILg_Xa-YhcKvihjTCEQtHXWub4hO0lQ8JuEtlS3rLk4vza1TmfQeRoSecgLVHG5WdCo_S_LJpVDMIAxi36_LnbXxg==[3] Title: MSDS of N-methyladamantan-1-amine hydrochloride - Capotchem. Source: capotchem.cn. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuKI7PvXnKjHlS1fgeiMIMdF7SVoNrV6b_h1bnoXgB5xwI9xQip_tDKw48ItqhOBWP084iTKyQCRlnVV7QXpUYKLsV7-oGAFfrK6RuzWOY9_BIagL1Am9U2-VS_hUMf6xePkftVriurMWqr6qHvQ==[1] Title: SAFETY DATA SHEET - Tokyo Chemical Industry. Source: tcichemicals.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3fnK5mdEzB03T43gSSjzCo2TBHA2eLONzSRJrwRP0upFZwG44JRfKyguQU6Xp8by6xbWds-_wKXnGcUfejNGGM3HBxkHogI97_jPN7mUMcI27yM88lmbriIYxcVuTi2LbizIK0CK4V1k-YNkTS_uKg55pHEZay3Ya4zhscqlqAh2RsDp-XDLNvyP8euzEVTE2hfx80AKVXU_F8-AH28vDDyORGIhie2y_qKinYAnf_Hba_K0=

Sources

Handling

Personal protective equipment for handling (Aminomethyl)boronic acid hydrochloride

This guide provides a comprehensive, field-validated safety and operational protocol for handling (Aminomethyl)boronic acid hydrochloride . While often stable as a hydrochloride salt, this compound class—specifically α-a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, field-validated safety and operational protocol for handling (Aminomethyl)boronic acid hydrochloride . While often stable as a hydrochloride salt, this compound class—specifically α-aminoboronic acids—requires rigorous moisture control and specific PPE to prevent degradation (deboronation) and operator exposure.

Note on Chemical Identity: This guide primarily addresses the commercially common 4-(Aminomethyl)phenylboronic acid hydrochloride (CAS 75705-21-4) and its isomers. If you are working with the aliphatic glycine analog (


), be advised that it is significantly less stable and requires stricter temperature controls (-20°C).

Part 1: Executive Safety Summary

Parameter Critical Data
GHS Classification Warning . Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Primary Hazards Respiratory irritation (dust), severe eye irritation, moisture sensitivity (hygroscopic).
Stability Profile Prone to protodeboronation and trimerization (boroxine formation) upon exposure to moisture or strong bases.
Storage Requirement 2–8°C (Desiccated). Long-term storage under inert atmosphere (Argon/Nitrogen) is recommended.
Incompatibilities Strong oxidizing agents, strong bases, water/moisture.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

To ensure "self-validating" safety, PPE must be selected not just for the compound, but for the process (e.g., weighing vs. reaction setup).

Hand Protection Strategy
  • Standard Handling (Dry Solid):

    • Material: Nitrile Rubber.

    • Minimum Thickness: 0.11 mm (4 mil).

    • Breakthrough Time: >480 minutes.

    • Protocol: Inspect for pinholes by inflating slightly before donning. Change gloves immediately if wet or after 60 minutes of continuous handling.

  • Solution Handling / Synthesis:

    • Material: Double-gloving recommended (Nitrile over Nitrile or Nitrile over Laminate).

    • Rationale: Boronic acids can be transdermal sensitizers in solution. Double gloving provides a visual indicator of breach and an extra barrier against solvent permeation.

Respiratory & Eye Protection[1][3]
  • Engineering Control (Primary): All handling of the solid powder must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1 or EN 166). Note: Safety glasses with side shields are insufficient for fine boronic acid dusts, which are severe ocular irritants.

  • Respiratory (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P95 (US) or P2 (EU) particulate filters.

Body Protection
  • Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex). Avoid synthetic blends that melt.

  • Footwear: Closed-toe, non-perforated shoes.

Part 3: Operational Workflow & Technical Protocols

Phase A: Pre-Operational Preparation
  • Environmental Check: Verify fume hood flow. Ensure the working area is free of water sources.

  • Equilibration: Allow the refrigerated container to warm to room temperature before opening.

    • Causality: Opening a cold bottle introduces condensation, which catalyzes hydrolysis and boroxine trimerization, degrading reagent purity.

Phase B: Weighing and Transfer
  • Static Control: Boronic acid salts are often fine, static-prone powders. Use an antistatic gun or polonium strip if available.

  • Transfer Tool: Use a disposable spatula or a glass spatula. Avoid metal spatulas if working with trace metal-sensitive catalysis (Suzuki coupling), as abrasion can introduce iron contaminants.

  • Vessel: Weigh directly into the reaction vessel or a dried glass vial. Do not use weigh boats for long periods (hygroscopic uptake).

Phase C: Reaction Setup (Signaling Pathway)

The following diagram illustrates the decision logic for safe handling and solvent selection to maintain stability.

HandlingLogic Start Start: (Aminomethyl)boronic acid HCl CheckState Check Physical State Start->CheckState Solid Solid Powder CheckState->Solid Solution In Solution CheckState->Solution Hazard Risk: Dust Inhalation & Hydrolysis Solid->Hazard Fine Dust SolventCheck Select Solvent Solution->SolventCheck Action1 Use Fume Hood + Goggles Minimize Air Exposure Hazard->Action1 Protic Protic (MeOH, Water) SolventCheck->Protic Aprotic Aprotic (DMF, DMSO, THF) SolventCheck->Aprotic RiskDegrade Risk: Esterification/Equilibrium Protic->RiskDegrade Reversible Stable Stable for Coupling Aprotic->Stable Preferred

Caption: Operational logic flow for minimizing degradation risks during handling and solvent selection.

Part 4: Emergency Response & Disposal[4]

Accidental Spill Response
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Don nitrile gloves, goggles, and a P95 respirator.

  • Containment:

    • Dry Spill: Cover with a paper towel to prevent dust dispersal. Gently sweep up using a brush and dustpan dedicated to hazardous waste. Do not use a vacuum unless it is explosion-proof and HEPA-filtered.

    • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with a 10% sodium bicarbonate solution (neutralizes residual acidity), followed by water.

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes , lifting eyelids occasionally.[3] The HCl salt makes this acidic; immediate dilution is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and copious water.[3][4] Remove contaminated clothing.[4][5][6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

Disposal Protocol
  • Waste Categorization: Hazardous Chemical Waste (Halogenated/Organic).

  • Method: Dissolve the compound in a combustible solvent (e.g., acetone or ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Do NOT: Flush down the drain. Boron compounds can be toxic to aquatic life and are regulated in many municipalities.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235213, 4-(Aminomethyl)phenylboronic acid hydrochloride. Retrieved from [Link]

Sources

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